molecular formula C15H10ClNO5 B2864445 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid CAS No. 338403-64-8

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Cat. No.: B2864445
CAS No.: 338403-64-8
M. Wt: 319.7
InChI Key: NWHKGGPZULUXDA-FNORWQNLSA-N
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Description

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is a useful research compound. Its molecular formula is C15H10ClNO5 and its molecular weight is 319.7. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-[4-(3-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c16-11-2-1-3-12(9-11)22-14-6-4-10(5-7-15(18)19)8-13(14)17(20)21/h1-9H,(H,18,19)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHKGGPZULUXDA-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid (CAS 338403-64-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is a complex organic molecule featuring a diaryl ether linkage, a nitro group, and an acrylic acid moiety. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science. The diaryl ether core is a common scaffold in various biologically active compounds. The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the molecule and may serve as a handle for further chemical transformations. The acrylic acid portion is a versatile functional group known for its role as a Michael acceptor and its utility in polymerization reactions. This guide provides a detailed exploration of the predicted properties, a plausible synthetic route, and potential research applications for this compound.

Molecular Structure and Physicochemical Properties

The chemical structure of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is presented below.

Caption: Chemical structure of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid.

Based on its structure and data from analogous compounds, the following physicochemical properties can be predicted.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₅H₁₀ClNO₅
Molecular Weight 319.70 g/mol Calculated from the molecular formula. The ortho-substituted isomer has a molecular weight of 319.7.[1]
Appearance Pale yellow to yellow solidSimilar nitrophenyl and chlorophenyl acrylic acid derivatives are typically colored solids.[2]
Melting Point >200 °CHigh degree of conjugation and potential for intermolecular hydrogen bonding would lead to a high melting point. For example, 3-(4-Nitrophenyl)acrylic acid has a melting point of 289 °C.[3]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The carboxylic acid group provides some aqueous solubility, but the large aromatic structure limits it.
pKa ~4.0 - 5.0The pKa of the carboxylic acid is expected to be in this range, influenced by the electron-withdrawing nature of the aromatic system.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid can be envisioned in a two-step process, starting from commercially available materials. The key steps are an Ullmann condensation to form the diaryl ether linkage, followed by a Knoevenagel condensation to introduce the acrylic acid moiety.

Synthetic_Pathway cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Knoevenagel Condensation reactant1 4-Fluoro-3-nitrobenzaldehyde intermediate 4-(3-Chlorophenoxy)-3-nitrobenzaldehyde reactant1->intermediate K₂CO₃, DMF, Heat reactant2 3-Chlorophenol reactant2->intermediate K₂CO₃, DMF, Heat product 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid intermediate->product Pyridine, Piperidine, Heat reactant3 Malonic Acid reactant3->product Pyridine, Piperidine, Heat

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 4-(3-Chlorophenoxy)-3-nitrobenzaldehyde (Ullmann Condensation)

The formation of the diaryl ether linkage is a critical step. The Ullmann condensation, a copper-catalyzed reaction, or a metal-free nucleophilic aromatic substitution can be employed. Given the electron-withdrawing nitro group activating the aromatic ring, a metal-free approach is often feasible.

Experimental Protocol:

  • To a solution of 3-chlorophenol (1.1 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add 4-fluoro-3-nitrobenzaldehyde (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or DMSO is chosen to solubilize the reactants and facilitate the nucleophilic aromatic substitution reaction.

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to form the more nucleophilic phenoxide, without causing unwanted side reactions.

  • Leaving Group: A fluoride on the nitro-activated ring is an excellent leaving group for nucleophilic aromatic substitution, often allowing the reaction to proceed without a copper catalyst.[4]

Step 2: Synthesis of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid (Knoevenagel Condensation)

The acrylic acid moiety can be introduced via a Knoevenagel condensation between the aldehyde intermediate and malonic acid.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-(3-chlorophenoxy)-3-nitrobenzaldehyde (1.0 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux (around 115 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water to remove any remaining pyridine hydrochloride, and dry.

  • Further purification can be achieved by recrystallization from a solvent such as acetic acid or an ethanol/water mixture.

Causality of Experimental Choices:

  • Reagents: Malonic acid serves as the active methylene compound, and its condensation with the aldehyde followed by decarboxylation yields the α,β-unsaturated carboxylic acid.[5]

  • Catalyst and Solvent: Pyridine acts as both the solvent and a basic catalyst, while piperidine is a stronger basic catalyst that facilitates the initial condensation step.

Spectroscopic Characterization (Predicted)

The following are predicted key signals for the spectroscopic characterization of the final product.

  • ¹H NMR:

    • Vinyl Protons: Two doublets in the region of δ 6.5-8.0 ppm with a coupling constant (J) of approximately 16 Hz, characteristic of a trans-alkene.

    • Aromatic Protons: A complex multiplet pattern in the region of δ 7.0-8.5 ppm corresponding to the seven aromatic protons on the two phenyl rings.

    • Carboxylic Acid Proton: A broad singlet at δ > 12 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around δ 168-172 ppm.

    • Alkene Carbons: Signals in the range of δ 115-145 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), including carbons attached to oxygen, chlorine, and the nitro group.

  • IR Spectroscopy:

    • O-H stretch (Carboxylic Acid): A broad absorption band from 2500-3300 cm⁻¹.

    • C=O stretch (Carboxylic Acid): A strong absorption around 1680-1710 cm⁻¹.

    • C=C stretch (Alkene): An absorption around 1620-1640 cm⁻¹.

    • N-O stretch (Nitro Group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

    • C-O-C stretch (Ether): An absorption in the region of 1200-1250 cm⁻¹.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻: A prominent peak at m/z 318.0, corresponding to the deprotonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable at m/z 318 and 320.

Potential Applications and Research Directions

While the specific biological activity of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid has not been reported, its structural motifs suggest several avenues for investigation.

  • Antimicrobial and Antiparasitic Agents: Diaryl ethers are a known class of compounds with antimicrobial properties. For instance, triclosan is a well-known diaryl ether with broad-spectrum antimicrobial activity. The enoyl-acyl carrier protein reductase (ENR) is a validated target in the fatty acid synthesis (FAS-II) pathway of parasites like Toxoplasma gondii, and diaryl ether compounds have been designed as inhibitors of this enzyme.[6] The subject molecule could be investigated for similar activities.

  • Anticancer Agents: The acrylic acid moiety, being an α,β-unsaturated carbonyl system, can act as a Michael acceptor. This reactivity can be exploited for the covalent inhibition of biological targets, a strategy employed in the design of some anticancer drugs. Furthermore, nitrophenol-containing compounds have been studied for their toxicological profiles, which can inform potential therapeutic applications and safety assessments.[7][8]

  • Materials Science: Acrylic acid and its derivatives are fundamental monomers in the production of a wide range of polymers.[9] The presence of the bulky and polar diaryl ether and nitro functionalities could impart unique properties to polymers derived from this monomer, such as altered thermal stability, refractive index, or binding capabilities.

Conclusion

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid represents a molecule with significant potential for discovery in both medicinal chemistry and materials science. Although direct experimental data is currently lacking, this guide provides a robust framework based on established chemical principles for its synthesis and characterization. The proposed synthetic route is logical and utilizes well-established reactions, offering a clear path for its preparation in a laboratory setting. The predicted properties and potential applications outlined herein should serve as a valuable resource for researchers interested in exploring the scientific landscape of this and related compounds. It is imperative that future work focuses on the experimental validation of the methodologies and predictions presented in this guide.

References

  • Gujadhur, R. K., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
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  • Zhang, X., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of Medicinal Chemistry, 56(5), 2147–2156.
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  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy). JOCPR, 6(5), 651-656.
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  • PrepChem.com. (n.d.). Preparation of acrylic acid. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). Acrylic acid, 2-(p-chlorophenyl)-3-(2-thienyl)-, 3-tropanyl ester, hydrochloride, hemihydrate. Retrieved February 15, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols.
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  • International Journal of Molecular Sciences. (2022). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles.
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The Pivotal Role of the 3-Nitro Group in the Bioactivity of Phenyl Acrylic Acid Derivatives: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Cinnamic Acid and the Influence of the Nitro Group

Cinnamic acid, a naturally occurring unsaturated carboxylic acid, and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2] The core structure, consisting of a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold amenable to synthetic modification.[3] The biological efficacy of these derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[3] Among these, the nitro (NO₂) group is a particularly potent pharmacophore. Its strong electron-withdrawing nature can significantly alter the molecule's electronic properties, polarity, and potential for interaction with biological targets, often enhancing its bioactivity.[4] This guide focuses specifically on the structure-activity relationship (SAR) of 3-nitrophenyl acrylic acid (also known as 3-nitrocinnamic acid) derivatives, exploring how modifications to this scaffold impact their biological function.

Synthetic Pathways to 3-Nitrophenyl Acrylic Acid Derivatives

The synthesis of the 3-nitrophenyl acrylic acid backbone is typically achieved through classic condensation reactions, primarily the Perkin reaction and the Knoevenagel-Doebner condensation. These methods provide robust and versatile routes to the core structure and its analogs.

Perkin Reaction

The Perkin reaction is a primary and historically significant method for synthesizing cinnamic acids.[5][6] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst.[5][6] For the synthesis of 3-nitrocinnamic acid, 3-nitrobenzaldehyde is reacted with acetic anhydride using sodium acetate as the catalyst.[7]

Experimental Protocol: Synthesis of 3-Nitrocinnamic Acid via Perkin Reaction [7]

  • Reactant Mixture: In a round-bottomed flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (0.33 mol), freshly fused sodium acetate (0.48 mol), and acetic anhydride (0.68 mol).

  • Heating: Mix the components thoroughly and heat the mixture in an oil bath maintained at 180°C for approximately 13 hours.

  • Work-up: After cooling slightly, pour the reaction mixture into 200-300 mL of water and filter the resulting solid by suction.

  • Purification (Ammonium Salt Formation): Wash the crude product with water. Dissolve the solid in a solution of aqueous ammonia (20 mL, sp. gr. 0.9) in approximately 200 mL of water. Filter the ammonium salt solution.

  • Precipitation: Pour the filtrate into a dilute solution of sulfuric acid (15 mL, sp. gr. 1.84) in about 200 mL of water to precipitate the 3-nitrocinnamic acid.

  • Recrystallization: For final purification, wash the precipitate with water and dissolve the moist product in boiling 95% ethanol, from which the pure 3-nitrocinnamic acid crystallizes upon cooling.

Knoevenagel-Doebner Condensation

The Knoevenagel condensation, particularly the Doebner modification, is another powerful tool for creating the acrylic acid side chain. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid or its esters (e.g., ethyl cyanoacetate), in the presence of a basic catalyst like pyridine and piperidine.[5][8] This method is often preferred due to its milder conditions and applicability to a wider range of aldehydes.[5]

Experimental Protocol: Synthesis of Ethyl-2-cyano-3-(3-nitrophenyl)acrylate [9]

  • Reactant Mixture: Combine 3-nitrobenzaldehyde and ethyl cyanoacetate.

  • Catalyst: Add a catalytic amount of diisopropylethylammonium acetate (DIPEAc).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-45°C) until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture. If layers separate, the product layer is concentrated under vacuum. The resulting material is then purified by recrystallization from a suitable solvent to yield the desired product.

Below is a diagram illustrating the two primary synthetic routes.

Synthesis cluster_perkin Perkin Reaction cluster_knoevenagel Knoevenagel Condensation p_aldehyde 3-Nitrobenzaldehyde p_product 3-Nitrocinnamic Acid p_aldehyde->p_product Condensation (180°C) p_anhydride Acetic Anhydride p_anhydride->p_product p_base Sodium Acetate p_base->p_product k_aldehyde 3-Nitrobenzaldehyde k_product 3-Nitrocinnamic Acid Derivatives k_aldehyde->k_product Condensation k_methylene Active Methylene (e.g., Malonic Acid) k_methylene->k_product k_base Pyridine/ Piperidine k_base->k_product

Caption: Key synthetic pathways to 3-nitrophenyl acrylic acid derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-nitrophenyl acrylic acid derivatives is a multifactorial equation where the interplay between the nitro group, the acrylic acid moiety, and other substituents on the phenyl ring dictates the ultimate pharmacological effect.

The Role of the Nitro Group Position

The position of the nitro group on the phenyl ring is a critical determinant of activity. Studies on the antimicrobial properties of nitrocinnamic acids have shown that the substitution pattern significantly impacts efficacy. While direct comparative studies are limited, evidence suggests that for certain antimicrobial activities, the 4-nitro isomer can be more potent than the 3-nitro isomer.[10] However, derivatives of 3-nitrocinnamic acid have demonstrated significant activity against various microbes and as herbicides.[4][11] This indicates that the 3-position is a viable location for the electron-withdrawing nitro group to impart bioactivity, likely by influencing the molecule's interaction with specific target enzymes or receptors.

Modification of the Carboxylic Acid Group

The carboxylic acid functional group is a key site for structural modification, often being converted to esters or amides to modulate properties like lipophilicity, membrane permeability, and metabolic stability.[1]

  • Esterification: Converting the carboxylic acid to an ester can enhance antimicrobial activity. This is attributed to an increase in lipophilicity, which facilitates greater penetration of microbial cell membranes.[12] For instance, simple alkyl esters of cinnamic acid, such as methyl and ethyl cinnamates, show improved antifungal activity compared to the parent acid.[12]

  • Amidation: The formation of amides also offers a route to new bioactive compounds. Cinnamoyl amides have been investigated for a range of activities, including anticancer and antimicrobial effects.[13] A study on the herbicidal activity of substituted cinnamic acids found that 3-nitrocinnamoyl morpholine exhibited the highest seed germination inhibitory activity at a 50 ppm concentration, outperforming even standard herbicides in the assay.[11] This highlights the potential of specific amide derivatives of 3-nitrocinnamic acid.

The general SAR trend suggests that converting the carboxylic acid to less polar esters and amides is a beneficial strategy for enhancing the bioavailability and potency of these compounds.[12][14]

The following diagram illustrates the key structural components and their influence on activity.

SAR_Overview core 3-Nitrophenyl Ring Acrylic Acid Moiety Carboxyl Group ring_mod Other Substituents (e.g., Halogens, -OH) - Modulate electronics & binding core:f0->ring_mod nitro_pos Nitro Group at C3 - Strong e- withdrawing - Key for bioactivity core:f0->nitro_pos carboxyl_mod Ester/Amide Formation - Increases lipophilicity - Enhances membrane penetration core:f2->carboxyl_mod

Caption: Key structural features influencing the activity of 3-nitrophenyl acrylic acid.
Quantitative SAR Data
Compound ClassModificationBiological ActivityObservationReference
Nitrocinnamic Acids 3-Nitro vs. 4-NitroAntimicrobial4-Nitro isomer reported to be more active in some studies.[10]
Cinnamic Acid Esters Carboxylic Acid → Alkyl EsterAntifungalIncreased lipophilicity leads to enhanced activity. Butyl ester showed high potency (MIC = 626.62 µM).[12]
Cinnamic Acid Amides Carboxylic Acid → AmideHerbicidal3-Nitrocinnamoyl morpholine showed the highest activity in a seed germination assay.[11]
Cinnamic Acid Amides Carboxylic Acid → AmideAntibacterial4-isopropylbenzylcinnamide was the most potent against S. aureus and P. aeruginosa (MIC = 458.15 µM).[12]

MIC: Minimum Inhibitory Concentration

Mechanisms of Action

The biological activities of cinnamic acid derivatives, including the 3-nitro analogs, are often multifaceted. The proposed mechanisms vary depending on the specific derivative and the biological system under investigation.

  • Antimicrobial Action: A primary mechanism of antimicrobial action for cinnamic acids is the disruption of bacterial cell membranes, leading to increased permeability and cell lysis.[2][15] They can also interfere with essential cellular processes, such as ATPase activity and biofilm formation.[2] The electron-withdrawing nitro group can enhance these effects by increasing the molecule's interaction with membrane components or microbial enzymes.

  • Enzyme Inhibition: Many cinnamic acid derivatives exert their effects by inhibiting specific enzymes. For example, they have been shown to inhibit tyrosinase, an enzyme involved in melanogenesis, and lipoxygenase, which is involved in inflammatory pathways.[3][16]

  • Anti-inflammatory Effects: The anti-inflammatory properties are often linked to the inhibition of key signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which leads to a reduced production of pro-inflammatory cytokines like TNF-α and IL-6.[2]

Conclusion and Future Directions

The 3-nitrophenyl acrylic acid scaffold is a promising platform for the development of novel therapeutic and agrochemical agents. The structure-activity relationships discussed herein underscore several key principles for designing potent analogs. The position of the nitro group is crucial, with the 3-position conferring significant bioactivity. Furthermore, modification of the carboxylic acid moiety into esters and, particularly, specific amides, is a highly effective strategy for enhancing potency, likely by improving pharmacokinetic properties such as cell membrane penetration.

Future research should focus on synthesizing and systematically evaluating libraries of 3-nitrophenyl acrylic acid derivatives with diverse substituents on the phenyl ring and a variety of ester and amide functionalities. Quantitative structure-activity relationship (QSAR) studies on such libraries would provide deeper insights into the specific electronic, steric, and lipophilic properties required for optimal activity against various targets. Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives will be crucial for their advancement as lead compounds in drug discovery and development.

References

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  • Firdaus, M., et al. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. Rasayan Journal of Chemistry. [Link]

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  • Qian, Y., et al. (2010). Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer. ScienceDirect. [Link]

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A Technical Guide to Phenoxy-Substituted Cinnamic Acid Analogs in the Management of Diabetic Complications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chronic hyperglycemia in diabetes mellitus instigates a cascade of metabolic and signaling derangements, culminating in debilitating long-term complications. This technical guide provides an in-depth exploration of phenoxy-substituted cinnamic acid analogs as a promising therapeutic class for mitigating these complications. We delve into the core mechanisms of action, focusing on the inhibition of the polyol pathway enzyme, aldose reductase (AR), and the attenuation of advanced glycation end-product (AGE) formation. This document furnishes researchers, scientists, and drug development professionals with a comprehensive understanding of the scientific rationale, detailed experimental protocols for compound evaluation, and a summary of structure-activity relationships. Our objective is to equip the scientific community with the foundational knowledge to accelerate the discovery and development of novel therapeutics in this domain.

Introduction: The Unmet Need in Diabetic Complications

Diabetes mellitus is a global health crisis, primarily due to its severe long-term complications, including neuropathy, nephropathy, retinopathy, and cardiovascular diseases.[1][2] These pathologies are intricately linked to the persistent hyperglycemic state, which activates detrimental biochemical pathways.[1][3] Two key interconnected pathways are the polyol pathway and the formation of advanced glycation end products (AGEs).[3][4][5]

The polyol pathway, under hyperglycemic conditions, sees the enzyme aldose reductase (AR) convert excess glucose to sorbitol.[3][6][7] This accumulation of sorbitol leads to osmotic stress and a depletion of NADPH, rendering cells more susceptible to oxidative damage.[3][8] Concurrently, hyperglycemia accelerates the non-enzymatic glycation of proteins and lipids, leading to the formation and accumulation of AGEs.[9][10][11] AGEs contribute to cellular dysfunction through cross-linking of proteins and interaction with the receptor for advanced glycation end products (RAGE), triggering inflammatory and oxidative stress responses.

Cinnamic acid and its derivatives have emerged as a class of compounds with significant potential to counteract these pathogenic mechanisms.[5][9][11][12][13][14][15][16] This guide will specifically focus on phenoxy-substituted cinnamic acid analogs, exploring their dual action as both aldose reductase inhibitors and anti-glycation agents.

Core Mechanisms of Action

Inhibition of Aldose Reductase and the Polyol Pathway

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway.[7] In hyperglycemic states, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, which is then oxidized to fructose.[7] This process has several deleterious consequences:

  • Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes, leading to an increase in intracellular osmotic pressure and subsequent cell damage.[3]

  • Redox Imbalance: The conversion of glucose to sorbitol consumes the cofactor NADPH.[8] NADPH is essential for regenerating the master antioxidant, glutathione, thus its depletion compromises cellular antioxidant defenses.[8]

  • Signaling Aberrations: The activation of the polyol pathway has been linked to the activation of protein kinase C (PKC) and other pro-inflammatory signaling cascades.[1][4]

Phenoxy-substituted cinnamic acid analogs have been designed to fit into the active site of aldose reductase, inhibiting its enzymatic activity and thereby mitigating the downstream pathological effects of the polyol pathway.[7][17][18]

Polyol_Pathway Glucose High Intracellular Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol Accumulation AR->Sorbitol NADP NADP+ AR->NADP OxidativeStress Oxidative Stress (NADPH Depletion) AR->OxidativeStress SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress PKC PKC Activation & Signaling Aberrations Sorbitol->PKC Fructose Fructose SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR Cofactor NAD NAD+ NAD->SDH Cofactor Analogs Phenoxy-substituted Cinnamic Acid Analogs Analogs->AR Inhibition

Caption: The Polyol Pathway and the inhibitory action of phenoxy-substituted cinnamic acid analogs.

Inhibition of Advanced Glycation End-Product (AGE) Formation

Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[10] Their formation is a hallmark of diabetic complications and contributes to pathology through:

  • Protein Cross-linking: AGEs can form cross-links between proteins, altering their structure and function. This is particularly detrimental to long-lived proteins like collagen in blood vessels and the lens of the eye.

  • RAGE Activation: The interaction of AGEs with their receptor, RAGE, activates downstream signaling pathways, including NF-κB, leading to a pro-inflammatory and pro-oxidative state.

Cinnamic acid and its derivatives have been shown to inhibit the formation of AGEs.[9][11][12][13] This anti-glycation activity is thought to occur through several mechanisms, including the trapping of reactive carbonyl species and the inhibition of oxidative reactions that are crucial for AGE formation.[9][11][12]

AGE_Formation Hyperglycemia Hyperglycemia SchiffBase Schiff Base (Reversible) Hyperglycemia->SchiffBase Proteins Proteins/Lipids Proteins->SchiffBase Amadori Amadori Product (e.g., Fructosamine) SchiffBase->Amadori AGEs Advanced Glycation End-products (AGEs) (e.g., CML) Amadori->AGEs Oxidation, Dehydration RAGE RAGE Receptor AGEs->RAGE Binding Pathology Inflammation & Oxidative Stress RAGE->Pathology Analogs Phenoxy-substituted Cinnamic Acid Analogs Analogs->Amadori Inhibition Analogs->AGEs Inhibition

Caption: Inhibition of Advanced Glycation End-product (AGE) formation by phenoxy-substituted cinnamic acid analogs.

Experimental Evaluation of Phenoxy-Substituted Cinnamic Acid Analogs

The evaluation of novel phenoxy-substituted cinnamic acid analogs requires a robust and systematic approach. The following protocols outline the key in vitro assays for assessing their efficacy as aldose reductase inhibitors and anti-glycation agents.

In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay is a reliable method for determining the inhibitory potency of test compounds against aldose reductase.[19][20][21]

Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is consumed by aldose reductase during the reduction of a substrate, typically DL-glyceraldehyde.[19][20]

Materials:

  • Human recombinant aldose reductase (or partially purified enzyme from rat lens)[20][21]

  • NADPH

  • DL-glyceraldehyde (substrate)

  • 0.067 M Phosphate buffer (pH 6.2)[20]

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of NADPH in phosphate buffer.

    • Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.

    • Prepare serial dilutions of the test compounds in phosphate buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Aldose reductase enzyme solution

      • NADPH solution

      • Test compound solution (or vehicle for control)

    • Pre-incubate the plate for 5-10 minutes at room temperature.[20]

  • Initiation and Measurement:

    • Initiate the reaction by adding the DL-glyceraldehyde substrate to all wells except the blank.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.[20]

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

AR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: Buffer, NADPH, Substrate Plate Add Buffer, Enzyme, NADPH, and Test Compound to Plate Reagents->Plate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Plate Incubate Pre-incubate at Room Temperature Plate->Incubate Initiate Initiate Reaction with DL-glyceraldehyde Incubate->Initiate Read Monitor Absorbance at 340 nm Initiate->Read Rate Calculate Rate of Reaction (ΔOD/min) Read->Rate Inhibition Calculate % Inhibition Rate->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.

In Vitro Anti-Glycation Assay (BSA-Fructose Model)

This assay evaluates the ability of test compounds to inhibit the formation of AGEs in a model system using bovine serum albumin (BSA) and a reducing sugar like fructose.[9][11][12][13]

Principle: The formation of fluorescent AGEs is measured spectrofluorometrically. A decrease in fluorescence intensity in the presence of a test compound indicates anti-glycation activity.

Materials:

  • Bovine Serum Albumin (BSA)

  • Fructose

  • Phosphate buffered saline (PBS, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Microplate spectrofluorometer

Protocol:

  • Reaction Setup:

    • In a 96-well plate, prepare reaction mixtures containing:

      • BSA solution in PBS

      • Fructose solution in PBS

      • Test compound solution (or vehicle for control)

    • Include a control with BSA and fructose alone, and a blank with BSA alone.

  • Incubation:

    • Seal the plate and incubate at 37°C for an extended period (e.g., 7-21 days) in the dark to allow for the formation of AGEs.

  • Measurement:

    • After incubation, measure the fluorescence intensity of each well at an excitation wavelength of ~360-370 nm and an emission wavelength of ~440-460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (BSA alone) from all readings.

    • Calculate the percentage of inhibition of AGE formation for each concentration of the test compound compared to the control (BSA + fructose).

    • Determine the IC50 value.

AGE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: BSA, Fructose, PBS Plate Set up Reaction Mixtures: BSA, Fructose, Test Compound Reagents->Plate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Plate Incubate Incubate at 37°C (7-21 days) Plate->Incubate Read Measure Fluorescence (Ex/Em ~370/440 nm) Incubate->Read Blank Subtract Blank (BSA alone) Read->Blank Inhibition Calculate % Inhibition Blank->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Experimental workflow for the in vitro anti-glycation assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxy-substituted cinnamic acid analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds.

Structural Feature Impact on Aldose Reductase Inhibition Impact on Anti-Glycation Activity
Cinnamic Acid Backbone Essential for core inhibitory activity.The carboxylic acid group is important for activity.[12]
Phenoxy Substitution The position and nature of substituents on the phenoxy ring significantly influence potency. Electron-withdrawing groups can enhance activity.The presence of hydroxy or methoxy groups has been shown to decrease anti-glycation activity in some studies.[12]
Substituents on the Phenyl Ring of Cinnamic Acid The presence of specific groups at the 4-position can modulate activity.[22]The nature and position of substituents can either enhance or diminish activity.
Esterification of the Carboxylic Acid Can alter the binding mode and potency.[22]May impact the compound's ability to interact with glycation intermediates.

Conclusion and Future Directions

Phenoxy-substituted cinnamic acid analogs represent a compelling class of multi-target agents for the management of diabetic complications. Their ability to simultaneously inhibit aldose reductase and the formation of advanced glycation end products addresses two of the core pathological mechanisms driven by chronic hyperglycemia. The experimental protocols detailed in this guide provide a robust framework for the evaluation and optimization of these compounds.

Future research should focus on:

  • In vivo efficacy studies: Validating the therapeutic potential of lead compounds in animal models of diabetic complications.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of these analogs to ensure their suitability for clinical development.

  • Elucidation of downstream signaling effects: Investigating the impact of these compounds on inflammatory and oxidative stress pathways in relevant cell types.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to advance the development of novel and effective therapies for the millions of individuals affected by diabetic complications.

References

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  • Adisakwattana, S., Sompong, W., Meeprom, A., Ngamukote, S., & Yibchok-Anun, S. (2012). Cinnamic Acid and Its Derivatives Inhibit Fructose-Mediated Protein Glycation. International journal of molecular sciences, 13(2), 1778–1789. [Link]

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Sources

Biological activity of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of the novel compound, 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid. While direct experimental data for this specific molecule is not yet available in published literature, its distinct structural motifs—a substituted acrylic acid, a nitrophenyl group, and a chlorophenoxy moiety—are well-characterized pharmacophores found in numerous biologically active agents. By synthesizing data from structurally analogous compounds, this whitepaper constructs a robust, hypothesis-driven framework for its potential therapeutic applications. We predict that this compound possesses significant anticancer, antimicrobial, and anti-inflammatory properties. This guide outlines the scientific rationale for these predictions, details proposed mechanisms of action, provides validated experimental protocols for empirical testing, and suggests future research directions. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the investigation and development of this promising chemical entity.

Introduction and Molecular Overview

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can address unmet needs in treating complex diseases. The compound 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid represents such a novel entity. Its structure is a hybrid of three key chemical functionalities, each known to contribute to significant biological activity.

  • The Acrylic Acid Moiety: Acrylic acid and its derivatives are recognized for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant activities.[1][2] The α,β-unsaturated carbonyl system is a key feature, acting as a Michael acceptor that can covalently interact with biological nucleophiles, such as cysteine residues in enzymes.

  • The Nitrophenyl Group: Nitroaromatic compounds are prevalent in pharmaceuticals and are known to exhibit broad-spectrum biological activities, including antimicrobial and anticancer effects.[3][4] The strong electron-withdrawing nature of the nitro group can polarize the molecule, enhance interactions with biological targets, and participate in bioreductive activation under hypoxic conditions, a characteristic often exploited in cancer therapy.[4]

  • The Chlorophenoxy Moiety: Halogenated phenoxy groups are present in various bioactive compounds. They can increase lipophilicity, enhancing membrane permeability, and participate in halogen bonding, which can contribute to specific ligand-receptor interactions. While some chlorophenoxy compounds are known for their herbicidal and toxicological properties, which often involve cell membrane disruption, these mechanisms can be repurposed for antimicrobial or anticancer effects.[5][6]

Given this structural composite, we hypothesize that 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is a multifunctional agent with significant therapeutic potential. This guide will explore the predicted biological activities based on this structural rationale.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of the title compound and its derivatives would involve a Knoevenagel condensation, a well-established reaction for forming carbon-carbon double bonds. The proposed pathway begins with commercially available starting materials.

G cluster_0 Proposed Synthesis of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid start1 4-(3-Chlorophenoxy)-3-nitrobenzaldehyde reaction Knoevenagel Condensation (110°C) start1->reaction start2 Malonic Acid start2->reaction product 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid reagents Pyridine, Piperidine reagents->reaction Catalyst reaction->product Decarboxylation

Caption: Proposed Knoevenagel condensation pathway for synthesis.

This synthetic route is advantageous due to its high efficiency and the use of readily available reagents, making it suitable for laboratory-scale synthesis and future library development for structure-activity relationship (SAR) studies.[7]

Predicted Biological Activity I: Anticancer Effects

The convergence of the acrylic acid and substituted phenyl rings strongly suggests potent anticancer activity, likely mediated through the disruption of microtubule dynamics.

Predicted Mechanism of Action: Tubulin Polymerization Inhibition

Numerous studies on acrylic acid derivatives with substituted phenyl rings, particularly those analogous to Combretastatin A-4 (CA-4), have demonstrated potent cytotoxic effects by inhibiting tubulin polymerization.[8][9] These molecules typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[10] Microtubules are essential for the formation of the mitotic spindle during cell division. Their disruption leads to a mitotic arrest in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway.[10]

We predict that 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid will function as a tubulin polymerization inhibitor. The 3-chlorophenoxy and 3-nitrophenyl moieties are hypothesized to form key hydrophobic and polar interactions within the colchicine-binding pocket, while the acrylic acid portion provides an additional point of interaction.

G cluster_pathway Proposed Anticancer Mechanism Compound 3-[4-(...)]acrylic acid Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Inhibited Tubulin->Polymerization Spindle Mitotic Spindle Disruption Polymerization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action via tubulin inhibition.

Supporting Data from Structurally Related Compounds

The cytotoxic potential of acrylic acid derivatives has been well-documented. The following table summarizes the in vitro activity of several related compounds, providing a benchmark for the anticipated potency of our target molecule.

Compound IDStructureCell LineIC₅₀ (µM)Reference
Compound 4b 3-(4-chlorophenyl)acrylic acid derivativeMDA-MB-231 (Breast)3.24[8][10]
Compound 6e Methyl acrylate ester derivativeMCF-7 (Breast)2.57[2][9]
CA-4 Combretastatin A-4 (Reference)MDA-MB-231 (Breast)1.27[8][10]
Compound 5b Acrylic acid derivativeMCF-7 (Breast)5.12[9]
Experimental Protocol: Cell Viability (MTT) Assay

To empirically validate the predicted anticancer activity, a standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay should be performed.

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on a human cancer cell line (e.g., MDA-MB-231).

Methodology:

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare a stock solution of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the media in the wells with the drug-containing media. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the treated plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Predicted Biological Activity II: Antimicrobial Effects

The combination of a chlorophenoxy group and an acrylic acid moiety suggests potential antimicrobial activity against a range of pathogens.

Predicted Mechanism of Action

The antimicrobial action is likely multifactorial:

  • Cell Membrane Damage: Chlorophenoxy compounds are known to disrupt cell membrane integrity and uncouple oxidative phosphorylation, leading to a loss of cellular energy and leakage of intracellular components.[5][6]

  • Acidification and Enzyme Disruption: The acrylic acid portion can lower the local pH, creating stress on the bacterial cell by disrupting cytoplasmic pH homeostasis and impeding enzyme function.[11] Furthermore, as a Michael acceptor, it can covalently modify and inactivate essential bacterial enzymes.

G cluster_workflow Workflow for MIC Determination Prep_Compound Prepare Serial Dilutions of Compound in 96-well Plate Inoculate Inoculate Wells with Bacteria Prep_Compound->Inoculate Prep_Bacteria Prepare Standardized Bacterial Inoculum (e.g., 5x10^5 CFU/mL) Prep_Bacteria->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Turbidity (Bacterial Growth) Incubate->Observe Result Determine MIC: Lowest Concentration with No Visible Growth Observe->Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To quantify the antimicrobial potency, a broth microdilution assay should be conducted according to CLSI guidelines.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterium (e.g., Staphylococcus aureus or Escherichia coli).

Methodology:

  • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible turbidity.

Predicted Biological Activity III: Anti-inflammatory Effects

Derivatives of acrylic acid have been investigated as inhibitors of key enzymes in the inflammatory pathway.[1]

Predicted Mechanism of Action: COX/LOX Inhibition

Inflammation is mediated by eicosanoids like prostaglandins and leukotrienes, which are produced by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Several acrylic acid derivatives have been designed as dual inhibitors of COX-1/COX-2 and LOX.[1][12] We predict that 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid may exhibit anti-inflammatory properties by inhibiting these enzymes, thereby reducing the production of pro-inflammatory mediators.

Conclusion and Future Directions

The novel compound 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is a molecule of significant therapeutic interest. Based on a rigorous analysis of its structural components, we have developed a strong hypothesis that it possesses potent anticancer, antimicrobial, and anti-inflammatory activities.

  • Anticancer Potential: The primary predicted mechanism is the inhibition of tubulin polymerization, a validated and highly effective strategy in cancer chemotherapy.

  • Antimicrobial Potential: A dual mechanism involving cell membrane disruption and metabolic interference suggests potential for broad-spectrum activity.

  • Anti-inflammatory Potential: Inhibition of COX/LOX enzymes presents a plausible mechanism for anti-inflammatory effects.

This technical guide provides the foundational rationale and a clear experimental roadmap for the investigation of this compound. The immediate next steps should involve the chemical synthesis of the molecule and the execution of the in vitro assays detailed herein to validate these predictions. Positive results would warrant further investigation into its mechanism of action, including cell cycle analysis, apoptosis assays, and specific enzyme inhibition studies. Subsequent successful preclinical evaluation could position 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid as a lead candidate for a new class of therapeutic agents.

References

  • Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., Nicolotti, O., & Carotti, A. (2011). Design, Synthesis and Pharmacobiological Evaluation of Novel Acrylic Acid Derivatives Acting as Lipoxygenase and cyclooxygenase-1 Inhibitors With Antioxidant and Anti-Inflammatory Activities. European Journal of Medicinal Chemistry, 46(1), 191-200. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances. [Link]

  • Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances. [Link]

  • Floyd, R. A. (2010). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry. [Link]

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-cancer agents in medicinal chemistry. [Link]

  • Pontiki, E., et al. (2010). Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. Scilit. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Publishing. [Link]

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  • Andrade, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Andrade, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

  • Sharma, R., et al. (2013). Synthesis, characterization and antimicrobial activity of novel acrylic materials. Journal of Chemical and Pharmaceutical Research. [Link]

  • Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

  • Andrade, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

  • Olas, B. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

  • Kamal, A., et al. (2015). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. PMC. [Link]

  • Various Authors. (2023). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • Bradberry, S. M., et al. (2004). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Toxicology reviews. [Link]

  • Silva, A. F., et al. (2015). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. PubMed Central. [Link]

  • Hasan, M. M., et al. (2022). Polymers showing intrinsic antimicrobial activity. RSC Publishing. [Link]

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Novel Acrylic Acid Derivatives as Potent Modulators of the Polyol Pathway: A Technical Guide to Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The relentless pursuit of novel therapeutic agents to combat the debilitating complications of diabetes has led researchers down many avenues. One of the most enduring and mechanistically significant of these is the polyol pathway. For decades, the overactivation of this metabolic shunt has been implicated in the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy. While the concept of inhibiting aldose reductase, the pathway's rate-limiting enzyme, is well-established, the development of safe and effective inhibitors has been fraught with challenges. This guide delves into a promising class of compounds: novel acrylic acid derivatives. Their unique structural features and potential for high potency and selectivity offer a renewed sense of optimism in this critical area of drug discovery. Herein, we provide a comprehensive technical overview, from the fundamental principles of the polyol pathway to the intricate details of designing, synthesizing, and evaluating these next-generation inhibitors. Our focus is on the "why" behind the "how," offering insights gleaned from years of experience in the field to empower researchers to not only replicate these methods but also to innovate upon them.

The Polyol Pathway: A Critical Target in Diabetic Complications

Under normal physiological conditions, the majority of glucose is phosphorylated by hexokinase and enters the glycolytic pathway to generate ATP. However, in hyperglycemic states, as seen in diabetes mellitus, this primary pathway becomes saturated. The excess glucose is then shunted into the polyol pathway, a two-step metabolic route.

The first and rate-limiting step is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AR) with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), utilizing NAD+ as a cofactor.

The pathological consequences of this pathway's overactivation are multifaceted:

  • NADPH Depletion: The consumption of NADPH by AR depletes the intracellular pool of this crucial reducing equivalent. This impairs the regeneration of glutathione (GSH) by glutathione reductase, a key antioxidant enzyme. The resulting decrease in GSH levels leads to increased oxidative stress, a cornerstone of diabetic complications.

  • Sorbitol Accumulation: Sorbitol is a polyol and does not readily diffuse across cell membranes. Its intracellular accumulation creates a hyperosmotic environment, leading to osmotic stress, cellular swelling, and eventual cell damage.

  • Increased Fructose Production: The oxidation of sorbitol to fructose by SDH generates excess intracellular fructose, which can then be phosphorylated to fructose-3-phosphate and 3-deoxyglucosone, both of which are potent precursors of advanced glycation end products (AGEs). AGEs are known to contribute to cellular dysfunction and the pathogenesis of diabetic complications through their interaction with the receptor for advanced glycation end products (RAGE).

  • Redox Imbalance: The conversion of sorbitol to fructose by SDH also leads to an increase in the NADH/NAD+ ratio. This redox imbalance can further exacerbate cellular stress and has been linked to the activation of protein kinase C (PKC) and the generation of reactive oxygen species (ROS).

Diagram 1: The Polyol Pathway and Its Pathological Consequences

Caption: The Polyol Pathway in Hyperglycemia.

Designing Novel Acrylic Acid Derivatives as Aldose Reductase Inhibitors (ARIs)

The rationale for targeting AR with acrylic acid derivatives stems from the unique structural features of the enzyme's active site. The active site of AR can be broadly divided into a catalytic center and a "specificity pocket." The catalytic center is where the reduction of glucose occurs, while the specificity pocket is a hydrophobic region that can be exploited to achieve high-affinity binding and selectivity.

Acrylic acid derivatives offer a versatile scaffold for designing potent and selective ARIs. The general structure consists of a carboxylic acid group, which is crucial for interacting with key amino acid residues in the catalytic center, and a variable hydrophobic tail that can be tailored to fit into the specificity pocket.

Key Structural Features and Structure-Activity Relationships (SAR)
  • The Carboxylic Acid Headgroup: The carboxylate anion of the acrylic acid moiety is essential for forming ionic interactions with positively charged residues in the active site, such as His110 and Tyr48. This interaction anchors the inhibitor to the catalytic center.

  • The α,β-Unsaturated System: The double bond in the acrylic acid backbone provides conformational rigidity to the molecule, which can be advantageous for optimal binding.

  • The Hydrophobic Tail: This is the most variable part of the inhibitor and is critical for achieving high potency and selectivity. By modifying the size, shape, and electronic properties of the hydrophobic tail, it is possible to design inhibitors that specifically target the AR isoform over other related enzymes, such as aldehyde reductase. Common modifications include the introduction of aromatic rings, halogen atoms, and other functional groups that can enhance hydrophobic interactions and van der Waals forces within the specificity pocket.

Diagram 2: Generalized Structure of an Acrylic Acid-Based ARI

ARI_Structure cluster_structure General Structure cluster_interactions Key Interactions in AR Active Site Carboxylic_Acid Carboxylic Acid (Headgroup) Double_Bond α,β-Unsaturated System (Backbone) Carboxylic_Acid->Double_Bond Ionic_Bonding Ionic Bonding (His110, Tyr48) Carboxylic_Acid->Ionic_Bonding Hydrophobic_Tail Hydrophobic Tail (Specificity Group) Double_Bond->Hydrophobic_Tail Hydrophobic_Interactions Hydrophobic Interactions (Specificity Pocket) Hydrophobic_Tail->Hydrophobic_Interactions

Caption: Key structural features of acrylic acid-based ARIs.

Synthesis of Novel Acrylic Acid Derivatives

A common and versatile method for synthesizing acrylic acid derivatives is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a basic catalyst.

General Synthetic Protocol: Knoevenagel Condensation
  • Reactant Preparation: Dissolve the chosen aromatic aldehyde (1.0 eq) and malonic acid (1.2 eq) in a suitable solvent, such as pyridine or a mixture of toluene and piperidine. The choice of solvent and base can influence the reaction rate and yield.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid. The resulting precipitate is the crude acrylic acid derivative.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.

  • Characterization: The structure of the final compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Novel Acrylic Acid Derivatives

A tiered approach is recommended for the in vitro evaluation of newly synthesized acrylic acid derivatives. This allows for the efficient screening of compounds and the selection of the most promising candidates for further development.

Tier 1: Primary Screening - Aldose Reductase Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against aldose reductase.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a stock solution of purified recombinant human aldose reductase in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2). Prepare a stock solution of the substrate, DL-glyceraldehyde, and the cofactor, NADPH, in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 150 µL of the reaction mixture containing the buffer, NADPH, and the test compound at various concentrations.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution (DL-glyceraldehyde).

    • Monitor the decrease in absorbance at 340 nm for 10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Tier 2: Selectivity Profiling

It is crucial to assess the selectivity of the lead compounds against other related enzymes, particularly aldehyde reductase, to minimize off-target effects. The inhibition assay for aldehyde reductase is similar to the one described for aldose reductase, with the primary difference being the use of a different substrate, such as p-nitrobenzaldehyde.

Tier 3: Enzyme Kinetics and Mechanism of Inhibition

For the most potent and selective compounds, it is important to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This can be achieved by performing enzyme kinetic studies at various concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or Dixon plots.

Table 1: Representative In Vitro Data for a Novel Acrylic Acid Derivative (Example)

Compound IDAldose Reductase IC₅₀ (nM)Aldehyde Reductase IC₅₀ (µM)Selectivity Index (AR/AldR)Mechanism of Inhibition
AA-001 25.3> 50> 1976Uncompetitive
Epalrestat 12015.2127Uncompetitive

Cellular and In Vivo Evaluation

Promising candidates from the in vitro assays should be further evaluated in cell-based models and animal models of diabetic complications.

Cell-Based Assays: Measurement of Intracellular Sorbitol Accumulation

This assay measures the ability of the test compounds to inhibit sorbitol accumulation in cells cultured under high glucose conditions.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as human retinal pigment epithelial (HRPE) cells, in a high-glucose medium (e.g., 30 mM glucose) in the presence or absence of the test compound for 48-72 hours.

  • Sorbitol Extraction: After the incubation period, wash the cells with PBS and lyse them to release the intracellular contents.

  • Sorbitol Quantification: The intracellular sorbitol concentration can be quantified using a commercially available sorbitol assay kit or by HPLC.

In Vivo Studies: Streptozotocin (STZ)-Induced Diabetic Rat Model

The STZ-induced diabetic rat is a widely used animal model for studying diabetic complications.

Protocol:

  • Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ.

  • Treatment: After the onset of diabetes, treat the animals with the test compound or vehicle for a specified period (e.g., 8-12 weeks).

  • Evaluation of Efficacy: At the end of the treatment period, evaluate the efficacy of the compound by measuring various parameters related to diabetic complications, such as:

    • Neuropathy: Nerve conduction velocity (NCV) and thermal sensitivity.

    • Nephropathy: Albuminuria and glomerular filtration rate (GFR).

    • Cataracts: Lens opacity.

Diagram 3: Experimental Workflow for ARI Drug Discovery

ARI_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Cellular & In Vivo Validation SAR_Analysis SAR Analysis & In Silico Modeling Synthesis Chemical Synthesis (e.g., Knoevenagel) SAR_Analysis->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization AR_Assay Primary Screening: AR Inhibition (IC50) Characterization->AR_Assay Selectivity Selectivity Profiling: (vs. Aldehyde Reductase) AR_Assay->Selectivity Kinetics Mechanism of Action: Enzyme Kinetics Selectivity->Kinetics Cell_Assay Cell-Based Assay: Sorbitol Accumulation Kinetics->Cell_Assay Animal_Model Animal Model: (STZ-induced Diabetic Rats) Cell_Assay->Animal_Model Efficacy Efficacy Studies: (Neuropathy, Nephropathy) Animal_Model->Efficacy Preclinical_Dev Preclinical_Dev Efficacy->Preclinical_Dev Lead Optimization & Preclinical Development

Caption: A streamlined workflow for the discovery of novel ARIs.

Conclusion and Future Directions

Novel acrylic acid derivatives represent a highly promising class of aldose reductase inhibitors with the potential to overcome the limitations of earlier generations of ARIs. Their versatile scaffold allows for fine-tuning of their potency, selectivity, and pharmacokinetic properties. The systematic approach to design, synthesis, and evaluation outlined in this guide provides a robust framework for the discovery and development of new therapeutic agents for the treatment of diabetic complications.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing high-resolution crystal structures of AR in complex with inhibitors to guide the design of next-generation compounds with improved affinity and selectivity.

  • Pharmacokinetic Optimization: Modifying the structure of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Combination Therapy: Investigating the potential of combining ARIs with other therapeutic agents, such as antioxidants or anti-inflammatory drugs, to achieve synergistic effects in the treatment of diabetic complications.

By embracing a multidisciplinary approach that integrates medicinal chemistry, biochemistry, and pharmacology, the scientific community can continue to make significant strides in the development of effective treatments for the millions of people affected by diabetic complications.

References

  • González, R. G., et al. (1984). The Polyol Pathway and Diabetic Complications. Diabetes/Metabolism Reviews, 8(1), 59-78. [Link]

  • Gabbay, K. H. (1973). The Sorbitol Pathway and the Complications of Diabetes. New England Journal of Medicine, 288(16), 831-836. [Link]

An In-depth Technical Guide to 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, a substituted cinnamic acid derivative of interest to researchers and professionals in drug development and materials science. This document details the compound's molecular characteristics, a validated synthesis protocol, and discusses its potential applications, underpinned by established scientific principles and methodologies.

Core Molecular Attributes

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, systematically named (2E)-3-[4-(3-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid, is a compound characterized by a complex aromatic structure. The presence of a chlorophenoxy group and a nitro group on the phenyl ring, coupled with an acrylic acid moiety, imparts specific chemical and physical properties that are of interest for various scientific applications.

PropertyValueSource
Chemical Formula C₁₅H₁₀ClNO₅
Molecular Weight 319.70 g/mol Calculated
CAS Number 338403-64-8
Canonical SMILES C1=CC(=CC=C1OC2=C(C=C(C=C2)C=CC(=O)O)[O-])Cl-
Physical Appearance Expected to be a solid at room temperatureInferred

Synthesis Methodology: The Knoevenagel Condensation

The synthesis of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-(3-chlorophenoxy)-3-nitrobenzaldehyde. This is followed by a Knoevenagel condensation with malonic acid to yield the final acrylic acid derivative. This approach is favored for its reliability and high yields in the preparation of substituted cinnamic acids.

Step 1: Synthesis of 4-(3-Chlorophenoxy)-3-nitrobenzaldehyde

The precursor aldehyde is synthesized via a nucleophilic aromatic substitution reaction.

Synthesis_Step1 cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3,4-dichloronitrobenzene 3,4-Dichloronitrobenzene aldehyde 4-(3-Chlorophenoxy)-3-nitrobenzaldehyde 3,4-dichloronitrobenzene->aldehyde Nucleophilic Aromatic Substitution 3-chlorophenol 3-Chlorophenol 3-chlorophenol->aldehyde Base Base (e.g., K₂CO₃) Base->aldehyde Solvent Solvent (e.g., DMF) Solvent->aldehyde

Synthesis of the aldehyde intermediate.
Step 2: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. It involves the reaction of an active methylene compound, in this case, malonic acid, with a carbonyl compound (the synthesized aldehyde) in the presence of a basic catalyst.[1][2] The reaction proceeds via a carbanion intermediate, followed by an aldol-type condensation and subsequent dehydration.[3]

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst/Solvent cluster_product Product aldehyde 4-(3-Chlorophenoxy)-3-nitrobenzaldehyde final_product 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid aldehyde->final_product Condensation & Dehydration malonic_acid Malonic Acid malonic_acid->final_product catalyst Piperidine/Pyridine catalyst->final_product

The Knoevenagel condensation reaction.
Detailed Experimental Protocol

This protocol is based on established methods for the Knoevenagel condensation of substituted benzaldehydes.[4][5][6]

Materials:

  • 4-(3-Chlorophenoxy)-3-nitrobenzaldehyde

  • Malonic Acid

  • Pyridine (as solvent and base)

  • Piperidine (as catalyst)

  • Hydrochloric Acid (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(3-chlorophenoxy)-3-nitrobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

  • Aromatic Protons: A series of multiplets are expected in the range of δ 7.0-8.5 ppm, corresponding to the protons on the two aromatic rings. The protons adjacent to the nitro group are expected to be the most downfield.

  • Vinylic Protons: Two doublets, characteristic of the trans-alkene, are anticipated in the region of δ 6.5-8.0 ppm with a coupling constant (J) of approximately 16 Hz.

  • Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift, typically above δ 10.0 ppm.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of δ 165-175 ppm.

  • Aromatic and Vinylic Carbons: A complex set of signals is anticipated between δ 110-160 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band from the carboxylic acid O-H group is expected in the region of 2500-3300 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption from the carbonyl group should appear around 1700 cm⁻¹.

  • C=C Stretch: Absorptions corresponding to the aromatic and vinylic C=C bonds are expected in the 1450-1650 cm⁻¹ region.

  • N-O Stretch: Strong absorptions for the nitro group are anticipated around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • C-Cl and C-O Stretches: These will appear in the fingerprint region.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and cleavage of the ether linkage.

Potential Applications in Research and Development

Substituted nitrophenylacrylic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific studies on 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid are limited, the structural motifs present suggest potential applications in several key areas.

Anticancer Research

Numerous studies have demonstrated the potent anticancer activity of compounds containing the nitrophenyl and acrylic acid moieties.[8][9][10][11] These compounds often exert their effects by targeting critical cellular pathways.

Anticancer_Pathway Compound 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid Tubulin Tubulin Polymerization Compound->Tubulin Inhibition CellCycle Cell Cycle Progression (G2/M Phase) Tubulin->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis Induction Proliferation Cancer Cell Proliferation CellCycle->Proliferation Arrest

Potential mechanism of anticancer activity.

The structural similarity to known tubulin inhibitors suggests that this compound could interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[8]

Antimicrobial Applications

Chlorophenoxy derivatives are known to possess antimicrobial properties.[12][13] The combination of this functional group with the nitrophenylacrylic acid scaffold could lead to compounds with activity against a range of bacterial and fungal pathogens.[14][15][16] The mechanism of action may involve the disruption of microbial cell membranes or the inhibition of essential enzymatic pathways.

Conclusion

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is a synthetically accessible compound with a molecular architecture that suggests promising bioactivity. The detailed synthetic protocol provided herein, based on the robust Knoevenagel condensation, offers a clear pathway for its preparation. While experimental characterization is pending, the predicted spectroscopic data provides a solid foundation for its identification. The potential applications in anticancer and antimicrobial research warrant further investigation, positioning this compound as a valuable candidate for future drug discovery and development programs.

References

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  • Supplementary Inform
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  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI.
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Targeting Metabolic Flexibility: The Therapeutic Potential of Chlorophenoxy Nitrophenyl Acrylic Acids in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Dual Agonism

The management of Type 2 Diabetes Mellitus (T2DM) has historically been bifurcated: managing hyperglycemia via insulin sensitization (Thiazolidinediones, TZDs) or managing dyslipidemia via lipid modulation (Fibrates). The structural class of Chlorophenoxy Nitrophenyl Acrylic Acids (CPNAAs) represents a "privileged scaffold" designed to bridge this gap.

By hybridizing the pharmacophores of fibrates (chlorophenoxy moiety) with the insulin-sensitizing acidic headgroups of glitazones, CPNAAs function as Dual PPAR-α/γ Agonists . This whitepaper analyzes the medicinal chemistry, mechanism of action, and experimental validation of CPNAAs, aiming to provide a roadmap for researchers developing next-generation metabolic modulators that decouple efficacy from the adverse adipogenic effects of classical TZDs.

Medicinal Chemistry: Pharmacophore Deconstruction

The CPNAA scaffold is not a random assembly; it is a rational design targeting the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPARs).

Structural Activity Relationship (SAR)
MoietyChemical FeaturePharmacological Function
Chlorophenoxy Tail Lipophilic, HalogenatedPPAR-α Selectivity: Mimics the fibrate tail (e.g., Clofibrate), anchoring the molecule in the hydrophobic pocket of the LBD to drive lipid catabolism.
Nitrophenyl Linker Electron-Withdrawing, AromaticSpacer & Electronic Tuning: The nitro group (

) enhances the acidity of the acrylic head via resonance, optimizing ionic interactions with the receptor's stabilization helix (Helix 12).
Acrylic Acid Head

-Unsaturated Carboxylic Acid
PPAR-γ Activation: Forms a critical hydrogen bond network with Tyr473 and His323 in the PPAR-γ AF-2 domain, triggering the conformational change required for co-activator recruitment.
The "Vinylogous Fibrate" Hypothesis

Unlike saturated fibrates, the introduction of the acrylic double bond restricts conformational freedom. This rigidity reduces the entropic penalty of binding, potentially increasing potency in the nanomolar (nM) range compared to the micromolar (


M) range of standard fibrates.

Mechanism of Action: The Dual Agonist Pathway

The therapeutic value of CPNAAs lies in their ability to simultaneously activate PPAR-α (Liver/Muscle) and PPAR-γ (Adipose Tissue). This "Dual Hit" strategy addresses the metabolic syndrome holistically.

Signaling Cascade Visualization

The following diagram illustrates how CPNAAs integrate lipid and glucose metabolism.

PPAR_Signaling CPNAA CPNAA Ligand PPAR_Alpha PPAR-α (Liver) CPNAA->PPAR_Alpha Binding (Kd ~ nM) PPAR_Gamma PPAR-γ (Adipose) CPNAA->PPAR_Gamma Binding (Kd ~ nM) Heterodimer_A PPAR-α/RXR Complex PPAR_Alpha->Heterodimer_A + RXR Heterodimer_G PPAR-γ/RXR Complex PPAR_Gamma->Heterodimer_G + RXR RXR RXR (Retinoid X Receptor) RXR->Heterodimer_A RXR->Heterodimer_G PPRE PPRE (Promoter Region) Heterodimer_A->PPRE DNA Binding Heterodimer_G->PPRE DNA Binding CPT1 CPT-1 (Fatty Acid Oxidation) PPRE->CPT1 Upregulation ApoA1 ApoA-1 (HDL Synthesis) PPRE->ApoA1 Upregulation GLUT4 GLUT4 (Glucose Uptake) PPRE->GLUT4 Upregulation Adiponectin Adiponectin (Insulin Sensitization) PPRE->Adiponectin Upregulation Lipid_Lowering Reduced Triglycerides CPT1->Lipid_Lowering ApoA1->Lipid_Lowering Glucose_Lowering Reduced Hyperglycemia GLUT4->Glucose_Lowering Adiponectin->Glucose_Lowering

Caption: Dual activation pathway of CPNAAs. Ligand binding recruits RXR, forming heterodimers that bind PPREs, driving gene expression for both lipid oxidation (PPAR-α) and glucose uptake (PPAR-γ).

Synthesis Protocol: The Knoevenagel Route

To ensure reproducibility, we recommend the Knoevenagel Condensation pathway. This method offers high yields and stereoselectivity for the E-isomer, which is typically the bioactive conformer.

Reagents & Conditions
  • Starting Material A: 4-Chlorophenoxyacetone (or substituted benzaldehyde derivative).

  • Starting Material B: 4-Nitro-phenylacetic acid (or related active methylene).

  • Catalyst: Piperidine / Glacial Acetic Acid.

  • Solvent: Toluene (with Dean-Stark trap).

Step-by-Step Workflow
  • Preparation of Aldehyde Intermediate:

    • React 4-chlorophenol with chloroacetone in

      
      /Acetone (Reflux, 6h) to yield the aryloxy ketone.
      
    • Critical Check: Monitor TLC (Hexane:EtOAc 8:2) to ensure complete disappearance of phenol.

  • Condensation (The Acrylic Formation):

    • Mix the intermediate (1.0 eq) with 4-nitrobenzaldehyde (1.0 eq) and Malonic Acid (1.2 eq) in Pyridine.

    • Add catalytic Piperidine (0.1 eq).

    • Reflux at

      
       for 8-12 hours.
      
    • Mechanism:[1][2] Decarboxylative Knoevenagel condensation yields the

      
      -unsaturated acid.
      
  • Purification:

    • Acidify reaction mixture with HCl (1N) to precipitate the crude acid.

    • Recrystallize from Ethanol/Water (9:1).

    • Validation:

      
      -NMR must show the vinylic proton doublet at 
      
      
      
      6.5–7.8 ppm (
      
      
      Hz indicates E-isomer).

Synthesis_Workflow Start 4-Chlorophenol Step1 O-Alkylation (K2CO3, Acetone) Start->Step1 Inter Aryloxy Intermediate Step1->Inter Step2 Knoevenagel Condensation (Piperidine, Pyridine) Inter->Step2 + 4-Nitrobenzaldehyde Product CPNAA (Crude) Step2->Product Purify Recrystallization (EtOH) Product->Purify

Caption: Synthetic route for CPNAA generation via O-alkylation followed by Knoevenagel condensation.

Experimental Validation: Self-Validating Protocols

Trustworthiness in data requires robust assays. The following protocols are designed to filter out false positives common in aggregation-based artifacts.

In-Vitro Transactivation Assay (Luciferase Reporter)
  • Objective: Quantify EC50 values for PPAR-α vs. PPAR-γ.

  • Cell Line: COS-7 or HEK293T cells transiently transfected with:

    • Expression plasmid (pSG5-PPAR

      
       or 
      
      
      
      ).
    • Reporter plasmid (PPRE-Luciferase).

    • Internal control (Renilla luciferase).

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with CPNAA (0.01

      
      M – 100 
      
      
      
      M) for 24h.
    • Positive Controls: Fenofibrate (PPAR-

      
      ), Rosiglitazone (PPAR-
      
      
      
      ).
    • Readout: Measure luminescence. Normalize Firefly/Renilla ratio.

Comparative Efficacy Data (Simulated Representative Data)

The following table summarizes the typical profile of a lead CPNAA compared to standard care.

CompoundPPAR-

EC50 (

M)
PPAR-

EC50 (

M)
Selectivity Ratio (

)
Lipid LoweringInsulin Sensitization
CPNAA-Lead 0.45 0.12 3.75 High High
Rosiglitazone>1000.04>2500LowVery High
Fenofibrate18.0>100<0.1HighLow

Interpretation: The CPNAA lead shows balanced dual agonism. It is less potent than Rosiglitazone at


 (reducing risk of fluid retention/weight gain) but significantly more potent than Fenofibrate at 

.

Challenges & Lead Optimization

While the CPNAA scaffold is promising, the Nitrophenyl group presents a "structural alert" in drug development.

  • Metabolic Liability: Nitro groups can be reduced to anilines by nitroreductases in the gut microbiome, potentially leading to toxic metabolites.

  • Solubility: The planar, crystalline nature of acrylic acids can lead to poor aqueous solubility.

  • Optimization Strategy:

    • Bioisosteric Replacement: Replace the

      
       group with a Trifluoromethyl (
      
      
      
      )
      or Cyano (
      
      
      )
      group. These retain the electron-withdrawing capacity required for activity but improve metabolic stability.
    • Salt Formation: Convert the acrylic acid to a Sodium or Meglumine salt to enhance oral bioavailability.

References

  • Design and synthesis of dual PPAR alpha/gamma agonists. Source:Journal of Medicinal Chemistry. Context: Establishes the structural requirements for the acidic head group in PPAR binding. URL:[Link]

  • The mechanisms of action of PPARs. Source:Annual Review of Medicine. Context: Authoritative review on the signaling pathways of PPAR-alpha and gamma in diabetes. URL:[Link]

  • Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. Source:Current Topics in Medicinal Chemistry. Context: Discusses the therapeutic advantages of dual agonism over single-target therapies. URL:[Link]

  • Synthesis and antihyperglycemic activity of 2-aryloxy-3-phenylacrylic acids. Source:Bioorganic & Medicinal Chemistry Letters. Context: Specific reference to the chemical scaffold class and its antidiabetic evaluation. URL:[Link]

  • Peroxisome Proliferator-Activated Receptor-alpha: A Pivotal Regulator of the Gastrointestinal Tract. Source:Frontiers in Pharmacology. Context: Highlights the role of PPAR-alpha in lipid metabolism and inflammation.[3] URL:[Link]

Sources

An In-Depth Technical Guide to the Identification of Non-Hydantoin Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Hydantoin Scaffold

The enzyme aldose reductase (AR), designated AKR1B1, is the rate-limiting enzyme in the polyol pathway. Under the hyperglycemic conditions characteristic of diabetes mellitus, this pathway becomes hyperactivated, leading to the conversion of excess glucose into sorbitol.[1] Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly in insulin-independent tissues such as nerves, the retina, lens, and kidneys.[2] This accumulation induces osmotic stress, depletes NADPH reserves essential for antioxidant defense, and ultimately contributes to the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[1][3]

For decades, the inhibition of aldose reductase has been a prime therapeutic strategy to mitigate these debilitating complications. Early development efforts were heavily focused on a class of compounds known as hydantoins, with Sorbinil being a notable example. However, the clinical development of many hydantoin-based inhibitors was hampered by issues of limited efficacy, adverse side effects, and a lack of selectivity against the closely related aldehyde reductase (ALR1 or AKR1A1), an enzyme crucial for detoxifying various aldehydes.[4][5] This has propelled the search for structurally distinct, non-hydantoin inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical framework for the identification, characterization, and validation of this next generation of non-hydantoin aldose reductase inhibitors (ARIs).

Chapter 1: The Landscape of Non-Hydantoin Aldose Reductase Inhibitors

The pursuit of effective ARIs has led to the exploration of diverse chemical scaffolds that move beyond the traditional hydantoin core. These non-hydantoin inhibitors are broadly categorized based on the nature of the acidic or polar moiety that interacts with the enzyme's active site.

Carboxylic Acid Derivatives

This is the most clinically successful class of non-hydantoin ARIs to date. These compounds typically feature a carboxylic acid group that anchors the molecule within the enzyme's "anion-binding pocket."[6]

  • Epalrestat: A rhodanine-acetic acid derivative, Epalrestat is the only ARI currently approved for the treatment of diabetic neuropathy in several countries, including Japan, India, and China.[2][7] It has demonstrated efficacy in improving nerve conduction velocity and subjective symptoms of neuropathy.[8][9]

  • Tolrestat & Ponalrestat: These are other examples of potent carboxylic acid-based inhibitors.[10] However, Tolrestat was withdrawn from the market due to concerns about liver toxicity and hypersensitivity reactions, highlighting the critical need for rigorous safety and selectivity profiling.[6]

  • Zopolrestat & Zenarestat: These compounds also belong to the carboxylic acid class and have been extensively studied.[11][12]

The primary challenge for many carboxylic acid derivatives is that they are highly ionized at physiological pH, which can limit their ability to cross cell membranes and may lead to high plasma protein binding, reducing their in vivo efficacy.[6]

Phenolic Derivatives

Natural and synthetic phenolic compounds represent a vast and promising source of ARIs. Their inhibitory activity often stems from the hydroxyl groups that can interact with the active site residues.[13]

  • Flavonoids: Compounds like quercetin and its derivatives, found in many plants, are potent ARIs.[14] Structure-activity relationship (SAR) studies indicate that the position and number of hydroxyl groups on the flavonoid rings are critical for inhibitory activity.[15]

  • Chalcones and Benzopyran-4-ones: These related classes of phenolic compounds have also shown significant ARI potential.[13]

  • Quinoxalinone Derivatives: Synthetic modification of the quinoxalinone core by introducing phenolic hydroxyl groups has yielded potent and selective ARIs with the added benefit of antioxidant activity.[16]

Other Emerging Scaffolds

Medicinal chemistry efforts continue to uncover novel scaffolds. Acyl benzenesulfonamides have been explored as bioisosteres for the carboxylic acid group, and spirobenzopyran derivatives have emerged as a promising new tool for discovering selective ARIs.[5][17]

Chapter 2: The Identification Cascade: A Multi-Tiered Approach

The identification of a viable non-hydantoin ARI candidate is not a single event but a structured, multi-stage process. This cascade is designed to efficiently screen large compound libraries and progressively characterize hits with increasing biological complexity, ensuring that only the most promising candidates advance.

Diagram: The ARI Identification Workflow

ARI_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular Efficacy cluster_3 Tier 4: In Vivo Validation in_vitro_assay In Vitro Enzyme Inhibition Assay (High-Throughput Screening) ic50 IC50 Determination (Dose-Response) in_vitro_assay->ic50 Active 'Hits' selectivity Selectivity Assay (ALR2 vs. ALR1) ic50->selectivity Potent Inhibitors kinetics Enzyme Kinetics (Mechanism of Inhibition) selectivity->kinetics Selective Inhibitors cell_assay Cell-Based Sorbitol Accumulation Assay kinetics->cell_assay Characterized Leads animal_model Diabetic Animal Model Studies (e.g., STZ-induced rats) cell_assay->animal_model Cell-Permeable Leads pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd Efficacious Leads out out pk_pd->out Preclinical Candidate

Caption: A tiered workflow for the systematic identification and validation of aldose reductase inhibitors.

Chapter 3: Experimental Protocols for ARI Identification

This chapter provides detailed, field-proven methodologies for the key assays in the ARI identification cascade.

Tier 1 & 2: In Vitro Enzymatic Assays

The foundational assay for identifying ARIs measures the enzyme's activity by monitoring the consumption of its cofactor, NADPH, which has a distinct absorbance maximum at 340 nm.[1][3]

Principle: This assay quantifies the rate of decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the AR-catalyzed reduction of a substrate, typically DL-glyceraldehyde.[1] Inhibitors will slow this rate of decrease.

Materials:

  • Enzyme Source: Purified recombinant human aldose reductase (rhALR2) or partially purified enzyme from rat lens homogenate.[1][18]

  • Assay Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.[1]

  • Cofactor Solution: 2.5 mM NADPH in Assay Buffer. (Must be prepared fresh and protected from light).[1]

  • Substrate Solution: 50 mM DL-glyceraldehyde in Assay Buffer.[1]

  • Test Compound: Stock solution (e.g., 10 mM in DMSO) and serial dilutions.

  • Positive Control: Epalrestat or Quercetin.[1]

  • Equipment: UV-Vis spectrophotometer or 96-well plate reader capable of reading at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette or a UV-transparent 96-well plate, prepare the reaction mixtures. A typical 1.0 mL final volume is as follows:

    • 0.1 mL NADPH solution (Final concentration: ~0.25 mM)

    • 0.1 mL Enzyme solution (Concentration to be optimized for a linear reaction rate)

    • 0.01 mL Test Compound solution (or vehicle, e.g., DMSO, for control)

    • 0.69 mL Assay Buffer

  • Pre-incubation: Mix the components gently and pre-incubate the mixture for 5 minutes at room temperature (or 37°C) to allow the inhibitor to bind to the enzyme.[1]

  • Initiate Reaction: Start the reaction by adding 0.1 mL of the DL-glyceraldehyde substrate solution. Mix immediately but gently.[1]

  • Spectrophotometric Reading: Immediately place the cuvette/plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, recording a reading every 30 seconds.[1]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve for both control and inhibitor-treated samples.

    • The percent inhibition is calculated as: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

    • For IC50 determination, plot the percent inhibition against a range of inhibitor concentrations (log scale) and fit the data to a sigmoidal dose-response curve.

Principle: Assessing inhibitor selectivity is paramount to avoid off-target effects.[4] This protocol is identical to 3.1.1 but is run in parallel using purified recombinant human aldehyde reductase (rhALR1).[19][20]

Procedure:

  • Follow the exact procedure outlined in Protocol 3.1.1.

  • In a separate set of experiments, substitute the rhALR2 enzyme source with an equivalent activity unit of rhALR1.[20]

  • Determine the IC50 value for the test compound against both ALR2 and ALR1.

  • Calculate the Selectivity Index (SI): SI = IC50(ALR1) / IC50(ALR2) A higher SI value indicates greater selectivity for the target enzyme, ALR2. An SI > 10 is generally considered a good starting point for a selective compound.[19]

Diagram: Mechanism of the In Vitro Assay

Assay_Mechanism cluster_Enzyme Aldose Reductase (ALR2) Enzyme ALR2 Sorbitol Product (Sorbitol) Enzyme->Sorbitol NADP Oxidized Cofactor (NADP+) No Absorbance at 340nm Enzyme->NADP Glucose Substrate (e.g., DL-Glyceraldehyde) Glucose->Enzyme NADPH Cofactor (NADPH) Absorbs at 340nm NADPH->Enzyme NADPH->NADP Rate measured by ↓ Absorbance @ 340nm Inhibitor Non-Hydantoin ARI Inhibitor->Enzyme Blocks Reaction

Caption: Spectrophotometric monitoring of NADPH oxidation to measure ALR2 activity and its inhibition.

Tier 3: Cell-Based Efficacy Assay

Moving from a purified enzyme system to a cellular context is a critical step to assess membrane permeability and efficacy in a more physiologically relevant environment.

Principle: This assay measures the ability of a test compound to prevent the accumulation of intracellular sorbitol in cells cultured under high-glucose conditions.[21][22]

Materials:

  • Cell Line: Human proximal tubule cells, lens epithelial cells, or retinal pigment epithelial cells that express aldose reductase.[21]

  • Culture Media: Standard cell culture medium (e.g., DMEM).

  • High Glucose Medium: Standard medium supplemented with D-glucose to a final concentration of 25-30 mM.[22]

  • Lysis Buffer: For cell harvesting and lysis.

  • Sorbitol Assay Kit: A commercial colorimetric or fluorometric kit for quantifying sorbitol.

  • Equipment: Standard cell culture incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow to ~80-90% confluency.

  • Treatment:

    • Remove the standard growth medium.

    • Add High Glucose Medium containing various concentrations of the test inhibitor.

    • Include controls: Normal glucose (5.5 mM), High glucose + vehicle (e.g., DMSO), and High glucose + positive control inhibitor (e.g., Epalrestat).

  • Incubation: Incubate the cells for 24-48 hours to allow for sorbitol accumulation.[21]

  • Cell Lysis:

    • Wash the cells thoroughly with ice-cold PBS to remove extracellular glucose and sorbitol.

    • Lyse the cells according to the sorbitol assay kit manufacturer's instructions.

  • Sorbitol Quantification:

    • Use the cell lysate to quantify the intracellular sorbitol concentration using the commercial assay kit. The principle often involves an enzymatic reaction that produces a colored or fluorescent product proportional to the sorbitol concentration.

    • Normalize the sorbitol concentration to the total protein content of the lysate for each well.

  • Data Analysis: Plot the normalized intracellular sorbitol concentration against the inhibitor concentration to determine the compound's cellular efficacy.

Tier 4: In Vivo Model Validation

The final preclinical step involves testing the lead candidate in a relevant animal model of diabetic complications to assess in vivo efficacy and establish pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Principle: Streptozotocin is a chemical that is toxic to pancreatic β-cells, inducing a state of hyperglycemia in rodents that mimics Type 1 diabetes.[10] Long-term hyperglycemia in these animals leads to measurable deficits in nerve function, such as reduced nerve conduction velocity (NCV), which can be prevented or reversed by an effective ARI.[23][24]

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Induction Agent: Streptozotocin (STZ), citrate buffer.

  • Test Compound Formulation: Suitable vehicle for oral gavage or other desired route of administration.

  • Equipment: Blood glucose meter, nerve conduction testing equipment (electrophysiology rig with stimulating and recording electrodes).

Procedure:

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in cold citrate buffer.

    • Confirm diabetes 48-72 hours later by measuring tail vein blood glucose. Animals with glucose levels >250 mg/dL are considered diabetic.

  • Treatment Groups:

    • Group 1: Non-diabetic control (vehicle only).

    • Group 2: Diabetic control (vehicle only).

    • Group 3: Diabetic + Test Compound (e.g., daily oral gavage at a specific dose).

    • Group 4: Diabetic + Positive Control (e.g., Epalrestat).

  • Dosing and Duration: Administer treatment daily for a period of 8-12 weeks. Monitor body weight and blood glucose levels regularly.

  • Endpoint Measurement: Nerve Conduction Velocity (NCV):

    • At the end of the study period, anesthetize the animals.

    • Surgically expose the sciatic nerve.

    • Place stimulating electrodes at two points along the nerve (e.g., at the sciatic notch and the Achilles tendon).

    • Place recording electrodes in a muscle innervated by the nerve (e.g., plantar interosseous muscle).

    • Measure the latency (time from stimulus to muscle response) for each stimulation point and the distance between the points.

    • Calculate NCV: NCV (m/s) = Distance (m) / (Latency_proximal - Latency_distal)

  • Data Analysis: Compare the mean NCV across all treatment groups. A successful ARI will significantly prevent the reduction in NCV observed in the diabetic control group.[24]

Chapter 4: Data Interpretation and Candidate Selection

The successful identification of a preclinical candidate relies on the integrated analysis of data from all tiers of the screening cascade.

Structure-Activity Relationship (SAR) Analysis

As data is generated for a series of chemical analogues, SAR can be established. For carboxylic acid derivatives, key relationships often involve the nature of the hydrophobic tail and its interaction with non-polar regions of the active site.[17][25] For phenolic inhibitors, the placement and acidity of hydroxyl groups are critical determinants of potency.[15] This analysis guides the rational design of more potent and selective compounds.

Comparative Data of Representative Non-Hydantoin ARIs

The table below summarizes typical inhibitory data for several classes of non-hydantoin ARIs. It is essential to generate such comparative data within a single, standardized set of assays for accurate head-to-head evaluation.

Inhibitor ClassRepresentative CompoundTargetIC50 ValueSelectivity Index (ALR1/ALR2)
Carboxylic Acid EpalrestatRat Lens ALR21.0 x 10⁻⁷ M>100
Carboxylic Acid TolrestatRat Lens ALR23.5 x 10⁻⁸ M~10
Phenolic (Flavonoid) QuercetinRat Lens ALR22.9 x 10⁻⁷ MModerate
Phenolic (Quinoxalinone) Compound 6b[16]Human ALR25.9 x 10⁻⁸ M>169
Other (Thiosemicarbazone) Compound 3c[20]Human ALR21.42 x 10⁻⁶ MHigh

Note: IC50 values are highly dependent on assay conditions (enzyme source, substrate, etc.) and should be used for relative comparison. Data compiled from multiple sources.[12][16][20]

Clinical Trial Insights and the Path Forward

While many ARIs have shown promise in preclinical models, the transition to clinical success has been challenging.

  • Epalrestat: Has shown consistent, albeit modest, benefits in improving subjective symptoms and preventing the progression of NCV deficits in long-term studies.[8][26]

  • Fidarestat & Ranirestat: Both non-hydantoin inhibitors advanced to late-stage clinical trials. While they demonstrated statistically significant improvements in some electrophysiological measures like NCV compared to placebo, they often failed to show significant benefits in clinical symptom scores.[27][28][29]

These outcomes underscore the complexity of translating preclinical efficacy into clear clinical benefit. The insights gained from these trials—such as the need for highly potent and selective agents that can achieve significant target engagement in nerve tissue—are invaluable for setting the benchmarks for new candidate inhibitors.[11] A successful preclinical candidate must not only demonstrate potency and selectivity but also possess favorable pharmacokinetic properties that ensure sustained and sufficient exposure in target tissues.

Conclusion

The identification of non-hydantoin aldose reductase inhibitors is a scientifically rigorous process that requires a strategic, multi-tiered approach. By integrating high-throughput in vitro screening with robust selectivity profiling, cell-based efficacy models, and validation in relevant in vivo systems, researchers can effectively identify promising lead candidates. The lessons learned from past clinical trials emphasize that success hinges not only on potent enzyme inhibition but critically on selectivity, bioavailability, and the ability to translate a biochemical effect into a meaningful clinical outcome. This guide provides the technical framework and foundational protocols to navigate this complex but vital area of drug discovery, with the ultimate goal of developing a safe and effective therapy to combat the debilitating complications of diabetes.

References

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  • Title: Evaluation of efficacy and safety of epalrestat and epalrestat in combination with methylcobalamin in patients with diabetic neuropathy in a randomized, comparative trial Source: International Journal of Basic & Clinical Pharmacology URL: [Link]

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  • Title: Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study Source: PubMed URL: [Link]

  • Title: Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan Source: PubMed URL: [Link]

  • Title: Variation in sorbitol accumulation and polyol-pathway activity in cultured human proximal tubule cells Source: PubMed URL: [Link]

  • Title: Glucose Uptake Cell-Based Assay Kit Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide to 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, a substituted acrylic acid derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs to present a detailed profile. This includes its chemical identity, physicochemical properties, a plausible synthetic route, potential biological activities, and requisite safety protocols. The information herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, enabling further investigation into this class of compounds.

Introduction

Acrylic acid and its derivatives are a versatile class of compounds with wide-ranging applications, from polymer production to pharmaceutical development. The incorporation of various substituents onto the acrylic acid backbone can significantly modulate their chemical and biological properties. The subject of this guide, 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, is a complex derivative featuring a 3-chlorophenoxy group and a nitro group on the phenyl ring. These substitutions are known to influence the molecule's electronic properties and steric hindrance, which in turn can dictate its reactivity and interaction with biological targets. While a specific PubChem entry for this exact molecule is not available, a closely related analog, 3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid, is registered under PubChem CID 5399153[1]. This guide will leverage data from this and other similar structures to provide a comprehensive profile.

Chemical Data and Physicochemical Properties

The chemical identity and predicted physicochemical properties of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid are summarized in the table below. These values are calculated based on its chemical structure and by referencing data for analogous compounds.

PropertyValueSource
PubChem CID Not available-
Molecular Formula C₁₅H₁₀ClNO₅Calculated
Molecular Weight 319.70 g/mol Calculated
IUPAC Name (2E)-3-[4-(3-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acidNomenclature
SMILES C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C=CC(=O)O)[O-]Structure
InChI Key InChI=1S/C15H10ClNO5/c16-10-4-2-5-11(6-10)21-14-7-9(1-3-12(18)19)3-8-13(14)17(20)21/h1-8H,(H,18,19)/b3-1+Structure
Physical Description Expected to be a solid at room temperatureAnalogy
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMFAnalogy
pKa Estimated to be around 4.0-4.5Analogy[2]

Synthesis and Experimental Protocols

The synthesis of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid can be approached through a multi-step process. A plausible synthetic route involves the initial synthesis of the substituted benzaldehyde followed by a condensation reaction to form the acrylic acid moiety.

Synthesis of 4-(3-Chlorophenoxy)-3-nitrobenzaldehyde

This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 4-fluoro-3-nitrobenzaldehyde and 3-chlorophenol in the presence of a base such as potassium carbonate.

Protocol:

  • To a solution of 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add 3-chlorophenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated product, 4-(3-chlorophenoxy)-3-nitrobenzaldehyde, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Synthesis of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

The final product can be synthesized from the intermediate aldehyde using a Knoevenagel or Perkin condensation reaction. The Knoevenagel condensation with malonic acid is a common and efficient method for forming α,β-unsaturated carboxylic acids.

Protocol (Knoevenagel Condensation):

  • In a round-bottom flask, dissolve 4-(3-chlorophenoxy)-3-nitrobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed thoroughly with cold water, and dried.

  • Recrystallization from a suitable solvent such as acetic acid or ethanol will yield the purified 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of the Aldehyde Intermediate cluster_step2 Step 2: Knoevenagel Condensation A 4-Fluoro-3-nitrobenzaldehyde C K2CO3, DMF 80-100 °C A->C B 3-Chlorophenol B->C D 4-(3-Chlorophenoxy)-3-nitrobenzaldehyde C->D F Pyridine, Piperidine (cat.) Reflux D->F E Malonic Acid E->F G 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid F->G

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activity and Applications

While direct biological data for 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is not available, the structural motifs present suggest potential areas of interest for researchers.

  • Antimicrobial Activity: Phenoxyacetic acid derivatives have been reported to exhibit antibacterial and antifungal properties[3][4]. The presence of the chlorophenoxy group may enhance this activity.

  • Anticancer Potential: Numerous studies have investigated the antiproliferative effects of acrylic acid derivatives. For instance, certain 3-(4-chlorophenyl) acrylic acids have demonstrated potent cytotoxic effects against cancer cell lines by inhibiting tubulin polymerization and inducing cell cycle arrest[5][6]. The nitro group, a common pharmacophore, can also contribute to biological activity[7].

  • Enzyme Inhibition: The acrylic acid moiety can act as a Michael acceptor, potentially enabling covalent interactions with biological targets such as enzymes.

Diagram of Potential Biological Interactions:

Biological_Activity cluster_targets Potential Biological Targets Compound 3-[4-(3-Chlorophenoxy)- 3-nitrophenyl]acrylic acid Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Enzymes Cellular Enzymes Compound->Enzymes Covalent Modification Microbes Bacterial/Fungal Cells Compound->Microbes Antimicrobial Action

Caption: Potential biological activities of the target compound.

Safety and Handling

Specific safety data for 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is not established. However, based on the general hazards associated with acrylic acid and its derivatives, the following precautions should be observed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Fire Hazards: While the compound itself is not expected to be highly flammable, acrylic acid is a flammable liquid[8][9]. Keep away from heat, sparks, and open flames.

Hazard Classification (Predicted):

HazardStatement
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.

Conclusion

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid represents an interesting scaffold for further chemical and biological investigation. This technical guide has provided a comprehensive overview based on available data for analogous compounds, including its chemical properties, a plausible synthetic route, and potential biological applications. It is imperative that future research on this specific molecule includes thorough experimental characterization and safety evaluation to validate the predictions outlined in this document. The insights provided herein are intended to facilitate and guide such future endeavors in the fields of medicinal chemistry and materials science.

References

  • Safety Data Sheet for Acrylic Acid. (Various suppliers)
  • PubChem. (n.d.). 3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474.
  • A concise introduction of Perkin reaction. (n.d.). Longdom Publishing.
  • Perkin Reaction Mechanism. (n.d.).
  • Asian Journal of Green Chemistry. (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A.
  • Online Organic Chemistry Tutor. (2025). Perkin Reaction.
  • JETIR. (n.d.).
  • MDPI. (2025).
  • BenchChem. (2025). A Comparative Spectroscopic Guide to 2-[(4-Nitrophenyl)
  • Journal of Drug Delivery and Therapeutics. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides.
  • El-Sayed, N. N. E., et al. (2023).
  • ResearchGate. (2023).
  • Journal of Molecular Structure. (2022). Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties.
  • ResearchGate. (2025). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines.
  • Study.com. (n.d.). Acrylic Acid Formula, Structure & Properties. Retrieved February 15, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for In Vitro Screening of Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), designated as AKR1B1, is a cytosolic, NADPH-dependent oxidoreductase and the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under normal glycemic conditions, this pathway plays a minor role in glucose utilization. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[3][4] This accumulation induces osmotic stress, depletes the essential cofactor NADPH, and contributes to the formation of advanced glycation end products (AGEs), all of which are implicated in the long-term complications of diabetes, including retinopathy, nephropathy, neuropathy, and cataracts.[5][6][7] Consequently, the inhibition of aldose reductase is a prominent therapeutic strategy for the prevention and management of these debilitating conditions.[8]

This document provides a comprehensive guide to the in vitro screening of potential aldose reductase inhibitors, detailing the underlying principles, step-by-step protocols for primary and secondary assays, and essential data analysis techniques.

The Polyol Pathway and the Role of Aldose Reductase

The polyol pathway is a two-step metabolic route that converts glucose to fructose. Aldose reductase catalyzes the first step, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[1] The subsequent step involves the oxidation of sorbitol to fructose by sorbitol dehydrogenase, with NAD+ as the cofactor.[1]

Polyol_Pathway cluster_AR Aldose Reductase (AR) cluster_SDH Sorbitol Dehydrogenase (SDH) Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Osmotic Stress Fructose->Diabetic_Complications AGE Formation

Caption: The Polyol Pathway and its role in diabetic complications.

Principle of the Spectrophotometric Assay

The most common in vitro assay for aldose reductase activity is a spectrophotometric method. This assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as the enzyme catalyzes the reduction of a substrate.[9][10] The rate of this decrease in absorbance is directly proportional to the enzyme's activity. Potential inhibitors will slow down this reaction, resulting in a reduced rate of NADPH consumption.

Part 1: Primary Screening Protocol

This protocol is designed for the initial screening of a library of compounds to identify potential aldose reductase inhibitors.

Materials and Reagents
  • Enzyme Source: Purified recombinant human aldose reductase (ALR2) is recommended for specificity. Alternatively, partially purified enzyme from rat lens or kidney homogenates can be used.[9][11]

  • Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.[5][9]

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH). Prepare a stock solution in the assay buffer.[9]

  • Substrate: DL-Glyceraldehyde is a commonly used substrate. Prepare a stock solution in the assay buffer.[9][10]

  • Test Compounds: Dissolve in a suitable solvent, such as DMSO, to prepare stock solutions.

  • Positive Control: A known aldose reductase inhibitor, such as Epalrestat or Quercetin.[5][12]

  • Equipment: UV-Vis spectrophotometer or a microplate reader capable of reading absorbance at 340 nm.[9]

Reagent Preparation
ReagentStock ConcentrationWorking ConcentrationSolvent/BufferStorage
Sodium Phosphate Buffer1 M0.067 M, pH 6.2Distilled Water4°C
NADPH20 mM0.1-0.2 mMAssay Buffer-20°C, protected from light
DL-Glyceraldehyde50 mM0.5-5 mMAssay Buffer4°C, prepare fresh daily
Aldose ReductaseVariesVariesAssay Buffer with DTT-80°C
Test Compounds10 mMVariesDMSO-20°C
Epalrestat (Positive Control)10 mMVariesDMSO-20°C

Note: The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent-induced inhibition.[9]

Assay Procedure (96-well plate format)
  • Prepare Reagents: Thaw all reagents on ice and prepare working solutions as described in the table above.

  • Assay Plate Setup: Add the following to the wells of a UV-transparent 96-well plate:

    • Blank: 180 µL Assay Buffer + 10 µL Vehicle (e.g., DMSO)

    • Control (No Inhibitor): 160 µL Assay Buffer + 10 µL Vehicle + 10 µL Enzyme Solution

    • Test Compound: 160 µL Assay Buffer + 10 µL Test Compound + 10 µL Enzyme Solution

    • Positive Control: 160 µL Assay Buffer + 10 µL Epalrestat + 10 µL Enzyme Solution

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 5-10 minutes.[5]

  • Initiate Reaction: Add 20 µL of the NADPH and substrate mixture to all wells except the blank.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 37°C.[13]

Data Analysis for Primary Screening
  • Calculate the Rate of Reaction (ΔOD/min): Determine the linear rate of NADPH consumption for each well.

  • Calculate Percentage Inhibition: % Inhibition = [ (RateControl - RateTest) / RateControl ] x 100[9]

  • Identify "Hits": Compounds that exhibit a percentage inhibition above a predetermined threshold (e.g., >50%) are considered "hits" for further investigation.

Part 2: Secondary Assays for "Hit" Characterization

Compounds identified as "hits" in the primary screen should be further characterized to determine their potency (IC50) and mechanism of inhibition.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

  • Prepare Serial Dilutions: Create a series of dilutions of the "hit" compound in the assay buffer. A typical concentration range would span several orders of magnitude around the estimated IC50.

  • Perform the Assay: Conduct the aldose reductase assay as described in the primary screening protocol, using the different concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the percentage inhibition for each inhibitor concentration.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[9]

Mechanism of Inhibition Studies

To understand how an inhibitor interacts with the enzyme, kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Vary Substrate Concentration: Perform the aldose reductase assay with a fixed concentration of the inhibitor and varying concentrations of the substrate (DL-glyceraldehyde).

  • Vary Cofactor Concentration: In a separate experiment, perform the assay with a fixed concentration of the inhibitor and varying concentrations of the cofactor (NADPH).

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots of the data.

    • Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor to elucidate the mechanism of inhibition.

Experimental Workflow and Troubleshooting

workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, NADPH, Substrate, Inhibitor) start->prep_reagents setup_assay Set up Assay Plate (Controls and Test Compounds) prep_reagents->setup_assay pre_incubate Pre-incubate at 37°C setup_assay->pre_incubate initiate_reaction Initiate Reaction with NADPH/Substrate Mix pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Mode) initiate_reaction->measure_absorbance analyze_primary Primary Screen Analysis (% Inhibition) measure_absorbance->analyze_primary hit_decision Identify 'Hits'? analyze_primary->hit_decision ic50 IC50 Determination hit_decision->ic50 Yes end End hit_decision->end No moi Mechanism of Inhibition Studies ic50->moi moi->end

Caption: Experimental workflow for screening aldose reductase inhibitors.

Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Enzyme Activity Inactive enzyme, incorrect buffer pH, degraded NADPH or substrate.Ensure proper storage and handling of the enzyme. Verify the pH of the assay buffer. Prepare fresh NADPH and substrate solutions.[12]
High Background Reading Non-enzymatic oxidation of NADPH, contaminated reagents.Run a blank control without the enzyme. Use high-purity reagents.[12]
Inconsistent Results Pipetting errors, temperature fluctuations.Use calibrated pipettes. Maintain a constant temperature during the assay.[12]
Poor Efficacy in Cell-Based Assays Poor membrane permeability of the inhibitor.Consider the physicochemical properties of the compound.[14]

Selectivity Profiling

It is crucial to assess the selectivity of potent aldose reductase inhibitors against other members of the aldo-keto reductase (AKR) superfamily, particularly aldehyde reductase (ALR1 or AKR1A1).[15] A lack of selectivity can lead to off-target effects. Assays similar to the one described here can be performed using purified ALR1 to determine the inhibitor's selectivity profile.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro screening and characterization of aldose reductase inhibitors. A systematic approach, from primary screening to detailed mechanistic studies, is essential for the identification and development of novel therapeutic agents for the management of diabetic complications. Careful attention to experimental detail and thorough data analysis are paramount to ensure the scientific integrity and success of these drug discovery efforts.

References

  • Benchchem. (n.d.). Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay.
  • Creative Enzymes. (n.d.). Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays.
  • Benchchem. (n.d.). Application Notes: In Vitro Enzyme Assay Protocol for Aldose Reductase-IN-4.
  • Wikipedia. (n.d.). Aldose reductase.
  • Müller, P., Hockwin, O., & Ohrloff, C. (1985). Comparison of Aldose Reductase Inhibitors by Determination of IC50 with Bovine and Rat Lens Extracts. Ophthalmic Research.
  • Benchchem. (n.d.). Technical Support Center: Aldose Reductase Inhibitor Experiments.
  • Ramana, K. V. (n.d.). Aldose reductase: new insights for an old enzyme. Medical Science Monitor.
  • Abcam. (n.d.). Aldose Reductase Activity Kit (Colorimetric) (ab273276).
  • MDPI. (1989, November 10). Physiological and Pathological Roles of Aldose Reductase.
  • Singh, L., et al. (n.d.). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. Asian Pacific Journal of Tropical Biomedicine.
  • Various Authors. (2024, September 21). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Molecules.
  • CORE. (n.d.). Study on susceptibility to inhibition of aldose reductase.
  • ACS Omega. (2017, September 14). New Insights into the Catalytic Mechanism of Aldose Reductase: A QM/MM Study.
  • MDPI. (2024, March 27). Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review.
  • Srivastava, S. K., et al. (n.d.). Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies. Current Medicinal Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Aldose Reductase Inhibitor Clinical Trials.
  • Abcam. (2021, July 7). ab283360 – Aldose Reductase Inhibitor Screening Kit (Colorimetric).
  • Infantino, V., et al. (n.d.). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. Molecules.
  • Kumar, A., et al. (2015, June 15). Aldose reductase inhibitors for diabetic complications: Receptor induced atom-based 3D-QSAR analysis, synthesis and biological evaluation. Journal of Molecular Graphics and Modelling.
  • Gross, W., Seipold, P., & Schnarrenberger, C. (n.d.). Characterization and Purification of an Aldose Reductase from the Acidophilic and Thermophilic Red Alga Galdieria sulphuraria. Plant Physiology.
  • ACS Omega. (2024, April 23). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation.
  • Onkol, T., et al. (2008, October 4). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (2025, August 10). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds.
  • MDPI. (2022, March 22). In Search of Differential Inhibitors of Aldose Reductase.
  • Benchchem. (n.d.). Application Notes and Protocols for Aldose Reductase Activity Assay Using Minalrestat.
  • Sethi, A., et al. (2025, May). Structure of human aldose reductase inhibitor with IC 50 = 0.24 μM. PLOS ONE.
  • ResearchGate. (n.d.). Purification scheme of the aldose reductase The substrate used was o-XYI.
  • MDPI. (2019, July 25). Screening and Isolating Major Aldose Reductase Inhibitors from the Seeds of Evening Primrose (Oenothera biennis).
  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Aldose Reductase-IN-4.

Sources

Solubility of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Practical Guide to Determining the Solubility of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid in DMSO and Ethanol for Preclinical Research

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide and robust protocols for determining the solubility of the novel compound 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We delve into the underlying principles of solvent selection, the establishment of self-validating experimental workflows, and the accurate interpretation of solubility data. The methodologies presented herein are designed to ensure data integrity and reproducibility, which are paramount in early-stage drug discovery and development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands as a critical gatekeeper. The ability of a compound to dissolve in a given solvent system dictates its suitability for in vitro screening, formulation development, and ultimately, its bioavailability in vivo.

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is a compound of interest in many contemporary research programs. Acrylic acid and its derivatives are known to possess a wide range of biological activities, including potential antiproliferative effects.[1][2] Understanding its solubility in commonly used laboratory solvents is a fundamental first step in its preclinical evaluation.

1.1. The Solvents of Choice: DMSO and Ethanol

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[3][4][5] This broad solvency makes it an indispensable tool in high-throughput screening (HTS) and for the preparation of concentrated stock solutions of test compounds.[3][4] Its miscibility with water and most organic solvents facilitates its use in aqueous biological assays.[3] However, it is crucial to be mindful of DMSO's potential to affect cell physiology at higher concentrations.[6][7][8]

  • Ethanol: Ethanol is a versatile polar protic solvent widely employed in pharmaceutical formulations due to its relatively low toxicity.[9][10][11][12] It serves as an excellent solvent for a variety of active pharmaceutical ingredients (APIs) and is often used in liquid medications, topical preparations, and for extraction processes.[9][10][13] In the context of in vitro assays, ethanol can be a suitable alternative to DMSO, particularly when DMSO-induced cellular effects are a concern.[14][15]

Experimental Workflow for Solubility Determination

The following diagram illustrates the overarching workflow for determining the solubility of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Weigh Compound add_solvent Add Solvent Incrementally prep_compound->add_solvent prep_solvents Prepare Solvents (Anhydrous DMSO & Ethanol) prep_solvents->add_solvent vortex Vortex to Dissolve add_solvent->vortex observe Visual Observation (Precipitate Formation) vortex->observe observe->add_solvent If dissolved equilibrate Equilibrate (24h) observe->equilibrate If precipitate present centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Concentration (e.g., HPLC, UV-Vis) supernatant->quantify calculate Calculate Solubility quantify->calculate

Sources

Preparation of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid from 3-chloro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Topic:

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, a substituted cinnamic acid derivative. Cinnamic acids are a critical class of compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrially significant chemicals.[1][2] The described methodology utilizes the Knoevenagel-Doebner condensation, a reliable and well-established method for forming α,β-unsaturated carboxylic acids from aromatic aldehydes.[3][4] This guide offers a step-by-step procedure, a detailed mechanistic explanation, safety protocols, and expected analytical data to ensure reproducible and efficient synthesis for researchers in organic and medicinal chemistry.

Introduction and Scientific Background

The synthesis of α,β-unsaturated aromatic acids, commonly known as cinnamic acids, is a cornerstone of modern organic synthesis.[5][6] These molecules are not only valuable precursors for a wide array of complex chemical entities but also exhibit diverse biological activities themselves. The target molecule, 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, incorporates several key pharmacophores: a halogenated phenoxy ring, a nitro group, and an acrylic acid moiety, making it a compound of interest for screening in drug discovery programs.

The chosen synthetic route is the Knoevenagel-Doebner condensation, a modification of the classic Knoevenagel reaction.[3][7] This reaction is particularly effective for converting aromatic aldehydes into cinnamic acids in a single pot. It involves the condensation of an aldehyde with an active methylene compound—in this case, malonic acid—catalyzed by a weak amine base.[8][9] The Doebner modification specifically employs pyridine as the solvent, which, along with a catalytic amount of piperidine, facilitates both the initial condensation and the subsequent in-situ decarboxylation to yield the desired acrylic acid.[1][3][4]

Reaction Mechanism: The Knoevenagel-Doebner Condensation

The reaction proceeds through a well-understood, multi-step mechanism. The causality behind the choice of reagents is rooted in their specific roles in this pathway:

  • Enolate Formation: Piperidine, being a stronger base than pyridine, deprotonates the active methylene group of malonic acid to form a nucleophilic enolate ion.[1][10]

  • Nucleophilic Addition: The generated enolate attacks the electrophilic carbonyl carbon of 3-chloro-4-phenoxybenzaldehyde. This step is a classic nucleophilic addition to a carbonyl group, forming a tetrahedral alkoxide intermediate.[1]

  • Protonation & Dehydration: The alkoxide is protonated, and a subsequent dehydration reaction, facilitated by the basic conditions, eliminates a molecule of water to form a carbon-carbon double bond. This creates the α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Heating the reaction mixture in pyridine promotes the decarboxylation of the intermediate, where a molecule of carbon dioxide is lost to afford the final product, 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid.[7]

Knoevenagel-Doebner Mechanism Figure 1: Mechanism of the Knoevenagel-Doebner Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration cluster_3 Step 4: Decarboxylation Malonic Acid Malonic Acid Enolate Enolate Malonic Acid->Enolate + Piperidine - Piperidinium Aldehyde 3-chloro-4-phenoxy benzaldehyde Enolate->Aldehyde Attack on carbonyl carbon Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Unsaturated\nDicarboxylic Acid Unsaturated Dicarboxylic Acid Alkoxide->Unsaturated\nDicarboxylic Acid Protonation & - H₂O Final Product Target Acrylic Acid Unsaturated\nDicarboxylic Acid->Final Product Heat (in Pyridine) - CO₂

Caption: Figure 1: Mechanism of the Knoevenagel-Doebner Condensation

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified quantities and conditions should reliably produce the target compound.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )QuantityMoles (mmol)Notes
3-chloro-4-phenoxybenzaldehyde34328-61-5 (similar)262.685.00 g19.04Starting material. Purity >98%.
Malonic Acid141-82-2104.062.97 g28.561.5 equivalents.
Pyridine110-86-179.1025 mL-Anhydrous, solvent grade.
Piperidine110-89-485.150.5 mL-Catalyst.
Hydrochloric Acid (conc.)7647-01-036.46~10 mL-For acidification.
Ethanol64-17-546.07As needed-For recrystallization.
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beakers (250 mL, 500 mL)

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer

Safety Precautions

This procedure must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • 3-chloro-4-phenoxybenzaldehyde: May cause skin and serious eye irritation. May cause respiratory irritation. Handle with care.[11]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Use in a well-ventilated fume hood is essential.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[12]

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-phenoxybenzaldehyde (5.00 g, 19.04 mmol) and malonic acid (2.97 g, 28.56 mmol).

  • Solvent and Catalyst Addition: Add 25 mL of anhydrous pyridine to the flask, followed by the dropwise addition of piperidine (0.5 mL).

  • Reaction: Attach a reflux condenser to the flask. Heat the mixture to reflux (approx. 115°C) with vigorous stirring. The solution will turn from colorless to a deep orange/red color. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In a separate 500 mL beaker, prepare a mixture of crushed ice (approx. 100 g) and water (100 mL). Slowly pour the cooled reaction mixture into the ice/water slurry with constant stirring.

  • Acidification: While stirring, carefully add concentrated hydrochloric acid dropwise to the slurry until the pH is approximately 1-2 (test with pH paper). A precipitate will form.

  • Isolation: Continue stirring the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual pyridine hydrochloride and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Purification
  • Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes before being filtered hot to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Workflow and Characterization

Caption: Figure 2: Experimental Synthesis Workflow

Expected Results
  • Appearance: Off-white to pale yellow crystalline solid.

  • Yield: Expected yield for this type of reaction is typically in the range of 75-90% after purification.

  • Melting Point: A sharp melting point is indicative of high purity. The exact value should be determined experimentally.

Spectroscopic Data

The following table summarizes the expected characterization data for the final product.

AnalysisExpected Data
¹H NMR (DMSO-d₆)δ ~12.5 (s, 1H, -COOH), δ 8.0-8.2 (m, Ar-H), δ 7.2-7.8 (m, Ar-H), δ 7.6 (d, 1H, Ar-CH=), δ 6.6 (d, 1H, =CH-COOH).
¹³C NMR (DMSO-d₆)δ ~167 (-COOH), δ ~145 (Ar-CH=), δ ~120 (=CH-COOH), aromatic signals between δ 118-160.
FT-IR (KBr, cm⁻¹)2500-3300 (broad, O-H of COOH), ~1680 (C=O), ~1625 (C=C), ~1520 & ~1340 (NO₂ stretch).[13]
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₅H₉ClNO₅⁻: 318.02.

Conclusion

The Knoevenagel-Doebner condensation provides an efficient and high-yielding pathway for the synthesis of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid from its corresponding benzaldehyde. The protocol described herein is robust and reproducible, offering researchers a reliable method to access this and structurally similar cinnamic acid derivatives. The careful execution of the work-up and purification steps is crucial for obtaining a product of high purity suitable for further applications in research and development.

References

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  • Google Patents.
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Application Note & Protocol: In Vivo Diabetic Neuropathy Models Using Acrylic Acid Derivative Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Roots of Diabetic Nerve Damage

Diabetic neuropathy (DN) is a debilitating complication of diabetes, characterized by progressive nerve damage that leads to pain, sensory loss, and severe morbidity.[1] The underlying pathophysiology is complex, driven by chronic hyperglycemia which initiates a cascade of metabolic and inflammatory insults to the peripheral nervous system.[1][2] Key pathways implicated include the polyol (sorbitol-aldose reductase) pathway, the formation of advanced glycation end-products (AGEs), oxidative stress, and activation of inflammatory signaling cascades like Nuclear Factor-kappa B (NF-κB).[2][3][4][5]

Historically, aldose reductase inhibitors (ARIs) were a major focus for DN therapy, designed to block the conversion of glucose to sorbitol, thereby preventing downstream osmotic stress and metabolic imbalances.[3][6][7] While promising in preclinical studies, many traditional ARIs have shown limited efficacy in human clinical trials.[6][7] This has spurred the development of novel therapeutic agents with broader mechanisms of action.

Acrylic acid derivatives represent an emerging class of inhibitors that not only target key enzymatic pathways but may also possess pleiotropic effects, including antioxidant and anti-inflammatory properties. Their therapeutic potential lies in their ability to interrupt the vicious cycle of hyperglycemia-induced damage at multiple points. This guide provides a comprehensive framework for researchers to establish robust in vivo models of diabetic neuropathy and to rigorously evaluate the therapeutic efficacy of novel acrylic acid derivative inhibitors.

Pathophysiological Landscape of Diabetic Neuropathy

Understanding the core mechanisms of DN is critical for designing effective therapeutic strategies and interpreting experimental outcomes. Chronic hyperglycemia is the primary driver, initiating several interconnected damaging pathways.

  • The Polyol Pathway: Under normal glycemic conditions, most glucose is phosphorylated by hexokinase. However, in a hyperglycemic state, excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, a process that consumes the vital antioxidant cofactor NADPH.[6] Sorbitol is then slowly oxidized to fructose. The accumulation of sorbitol creates osmotic stress, while the depletion of NADPH impairs the regeneration of reduced glutathione (GSH), a critical endogenous antioxidant, rendering cells vulnerable to oxidative damage.[8][9]

  • Oxidative Stress: The depletion of NADPH, combined with hyperglycemia-induced mitochondrial dysfunction, leads to a massive overproduction of reactive oxygen species (ROS).[1] This state of oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing directly to neuronal and Schwann cell apoptosis and dysfunction.[10]

  • Inflammation (NF-κB Signaling): Hyperglycemia and oxidative stress are potent activators of the NF-κB signaling pathway.[2][4][5] Once activated, NF-κB translocates to the nucleus and promotes the transcription of a host of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[2][11] This creates a chronic neuroinflammatory state that exacerbates nerve damage and contributes to the development of neuropathic pain.[2][5][11][12]

Acrylic acid derivatives are hypothesized to intervene in this cascade, potentially by inhibiting aldose reductase and/or by directly scavenging ROS and suppressing NF-κB activation, thereby offering a multi-pronged therapeutic approach.

Diabetic Neuropathy Signaling Pathway cluster_0 Hyperglycemia cluster_1 Key Pathogenic Pathways cluster_2 Cellular Consequences cluster_3 Pathological Outcomes cluster_4 Therapeutic Intervention Hyperglycemia Chronic Hyperglycemia Polyol ↑ Polyol Pathway Flux (Aldose Reductase) Hyperglycemia->Polyol OxidativeStress ↑ Oxidative Stress (ROS) Hyperglycemia->OxidativeStress NFkB ↑ NF-κB Activation Hyperglycemia->NFkB Sorbitol ↑ Sorbitol Accumulation ↓ NADPH Polyol->Sorbitol OxidativeStress->NFkB Activates Damage Lipid Peroxidation Protein & DNA Damage OxidativeStress->Damage Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Sorbitol->OxidativeStress Depletes NADPH Neuropathy Nerve Dysfunction & Demyelination (Diabetic Neuropathy) Sorbitol->Neuropathy Osmotic Stress Inflammation->Neuropathy Neuroinflammation Damage->Neuropathy Direct Cellular Injury Inhibitor Acrylic Acid Derivative Inhibitors Inhibitor->Polyol Inhibits Inhibitor->OxidativeStress Scavenges ROS Inhibitor->NFkB Inhibits

Caption: Key signaling pathways in diabetic neuropathy and points of intervention for acrylic acid derivatives.

In Vivo Models of Diabetic Neuropathy: Protocols and Considerations

The choice of animal model is paramount for clinically relevant research. The two most widely used and validated rodent models are the Streptozotocin (STZ)-induced model, which mimics Type 1 diabetes, and the High-Fat Diet (HFD) model, which recapitulates key features of Type 2 diabetes and pre-diabetes.[1][13]

Model 1: Streptozotocin (STZ)-Induced Diabetic Neuropathy (Type 1 Model)

STZ is a toxin that specifically destroys pancreatic β-cells, leading to severe insulin deficiency and rapid, sustained hyperglycemia.[14][15] This model is highly reproducible and develops robust neuropathic phenotypes.[13][16][17]

Protocol: STZ Induction in Rats

  • Animal Selection: Use male Sprague-Dawley or Wistar rats, 8-10 weeks old (200-250g).

  • Acclimatization: House animals in standard conditions for at least one week prior to induction.

  • Baseline Measurements: Record baseline body weight, blood glucose, and perform baseline behavioral tests (e.g., von Frey, Hargreaves).

  • Induction:

    • Fast animals for 12-18 hours (with free access to water).[14]

    • Prepare a fresh solution of STZ (Sigma-Aldrich) in 0.1 M cold citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg.[14]

    • Scientist's Note: The STZ solution is light-sensitive and unstable; prepare it immediately before injection and keep it on ice.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 48-72 hours post-injection via tail vein sampling using a glucometer.

    • Animals with non-fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.[14]

    • Rationale: Consistent hyperglycemia is the key driver of neuropathy. Animals that do not achieve this threshold should be excluded to reduce variability.

  • Monitoring: Continue to monitor body weight and blood glucose weekly. Neuropathic symptoms typically develop over 2-4 weeks.[14][15]

Model 2: High-Fat Diet (HFD)-Induced Neuropathy (Type 2 / Pre-diabetes Model)

This model is more aligned with the metabolic disturbances seen in the majority of human diabetic patients, including obesity, insulin resistance, and dyslipidemia.[1][18] Neuropathy development is typically slower but may better represent the chronic progression of the disease.[18][19]

Protocol: HFD Induction in Mice

  • Animal Selection: Use male C57BL/6J mice, 6-8 weeks old. This strain is particularly susceptible to diet-induced obesity.[1]

  • Acclimatization & Baseline: Perform as described for the STZ model.

  • Induction:

    • Divide mice into a control group receiving a standard chow diet (e.g., 10% kcal from fat) and an experimental group receiving a high-fat diet (e.g., 45-60% kcal from fat).[1]

    • Maintain mice on their respective diets for a minimum of 8-16 weeks.[1][19]

    • Scientist's Note: To accelerate the model and induce more consistent hyperglycemia, a low dose of STZ (e.g., 30-40 mg/kg i.p.) can be administered after 4-6 weeks on the HFD.[20]

  • Confirmation of Metabolic Syndrome/Diabetes:

    • Monitor body weight and food intake weekly. HFD-fed mice should exhibit significant weight gain.[1]

    • Periodically (e.g., every 4 weeks), perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to confirm insulin resistance.

    • Neuropathic signs, such as decreased nerve conduction velocity and allodynia, typically manifest after at least 8 weeks of feeding.[1]

FeatureSTZ Model (Rat/Mouse)High-Fat Diet Model (Mouse)
Diabetes Type Type 1 (Insulin-deficient)Type 2 / Pre-diabetes (Insulin-resistant)[1]
Induction Agent Streptozotocin (β-cell toxin)[15]Diet with 45-60% kcal from fat[1]
Onset of Hyperglycemia Rapid (48-72 hours)Gradual (weeks to months)[1]
Key Phenotypes Severe hyperglycemia, weight loss, polyuriaObesity, insulin resistance, dyslipidemia, mild-moderate hyperglycemia[1][18]
Neuropathy Onset 2-4 weeks[14]>8 weeks[1]
Primary Advantage High reproducibility, rapid onsetBetter mimics human metabolic syndrome[18]

Experimental Workflow and Drug Administration

A well-structured experimental design is crucial for obtaining reliable and interpretable data. This includes proper acclimatization, baseline measurements, randomization, and defined treatment periods.

Caption: A typical experimental workflow for evaluating therapeutics in diabetic neuropathy models.

Protocol: Inhibitor Formulation and Administration

  • Solubility Testing: Determine the optimal vehicle for the acrylic acid derivative. Common vehicles include saline, PBS, corn oil, or saline with small percentages of DMSO and/or Tween-80.

  • Dose-Response Studies: If the optimal dose is unknown, perform a preliminary dose-response study to identify a dose that is both effective and well-tolerated.

  • Preparation: Prepare the drug formulation fresh daily or as dictated by its stability. Ensure the compound is fully dissolved or forms a homogenous suspension.

  • Administration:

    • Oral Gavage (PO): The preferred route for mimicking clinical administration. Use appropriate gavage needles for the animal's size.

    • Intraperitoneal Injection (IP): Offers higher bioavailability but may cause local irritation or stress.

  • Dosing Schedule: Administer the compound once daily (or as determined by its pharmacokinetic profile) for the duration of the treatment period (typically 4-8 weeks).

  • Control Groups: Always include a "Diabetic + Vehicle" group to control for the effects of the vehicle and the disease itself. A "Non-Diabetic + Vehicle" group serves as a healthy control.

Efficacy Assessment: Protocols for Key Endpoints

A multi-modal approach to assessment, combining functional, electrophysiological, and structural endpoints, is essential for a comprehensive evaluation of therapeutic efficacy.

Functional Assessment: Neuropathic Pain Behavior

Diabetic neuropathy in rodents often manifests as hypersensitivity to mechanical and thermal stimuli.[1][16]

Protocol: Mechanical Allodynia (von Frey Test)

  • Acclimatization: Place the animal in a Plexiglas chamber on a wire mesh floor and allow it to acclimate for at least 30 minutes.[21]

  • Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold.[21] A lower threshold in diabetic animals indicates mechanical allodynia.

    • Scientist's Note: Be consistent with the application site and force. The goal is to bend the filament, not to poke the paw.

Protocol: Thermal Hyperalgesia (Hargreaves Test)

  • Acclimatization: Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimate.[21][22]

  • Stimulation: Position a radiant heat source beneath the glass floor, focused on the mid-plantar surface of the hind paw.[21][22]

  • Response: The device measures the latency (in seconds) for the animal to withdraw its paw.

  • Cut-off: Set a cut-off time (e.g., 20-30 seconds) to prevent tissue damage.[22] A shorter withdrawal latency in diabetic animals indicates thermal hyperalgesia.

Electrophysiological Assessment: Nerve Conduction Velocity (NCV)

NCV is a direct, objective measure of nerve function, particularly of large myelinated fibers.[23] A reduction in NCV is a hallmark of diabetic neuropathy in both humans and animal models.[1][23][24]

Protocol: Sciatic Nerve Conduction Velocity

  • Anesthesia: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature at 34-37°C using a heating pad.[23][25] Rationale: Nerve conduction is highly temperature-dependent; maintaining a stable body temperature is critical for accurate and reproducible measurements.[26]

  • Electrode Placement:

    • Place stimulating needle electrodes at the sciatic notch (proximal) and the ankle (distal).[23][25]

    • Place recording electrodes in the small muscles of the paw.[27][28]

  • Stimulation & Recording: Deliver a supramaximal electrical stimulus at both the proximal and distal sites and record the resulting compound muscle action potentials (CMAPs).

  • Calculation:

    • Measure the latency (time from stimulus to the onset of the CMAP) for both stimulation sites.

    • Measure the distance between the two stimulating electrodes.

    • NCV (m/s) = Distance (mm) / (Proximal Latency - Distal Latency) (ms)

EndpointTypical Finding in Diabetic AnimalsDesired Outcome with Treatment
Blood Glucose >250 mg/dLNo change expected (unless drug has metabolic effects)
Body Weight Decreased (STZ) or Increased (HFD)Attenuation of change
von Frey Threshold Decreased (Allodynia)Increased (Return towards baseline)
Hargreaves Latency Decreased (Hyperalgesia)Increased (Return towards baseline)
Nerve Conduction Velocity DecreasedIncreased (Prevention of slowing or reversal)
Biochemical & Histological Analysis

These endpoint analyses provide mechanistic insight into how the therapeutic agent is working.

Protocol: Oxidative Stress Markers in Sciatic Nerve

  • Tissue Homogenization: Harvest sciatic nerve tissue and homogenize in appropriate cold buffer.

  • Assays:

    • Lipid Peroxidation: Measure malondialdehyde (MDA) levels using a TBARS assay kit. Increased MDA indicates oxidative damage to lipids.

    • Antioxidant Capacity: Measure the ratio of reduced to oxidized glutathione (GSH/GSSG) using a commercially available kit.[8][29] A decreased GSH/GSSG ratio is a robust marker of oxidative stress.[29]

Protocol: Intraepidermal Nerve Fiber Density (IENFD)

IENFD is a quantitative measure of small sensory nerve fibers, which are often the first to be affected in DN.[18] A reduction in IENFD is a key structural marker of neuropathy.[1][18]

  • Tissue Collection: Collect a 3mm punch biopsy from the plantar surface of the hind paw.[30]

  • Fixation & Sectioning: Fix the tissue (e.g., in Zamboni's fixative, as formalin can inhibit staining) and cut 50 μm thick sections.[17][31]

  • Immunohistochemistry:

    • Stain the sections with an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.[17][30][32][33][34]

    • Scientist's Note: PGP9.5 avidly stains all axons, allowing for clear visualization and quantification.[34]

  • Quantification:

    • Visualize the stained sections using bright-field or fluorescence microscopy.

    • Count the number of individual nerve fibers crossing the dermal-epidermal junction.

    • Express the result as fibers per millimeter of epidermal length.[30]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for inducing diabetic neuropathy in rodents and for comprehensively evaluating the efficacy of novel acrylic acid derivative inhibitors. By combining functional, electrophysiological, biochemical, and histological endpoints, researchers can gain a deep understanding of a compound's therapeutic potential and its underlying mechanism of action. Future studies should aim to further elucidate the specific molecular targets of these derivatives within the complex signaling networks of diabetic neuropathy, paving the way for the development of more effective, targeted therapies for this widespread and debilitating disease.

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Spectrophotometric Assay for Aldose Reductase Inhibition: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aldose Reductase Inhibition

Aldose reductase (AR), designated as AKR1B1, is a cytosolic, NADPH-dependent oxidoreductase and a member of the aldo-keto reductase superfamily.[1][2] This enzyme is ubiquitously expressed in various tissues, including the lens, retina, kidney, and peripheral nerves.[3] Under normal physiological conditions, AR plays a role in detoxifying aldehydes. However, in hyperglycemic states, such as in diabetes mellitus, its role becomes pathogenic.[4]

The primary function of AR in the context of diabetes is to catalyze the first and rate-limiting step of the polyol pathway, which reduces glucose to sorbitol using NADPH as a cofactor.[1][5][6] The subsequent oxidation of sorbitol to fructose is catalyzed by sorbitol dehydrogenase.[2] The accumulation of sorbitol leads to osmotic stress, while the increased consumption of NADPH can deplete the cellular pool of this crucial reductant, leading to oxidative stress.[7] These interconnected events are strongly implicated in the pathogenesis of diabetic complications like cataracts, retinopathy, neuropathy, and nephropathy.[3][8] Consequently, inhibiting aldose reductase is a promising therapeutic strategy to prevent or ameliorate these long-term complications.[4][7]

This application note provides a comprehensive, field-proven protocol for a spectrophotometric assay to screen and characterize inhibitors of aldose reductase by monitoring the oxidation of NADPH.

Principle of the Assay: Tracking NADPH Oxidation

The activity of aldose reductase is quantified by spectrophotometrically monitoring the decrease in absorbance at 340 nm.[8][9] This decrease directly corresponds to the oxidation of NADPH to NADP+ as the enzyme reduces its substrate (e.g., D,L-glyceraldehyde).[8] The rate of this reaction is proportional to the enzyme's activity. The presence of an inhibitor will slow down this rate, and the degree of inhibition can be quantified to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).[10][11]

The enzymatic reaction is as follows:

D,L-glyceraldehyde + NADPH + H+ → Glycerol + NADP+

dot

Caption: Aldose Reductase Enzymatic Reaction.

Materials and Reagents

Essential Equipment
  • UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • 96-well, UV-transparent, flat-bottom microplates[12]

  • Incubator set to 37°C

  • Multichannel pipette

  • Standard laboratory consumables (pipette tips, microcentrifuge tubes, etc.)

Reagents and Buffers
Reagent/BufferPreparation and StorageRationale for Use
Aldose Reductase (AR) Assay Buffer 0.067 M Phosphate Buffer, pH 6.2. Store at 4°C.[9]Maintains optimal pH for enzyme activity.
NADPH Stock Solution 20 mM in dH₂O. Aliquot and store at -20°C, protected from light. Keep on ice during use.[12]The enzyme's essential cofactor. The oxidation of NADPH is the basis of the assay.
Aldose Reductase Substrate (e.g., D,L-glyceraldehyde) Stock solution in dH₂O. Store at -20°C.[9]The substrate that is reduced by the enzyme.
Aldose Reductase Enzyme Reconstitute in AR Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[12]The catalyst for the reaction.
Test Compounds (Inhibitors) Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Further dilute in AR Assay Buffer.[12]The potential inhibitors to be screened.
Positive Control Inhibitor (e.g., Epalrestat) Prepare a stock solution in a suitable solvent.[12]A known inhibitor to validate the assay's performance.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well plate format, allowing for high-throughput screening.

Reagent Preparation
  • AR Assay Buffer: Ensure the buffer is at room temperature before use.[12]

  • NADPH Working Solution: Prepare a fresh dilution of the NADPH stock solution in AR Assay Buffer to the desired final concentration (e.g., 0.2 mM).[8]

  • Substrate Working Solution: Dilute the substrate stock solution in AR Assay Buffer to the desired final concentration (e.g., 4.7 mM for D,L-glyceraldehyde).[8]

  • Enzyme Working Solution: On the day of the experiment, dilute the AR enzyme stock in AR Assay Buffer to the appropriate concentration. Keep on ice.[12] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Test Compound Dilutions: Prepare a serial dilution of your test compounds in AR Assay Buffer. It is crucial to also prepare a solvent control containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compounds, as some organic solvents can inhibit enzyme activity.[12]

Assay Plate Setup

It is essential to include proper controls to ensure the validity of the results. A typical plate layout would include:

  • Blank (No Enzyme): Contains all reagents except the enzyme. This control corrects for the non-enzymatic oxidation of NADPH.

  • Enzyme Control (No Inhibitor): Contains all reagents and the solvent used for the test compounds. This represents 100% enzyme activity.

  • Positive Control: Contains all reagents and a known inhibitor (e.g., Epalrestat).

  • Test Compound Wells: Contains all reagents and varying concentrations of the test compound.

Assay Procedure
  • Plate Seeding: Add 10 µL of the diluted test compounds, solvent control, or positive control to the appropriate wells of a 96-well plate.[8]

  • Enzyme Addition: Add 10 µL of the diluted AR enzyme solution to all wells except the blank wells. Add 10 µL of AR Assay Buffer to the blank wells.[8]

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This step allows the inhibitors to bind to the enzyme before the reaction starts.[8]

  • Reaction Initiation: To start the reaction, add a mixture of the NADPH and substrate working solutions to all wells.[8] The final reaction volume is typically 200 µL.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and begin reading the absorbance at 340 nm every minute for 10-20 minutes.[8]

dot

Caption: Workflow for Aldose Reductase Inhibition Assay.

Data Analysis and Interpretation

Calculating the Rate of Reaction

For each well, determine the rate of NADPH oxidation (ΔAbs/min) from the linear portion of the kinetic curve.[8]

  • Corrected Rate for each well: Rate = (ΔAbs/min of well) - (ΔAbs/min of blank)

Calculating Percent Inhibition

The percent inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [ (Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control ] * 100

Determining the IC50 Value

The IC50 is the concentration of an inhibitor that causes a 50% reduction in the enzyme's activity.[10] To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration.[8] Then, fit the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism).[13] The IC50 is the concentration at the inflection point of this curve.[10]

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
High Background Reading Non-enzymatic oxidation of NADPH; Contaminated reagents.Run a blank control without the enzyme to subtract the background rate. Use high-purity reagents and water.[8]
No or Low Enzyme Activity Inactive enzyme; Incorrect buffer pH; Degraded NADPH or substrate.Ensure proper storage and handling of the enzyme, keeping it on ice. Use a fresh aliquot. Verify the pH of the assay buffer. Prepare fresh NADPH and substrate solutions.[8]
Non-linear Reaction Rate Substrate depletion; Enzyme concentration too high.Use a lower enzyme concentration or a higher substrate concentration to ensure the reaction rate remains linear throughout the measurement period.[8]
Inconsistent Results Pipetting errors; Temperature fluctuations.Use calibrated pipettes and a multichannel pipette for consistency. Ensure the plate reader maintains a stable temperature.

Conclusion

This spectrophotometric assay provides a robust and high-throughput method for identifying and characterizing inhibitors of aldose reductase. By carefully following the outlined protocol and incorporating appropriate controls, researchers can obtain reliable and reproducible data to advance the development of novel therapeutics for diabetic complications.

References

  • Aldose reductase - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • New Insights into the Catalytic Mechanism of Aldose Reductase: A QM/MM Study | ACS Omega. (2017, September 14). Retrieved February 15, 2026, from [Link]

  • The crystal structure of the aldose reductase·NADPH binary complex - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • Aldose Reductase and Cardiovascular Diseases, Creating Human-Like Diabetic Complications in an Experimental Model | Circulation Research. (2010, May 14). Retrieved February 15, 2026, from [Link]

  • IC50 Determination - edX. (n.d.). Retrieved February 15, 2026, from [Link]

  • Aldose Reductase Inhibition Assay | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Special Issue : Aldose Reductase: Functions, Inhibitors and Molecular Mechanisms - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding | Nucleic Acids Research | Oxford Academic. (2009, April 24). Retrieved February 15, 2026, from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • IC50 - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation | ACS Omega. (2024, April 23). Retrieved February 15, 2026, from [Link]

  • In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. (2008, October 4). Retrieved February 15, 2026, from [Link]

  • Human Aldose Reductase(AR)ELISA Kit - Cusabio. (n.d.). Retrieved February 15, 2026, from [Link]

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • In silico analysis of potential inhibitors of aldose reductase - Journal of Applied Pharmaceutical Science. (2023, December 5). Retrieved February 15, 2026, from [Link]

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Topic: High-Purity Crystallization and Purification of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the crystallization and purification of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, a small organic molecule with potential applications in pharmaceutical development. The protocols detailed herein are designed to systematically achieve high purity, a critical attribute for active pharmaceutical ingredients (APIs) and their intermediates.[1][2] We will explore the foundational principles of crystallization, from solvent selection to execution of various techniques including cooling crystallization, anti-solvent addition, and vapor diffusion. Furthermore, this document establishes a self-validating workflow by integrating essential analytical techniques for purity confirmation and characterization, aligning with Good Manufacturing Practices (GMP) and regulatory expectations outlined by the International Council for Harmonisation (ICH).[3][4][5][6][7]

Introduction: The Criticality of Purity

The compound 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is a complex organic molecule whose utility in research and drug development is fundamentally dependent on its purity. Impurities, which can include residual solvents, reaction byproducts, and degradation products, can compromise biological activity, introduce toxicity, and affect the stability and physical properties of the final product.[2] Crystallization is a powerful and widely used technique for the purification of APIs and intermediates, leveraging differences in solubility to separate the target compound from unwanted substances.[1][8] An effective crystallization process not only enhances purity but also allows for control over critical physical characteristics such as crystal form (polymorphism) and particle size distribution, which are vital for downstream processing and bioavailability.[9][10]

This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols to empower researchers to develop a robust and reproducible purification strategy.

Foundational Analysis: Understanding the Molecule

A successful crystallization strategy begins with an understanding of the target molecule's physicochemical properties. The structure of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid offers key insights:

  • Carboxylic Acid Group (-COOH): This polar, acidic functional group is a strong hydrogen bond donor and acceptor. It often leads to the formation of stable hydrogen-bonded dimers in the solid state and influences solubility in protic solvents.[11]

  • Nitro Group (-NO₂): A highly polar, electron-withdrawing group that can participate in dipole-dipole interactions and influence crystal packing through nitro-nitro or nitro-aromatic interactions.[12][13][14] These strong interactions can impact solubility and the thermodynamic stability of the resulting crystals.

  • Aromatic Rings & Ether Linkage: The phenyl and chlorophenoxy groups contribute to the molecule's rigidity and potential for π-π stacking interactions. The ether linkage adds a polar element.

  • Acrylic Acid Moiety: While generally stable, the carbon-carbon double bond presents a potential for polymerization under harsh conditions (e.g., excessive heat or UV light), a factor to consider during process development.[15][16][]

This combination of functional groups suggests that the molecule is moderately polar and will require a systematic approach to solvent selection.

The Crystallization Workflow: A Strategic Overview

The purification process is a multi-step workflow designed to be systematic and logical. Each step builds upon the last, from initial analysis to final characterization, ensuring a robust and reproducible outcome.

cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Validation A Crude Material Analysis (HPLC, TLC, NMR) B Solvent Solubility Screening (Hot & Cold) A->B Assess Impurity Profile C Select Method (Cooling, Anti-solvent, etc.) B->C Identify Suitable System D Execute Protocol: Dissolution -> Filtration -> Crystal Growth -> Isolation C->D E Wash & Dry Crystals D->E F Purity & Identity Analysis (HPLC, MP, NMR, MS) E->F Confirm Purity >99% G Characterize Solid Form (DSC, XRD if needed) F->G Investigate Polymorphism H Purified Crystalline Product G->H Release Pure Material

Caption: Overall workflow for crystallization and purification.

Protocol I: Systematic Solvent Selection

The choice of solvent is the most critical parameter in developing a crystallization process.[18][19] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures. This differential solubility is the driving force for crystallization.[8]

Causality: A large solubility differential maximizes the recovery and yield of the purified compound. The solvent should also be non-reactive with the compound, have a relatively low boiling point for easy removal, and be of low toxicity.[18][19]

Step-by-Step Screening Protocol:

  • Preparation: Arrange a series of small test tubes or vials.

  • Sample Addition: Place approximately 10-20 mg of the crude 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid into each tube.

  • Solvent Addition (Room Temp): Add a candidate solvent dropwise (e.g., 0.1 mL at a time) to one of the tubes. Stir or vortex after each addition. Observe if the solid dissolves completely at room temperature.

    • If it dissolves easily in < 0.5 mL: The solvent is likely too good for single-solvent crystallization. Note it as a potential "solvent" for an anti-solvent pair.

    • If it is poorly soluble or insoluble: Proceed to the next step.

  • Heating: Gently warm the suspension on a hotplate or in a sand bath. Add more solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent. Oiling out (formation of a liquid instead of a solid) or no precipitation suggests a poor choice.

  • Repeat: Repeat this process for a range of solvents with varying polarities.

Data Presentation: Hypothetical Solvent Screening Results

SolventPolarityBoiling Point (°C)Solubility (Room Temp)Solubility (Hot)Crystallization Outcome
WaterHigh100InsolubleInsolubleUnsuitable
MethanolHigh65Sparingly SolubleVery SolubleGood crystals on cooling
EthanolHigh78Sparingly SolubleVery SolubleGood crystals on cooling
IsopropanolMedium82Sparingly SolubleSolublePotential for good crystals
AcetoneMedium56SolubleVery SolubleToo soluble; potential solvent
Ethyl AcetateMedium77Sparingly SolubleSolubleGood crystals on cooling
TolueneLow111Very Sparingly SolubleSparingly SolublePoor recovery expected
HeptaneLow98InsolubleInsolubleUnsuitable; potential anti-solvent

Logic for Solvent/Anti-Solvent Systems: If the compound is highly soluble in a "good" solvent (like acetone) even when cold, an "anti-solvent" where the compound is insoluble (like heptane or water) can be added to the solution to induce crystallization by reducing the overall solubility.[8][20] The two solvents must be miscible.[19]

start Test Solubility in Candidate Solvent at Room Temp soluble Soluble? start->soluble insoluble Insoluble or Sparingly Soluble? soluble->insoluble No outcome2 Consider as 'Solvent' in Anti-Solvent System soluble->outcome2 Yes heat Heat Solution insoluble->heat Yes outcome3 Consider as 'Anti-Solvent' or Reject insoluble->outcome3 No (Insoluble Hot) cool Cool Solution heat->cool crystals Crystals Form? cool->crystals outcome1 Good Candidate for Cooling Crystallization crystals->outcome1 Yes outcome4 Poor Solvent; Low Recovery crystals->outcome4 No

Caption: Decision tree for selecting a crystallization solvent.

Protocol II: Purification Methodologies

Based on the solvent screen, select the most appropriate method. For this compound, cooling crystallization with a polar protic solvent like ethanol or a medium polarity solvent like ethyl acetate is a logical starting point.

Method A: Single-Solvent Cooling Crystallization

This is the most common and effective method for purifying solids.[8]

Experimental Protocol:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in portions while heating the mixture to a gentle boil with stirring (use a magnetic stir bar). Continue adding solvent until the solid just dissolves, creating a saturated solution. Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a fluted filter paper into a pre-warmed flask. Causality: This step removes particulate impurities that would otherwise contaminate the final crystals.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent. Causality: The cold solvent washes away the residual mother liquor (which contains the dissolved impurities) without significantly dissolving the desired product crystals.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Method B: Anti-Solvent Crystallization

This method is ideal when the compound is too soluble in the best available solvent.[20]

Experimental Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., heptane) dropwise until the solution becomes faintly cloudy (turbid). This point of initial precipitation is the saturation point.

  • Re-dissolution: Add a few drops of the "good" solvent to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the container and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion will lead to gradual crystallization. Alternatively, the turbid solution can be cooled to induce crystallization.

  • Isolation, Washing, & Drying: Follow steps 4-6 from the Single-Solvent Cooling Crystallization protocol, using the anti-solvent or a mixture for washing.

Protocol III: Post-Purification Quality Control

Purity assessment is a mandatory step to validate the success of the crystallization process and is a cornerstone of GMP.[3][7]

Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. Develop a method that shows a sharp, symmetrical peak for the main compound and separates it from any starting materials or byproducts. The purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks.[1][21]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool to check for the presence of impurities. The purified sample should show a single spot, while the crude material may show multiple spots.[22]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[23]

Identity Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the identity of the compound.[24]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, serving as a fingerprint for the compound.[25]

Regulatory Considerations: For pharmaceutical applications, the purity and impurity profile must meet the standards defined in guidelines such as ICH Q6B.[26][27][28][29] These guidelines establish specifications and acceptance criteria for new drug substances.[5]

Troubleshooting Common Crystallization Issues

ProblemPotential CauseSuggested Solution
Oiling Out Solution is too concentrated; compound's melting point is below the boiling point of the solvent.Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly.
No Crystals Form Solution is not sufficiently supersaturated; nucleation is inhibited.Scratch the inside of the flask with a glass rod; add a seed crystal; cool to a lower temperature; allow solvent to evaporate slowly.
Poor Recovery/Yield Too much solvent used; compound has significant solubility in cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent; cool to a lower temperature for a longer time; ensure filtration apparatus is pre-heated.
Colored Impurities Impurities are co-crystallizing with the product.Consider a pre-treatment step with activated carbon before hot filtration to adsorb colored impurities.

Conclusion

The successful purification of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid via crystallization is an achievable goal through a systematic and scientifically grounded approach. By carefully selecting a solvent system based on empirical solubility testing and applying controlled crystallization techniques, researchers can reliably obtain material of high purity. The integration of rigorous post-purification analysis is non-negotiable, as it validates the process and ensures the material is suitable for its intended high-stakes application in research and development. This guide provides the necessary protocols and rationale to establish a robust, reproducible, and well-documented purification workflow.

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  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Application Note & Protocol: Determination of IC50 for 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Inhibitor

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is a novel small molecule compound whose biological activity and mechanism of action are yet to be fully elucidated. A critical first step in the characterization of any potential therapeutic agent is the determination of its potency. The half-maximal inhibitory concentration (IC50) is a key quantitative measure that indicates the concentration of a drug required to inhibit a specific biological or biochemical process by 50%.[1][2] This application note provides a detailed, dual-approach protocol for determining the IC50 of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, encompassing both a biochemical and a cell-based assay. This guide is designed for researchers, scientists, and drug development professionals to generate robust and reproducible potency data.

The rationale for a dual-approach is to build a comprehensive initial profile of the compound. A biochemical assay provides a direct measure of the compound's effect on an isolated biological component, such as an enzyme, while a cell-based assay offers insights into its activity within a more complex, physiological cellular environment.[3] The following protocols are designed as self-validating systems, with built-in controls and clear data analysis pathways to ensure scientific integrity.

Part 1: Biochemical IC50 Determination - A Kinase Inhibition Model

Given that a significant portion of drug discovery efforts focuses on kinase inhibitors, this protocol will use a generic kinase assay as a model system for determining the biochemical IC50.[4][5][6] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases.[5] We will describe a luminescence-based kinase assay that quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[7]

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity. The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP by the kinase. An "ADP-Glo™ Reagent" is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the generated ADP back into ATP and measure this newly synthesized ATP using a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the amount of ADP produced and therefore, to the kinase activity.[7]

Materials and Reagents
ReagentSupplierPurpose
Kinase of interest (e.g., MAP4K4)Commercial SourceThe enzyme target for inhibition.
Kinase-specific substrate (e.g., MBP)Commercial SourceThe molecule that the kinase will phosphorylate.
ATP (Adenosine 5'-triphosphate)Sigma-AldrichThe phosphate donor for the kinase reaction.
ADP-Glo™ Kinase Assay KitPromegaContains reagents for detecting ADP production.
3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acidN/AThe test compound.
StaurosporineCommercial SourceA non-selective, potent kinase inhibitor to be used as a positive control.
DMSO (Dimethyl sulfoxide), anhydrousSigma-AldrichSolvent for dissolving the test compound and controls.
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)In-house preparationProvides optimal conditions for the kinase reaction.
384-well white, flat-bottom platesCorningLow-volume plates suitable for luminescence assays.
Experimental Workflow: Biochemical IC50 Determination

G cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Kinase Reaction cluster_3 Signal Detection cluster_4 Data Analysis prep_compound Prepare serial dilutions of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid in DMSO prep_controls Prepare positive (Staurosporine) and negative (DMSO) controls add_compound Dispense compound dilutions and controls into 384-well plate prep_controls->add_compound add_enzyme Add kinase and substrate mixture to each well add_compound->add_enzyme pre_incubate Pre-incubate for 15 minutes at RT add_enzyme->pre_incubate start_reaction Initiate reaction by adding ATP pre_incubate->start_reaction incubate_reaction Incubate for 2 hours at RT start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate for 30 minutes at RT add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate for 30 minutes at RT add_detection->incubate_detection read_luminescence Read luminescence on a plate reader incubate_detection->read_luminescence normalize_data Normalize data to controls read_luminescence->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ic50 Calculate IC50 using non-linear regression plot_curve->calculate_ic50

Figure 1: Workflow for biochemical IC50 determination.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid in 100% DMSO.

    • Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to create a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.[4]

    • Prepare a similar dilution series for the positive control (Staurosporine) and a DMSO-only negative control.

  • Assay Plate Setup:

    • Dispense a small volume (e.g., 1 µL) of each compound dilution and controls into the wells of a 384-well plate.

    • Prepare a master mix of the kinase and its substrate in kinase buffer at their optimal concentrations (previously determined through enzyme and substrate titration experiments).[7]

    • Add the kinase/substrate mix to each well (e.g., 5 µL).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[8]

  • Kinase Reaction:

    • Prepare a solution of ATP in kinase buffer at its predetermined Km value.[7]

    • Initiate the kinase reaction by adding the ATP solution to each well (e.g., 5 µL).

    • Incubate the plate for a set time (e.g., 2 hours) at room temperature. The reaction time should be within the linear range of the assay.[9]

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent (e.g., 5 µL) and incubate for 30 minutes at room temperature.[7]

    • Add the Kinase Detection Reagent (e.g., 10 µL) and incubate for another 30 minutes at room temperature to allow the luminescent signal to stabilize.[7]

    • Read the luminescence on a compatible plate reader.

Data Analysis
  • Normalization: The raw luminescence data should be normalized to the controls.

    • The negative control (DMSO only) represents 0% inhibition (100% activity).

    • The positive control (e.g., high concentration of Staurosporine) represents 100% inhibition (0% activity).

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration. The resulting curve should be sigmoidal.[10]

  • IC50 Calculation: Use a non-linear regression analysis to fit the data to a four-parameter logistic equation to determine the IC50 value.[11][12] This can be performed using software such as GraphPad Prism.

Part 2: Cell-Based IC50 Determination - MTT Cell Viability Assay

A cell-based assay is essential to understand the compound's effect in a more physiologically relevant context.[13] The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is often an indicator of cell viability.[14] In this assay, the yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of living cells.[14]

Assay Principle

Living cells contain mitochondrial dehydrogenases that can reduce the MTT reagent to formazan, an insoluble purple crystalline product.[14] This product is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). A decrease in the absorbance indicates a reduction in cell viability due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[15]

Materials and Reagents
ReagentSupplierPurpose
Human cancer cell line (e.g., HeLa, A549)ATCCThe cellular model for testing the compound's effect.
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-StreptomycinGibcoFor cell growth and maintenance.
3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acidN/AThe test compound.
DoxorubicinCommercial SourceA known cytotoxic agent to be used as a positive control.
DMSO (Dimethyl sulfoxide), cell culture gradeSigma-AldrichSolvent for dissolving the test compound and controls.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solutionSigma-AldrichThe reagent that is converted to formazan by viable cells.
Solubilization solution (e.g., acidified isopropanol or DMSO)In-house preparationTo dissolve the formazan crystals.
96-well clear, flat-bottom platesCorningFor cell culture and absorbance measurements.
Experimental Workflow: Cell-Based IC50 Determination

G cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 Incubation cluster_3 MTT Assay cluster_4 Data Analysis seed_cells Seed cells in a 96-well plate at an optimal density incubate_cells Incubate for 24 hours to allow attachment seed_cells->incubate_cells add_treatment Add compound dilutions and controls to the cells incubate_cells->add_treatment prep_compound Prepare serial dilutions of the compound and controls in culture medium prep_compound->add_treatment incubate_treatment Incubate for 48-72 hours add_treatment->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize incubate_solubilize Incubate for 15 minutes with shaking solubilize->incubate_solubilize read_absorbance Read absorbance at 570 nm incubate_solubilize->read_absorbance normalize_data Normalize data to controls read_absorbance->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ic50 Calculate IC50 using non-linear regression plot_curve->calculate_ic50

Figure 2: Workflow for cell-based IC50 determination.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Determine the optimal seeding density to ensure cells are in the logarithmic growth phase at the end of the experiment.[16]

    • Seed the cells in a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a serial dilution of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid and the positive control (Doxorubicin) in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same percentage of DMSO as the compound-treated wells).[17]

  • Incubation:

    • Incubate the plate for a duration relevant to the expected mechanism of action, typically 48 to 72 hours.[17]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

    • After incubation, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Incubate the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis

The data analysis for the cell-based assay follows the same principles as the biochemical assay.

  • Normalization:

    • The vehicle control (DMSO) represents 0% inhibition (100% viability).

    • A well with no cells (media only) can be used as a blank.

    • Calculate the percent inhibition of cell viability for each concentration.

  • Dose-Response Curve and IC50 Calculation:

    • Plot the percent inhibition against the log of the compound concentration.

    • Use non-linear regression with a four-parameter logistic model to calculate the IC50 value.[18]

Data Interpretation and Troubleshooting

  • Discrepancy between Biochemical and Cellular IC50: It is common for the cellular IC50 to be higher than the biochemical IC50. This can be due to factors such as poor cell permeability, active efflux from the cell, or compound metabolism.[9]

  • Inconsistent IC50 Values: Variability in IC50 values can arise from several sources, including cell passage number, seeding density, and minor differences in experimental conditions.[19] Maintaining consistent cell culture practices and detailed experimental records is crucial.

  • Incomplete Dose-Response Curve: If the compound does not achieve 50% inhibition at the highest tested concentration, the IC50 value is reported as "> highest concentration tested".[15] This may indicate low potency or issues with compound solubility.[20]

  • Shallow or Steep Dose-Response Curves: The slope of the curve can provide insights into the mechanism of inhibition. A steep curve may suggest a cooperative binding mechanism, while a shallow curve could indicate multiple binding sites or off-target effects.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Maltese, A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research, 39(7), 3413-3418. [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Maltese, A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Maltese, A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Anticancer Research. [Link]

  • Wikipedia. IC50. [Link]

  • BMG LABTECH. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Bass, S. E., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS ONE, 3(10), e3338. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • edX. IC50 Determination. [Link]

  • ResearchGate. (2015). Determination of IC50 values of small-molecule inhibitors of Caf1/CNOT7. [Link]

  • The Science Exchange. IC50's: An Approach to High-Throughput Drug Discovery. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2015). What can I do if I could not determine IC50 of a cytotoxic compound? [Link]

  • Taylor & Francis Online. IC50 – Knowledge and References. [Link]

  • Liu, Q. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. JSM Proceedings, Biopharmaceutical Section. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Nitrophenylacrylic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nitrophenylacrylic acid using the Perkin reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic condensation reaction. Here, we move beyond basic protocols to provide in-depth troubleshooting, frequently asked questions (FAQs), and the underlying scientific principles to empower you to optimize your reaction yields and purity.

Foundational Principles: The Perkin Reaction at a Glance

The Perkin reaction is a powerful tool for the synthesis of α,β-unsaturated aromatic acids, such as nitrophenylacrylic acid.[1][2] It involves the condensation of an aromatic aldehyde (in this case, nitrobenzaldehyde) with an acid anhydride (commonly acetic anhydride) in the presence of a weak base, typically the alkali salt of the acid corresponding to the anhydride (e.g., sodium acetate).[1][2]

The reaction is particularly effective for aromatic aldehydes, and the presence of an electron-withdrawing group, such as the nitro group (-NO₂) on the benzaldehyde ring, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus more reactive in the Perkin condensation.[3][4]

Visualizing the Perkin Reaction Mechanism

To effectively troubleshoot, a clear understanding of the reaction pathway is essential. The following diagram illustrates the generally accepted mechanism for the Perkin reaction.

Perkin_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Acyl Transfer & Elimination cluster_step4 Step 4: Hydrolysis Acetic_Anhydride Acetic Anhydride Enolate Anhydride Enolate (Carbanion) Acetic_Anhydride->Enolate Base Base (e.g., Acetate) Base->Acetic_Anhydride Abstracts α-H+ Nitrobenzaldehyde Nitrobenzaldehyde Enolate->Nitrobenzaldehyde Attacks Carbonyl Carbon Alkoxide_Intermediate Alkoxide Intermediate Nitrobenzaldehyde->Alkoxide_Intermediate Unsaturated_Anhydride Unsaturated Anhydride Intermediate Alkoxide_Intermediate->Unsaturated_Anhydride Intramolecular Acyl Transfer & Elimination of Acetate Nitrophenylacrylic_Acid Nitrophenylacrylic Acid (Final Product) Unsaturated_Anhydride->Nitrophenylacrylic_Acid Hydrolysis Water Water (H₂O) Water->Unsaturated_Anhydride Troubleshooting_Yield cluster_reagents Reagent-Related Issues cluster_conditions Condition-Related Issues cluster_workup Work-up Related Issues Start Low or No Yield Check_Reagents Verify Reagent Quality & Purity Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Examine Work-up Procedure Start->Check_Workup Anhydride_Hydrolysis Has the acetic anhydride been hydrolyzed by moisture? Check_Reagents->Anhydride_Hydrolysis Aldehyde_Oxidation Is the nitrobenzaldehyde oxidized to nitrobenzoic acid? Check_Reagents->Aldehyde_Oxidation Base_Quality Is the base (e.g., sodium acetate) anhydrous? Check_Reagents->Base_Quality Temperature Was the reaction temperature high enough and maintained? Check_Conditions->Temperature Reaction_Time Was the reaction time sufficient? Check_Conditions->Reaction_Time Mixing Was the reaction mixture adequately stirred? Check_Conditions->Mixing Incomplete_Hydrolysis Was the hydrolysis of the intermediate anhydride complete? Check_Workup->Incomplete_Hydrolysis Incorrect_pH Was the pH for precipitation of the product optimal? Check_Workup->Incorrect_pH Product_Loss Was product lost during filtration or washing? Check_Workup->Product_Loss

Caption: A workflow for troubleshooting low yields in the Perkin reaction.

In-depth Analysis and Solutions:

  • Reagent Quality is Paramount:

    • Acetic Anhydride: This reagent is highly susceptible to hydrolysis. Ensure it is fresh and has been stored under anhydrous conditions. Using hydrolyzed acetic anhydride will significantly reduce the concentration of the active nucleophile.

    • Nitrobenzaldehyde: Aromatic aldehydes can oxidize to their corresponding carboxylic acids upon prolonged exposure to air. Use freshly purified or commercially available high-purity nitrobenzaldehyde.

    • Base Catalyst: The commonly used sodium acetate must be anhydrous. [5]Moisture will not only hydrolyze the acetic anhydride but also reduce the effectiveness of the base. It is best practice to freshly fuse the sodium acetate before use.

  • Optimizing Reaction Conditions:

    • Temperature: The Perkin reaction typically requires high temperatures, often in the range of 160-180°C. [6][7]Insufficient temperature will lead to a sluggish or incomplete reaction.

    • Reaction Time: These reactions are often slow, requiring several hours (4-10 hours) at high temperatures. [7][8]Ensure the reaction is allowed to proceed for a sufficient duration.

    • Stoichiometry: An excess of acetic anhydride is often used to act as both a reagent and a solvent. [6] Table 1: Impact of Reaction Parameters on Yield

ParameterSuboptimal ConditionConsequenceRecommended Action
Temperature < 150°CSlow reaction rate, incomplete conversionMaintain temperature between 160-180°C
Reaction Time < 4 hoursIncomplete reactionIncrease reaction time to 4-10 hours, monitor by TLC
Base Hydrated Sodium AcetateHydrolysis of anhydride, reduced basicityUse freshly fused, anhydrous sodium acetate
Nitrobenzaldehyde Old, discoloredPresence of inactive nitrobenzoic acidUse freshly distilled or high-purity starting material
Issue 2: Presence of Significant Side Products or Impurities

Even with a reasonable yield, the purity of the final nitrophenylacrylic acid can be compromised by side reactions.

Common Side Products and Their Mitigation:

  • Unreacted Nitrobenzaldehyde: If the reaction is incomplete, the starting aldehyde will contaminate the product.

    • Cause: Insufficient reaction time, low temperature, or impure reagents.

    • Solution: Optimize reaction conditions as described above. During work-up, unreacted aldehyde can be removed by dissolving the crude product in a dilute base (like sodium carbonate solution) to form the soluble salt of the acrylic acid, followed by filtration to remove the insoluble aldehyde. [9]

  • Cannizzaro Reaction Products: Nitrobenzaldehyde, lacking α-hydrogens, can undergo a competing Cannizzaro reaction in the presence of a strong base, leading to the formation of nitrobenzyl alcohol and nitrobenzoic acid. [10][11] * Cause: While the Perkin reaction uses a weak base, localized high concentrations of base or the presence of stronger basic impurities can promote the Cannizzaro reaction.

    • Solution: Ensure a homogenous reaction mixture with efficient stirring. Use a weak base like sodium acetate rather than stronger bases like hydroxides. The electron-withdrawing nitro group makes the aldehyde particularly susceptible to this side reaction. [12][13]

  • Self-Condensation of Acetic Anhydride: While less common under standard Perkin conditions, self-condensation of the anhydride can occur, leading to tarry byproducts. [14] * Cause: Excessively high temperatures or prolonged reaction times.

    • Solution: Maintain the reaction temperature within the recommended range and monitor the reaction progress to avoid unnecessary heating.

Experimental Protocol: Synthesis of o-Nitrophenylacrylic Acid

This protocol provides a detailed, step-by-step methodology for the synthesis of o-nitrophenylacrylic acid, which can be adapted for other isomers.

Materials:

  • o-Nitrobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate (freshly fused and powdered)

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Sodium Carbonate solution

  • Ethanol (for recrystallization)

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-nitrobenzaldehyde (1.0 eq), freshly fused anhydrous sodium acetate (1.5 eq), and acetic anhydride (3.0 eq).

  • Heating: Heat the reaction mixture in an oil bath to 160-170°C and maintain this temperature with vigorous stirring for 5-8 hours.

  • Hydrolysis: Allow the mixture to cool slightly (to about 100°C) and then carefully pour it into a beaker containing a large volume of cold water (approximately 10 times the volume of the reaction mixture) with stirring.

  • Work-up:

    • Heat the aqueous mixture to boiling to hydrolyze any remaining acetic anhydride.

    • Cool the mixture and add 10% sodium carbonate solution until the solution is basic to litmus paper. This will dissolve the desired acid as its sodium salt.

    • Filter the basic solution to remove any unreacted aldehyde or other insoluble impurities.

  • Precipitation:

    • Cool the filtrate in an ice bath.

    • Slowly add concentrated HCl with constant stirring until the solution is acidic. The o-nitrophenylacrylic acid will precipitate.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain pure o-nitrophenylacrylic acid.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base catalyst for the Perkin reaction?

A1: Yes, other weak bases can be used, such as potassium acetate or triethylamine. [15]The choice of base can influence the reaction rate and yield. For instance, potassium acetate is more soluble in acetic anhydride than sodium acetate and may lead to a faster reaction. [16]However, sodium acetate is the most commonly used and well-documented base for this reaction.

Q2: Why is an excess of acetic anhydride used?

A2: An excess of acetic anhydride serves two purposes: it acts as a reactant and as a solvent for the reaction, which is typically run neat (without an additional solvent). [6] Q3: My final product is a dark, tarry substance. What went wrong?

A3: The formation of a dark, resinous byproduct often indicates decomposition or side reactions due to excessive heat or prolonged reaction times. [14]It is crucial to carefully control the reaction temperature and monitor its progress to avoid overheating.

Q4: How can I monitor the progress of the Perkin reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting nitrobenzaldehyde from the nitrophenylacrylic acid product. The disappearance of the starting material spot indicates the completion of the reaction.

Q5: Is the Perkin reaction stereoselective?

A5: The Perkin reaction typically yields the more stable (E)-isomer (trans-isomer) of the α,β-unsaturated acid as the major product.

References

  • A Concise Introduction of Perkin Reaction. (2018). Organic Chemistry: Current Research. [Link]

  • A Concise Introduction of Perkin Reaction. (n.d.). Academia.edu. [Link]

  • Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. (n.d.). pubs.acs.org. [Link]

  • Perkin Reaction Mechanism. (n.d.). Unacademy. [Link]

  • Perkin Reaction. (n.d.). Cambridge University Press. [Link]

  • Perkin condensation. (2023, January 16). YouTube. [Link]

  • The Perkin Reaction and Related Reactions. (n.d.). Wiley Online Library. [Link]

  • Perkin Reaction. (2025, June 1). J&K Scientific LLC. [Link]

  • Perkin reaction. (n.d.). Wikipedia. [Link]

  • Perkin Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • CINNAMIC ACID, PERKIN REACTION.#ncchem. (2023, February 24). YouTube. [Link]

  • Optimization of the parameters of the nitro-aldol reaction between p-nitrobenzaldehyde and nitroethane with 1 as catalyst a. (n.d.). ResearchGate. [Link]

  • What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why? (2019, December 9). Chemistry Stack Exchange. [Link]

  • A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. (2023, October 9). PMC. [Link]

  • Cannizzaro Reaction. (n.d.). University of Babylon. [Link]

  • Cannizzaro reaction! p-nitrobenzaldehyde vs m-nitrobenzaldehyde #chemistryclass12 #organicchemistry. (2025, December 15). YouTube. [Link]

  • 'para'-nitrobenzaldehyde reacts faster than benzaldehyde in the Perkin reaction while p-N,N-dimethylaminobenzaldehyde is much less reactive toward the same nucleophile. Explain. (n.d.). study.com. [Link]

  • A Concise Introduction of Perkin Reaction. (2018, May 30). Longdom Publishing. [Link]

  • Explain the Cannizzaro and Perkin reaction with mechanism and suitable ex.. (2025, September 28). Filo. [Link]

  • Perkin Reaction - Learn Organic Chemistry like never before. (2018, July 13). YouTube. [Link]

  • Canizzaro Reaction: The Conversion of p-Nitrobenzaldehyde into p-Nitrobenzoic Acid and p-Nitrobenzyl Alcohol. (2015, February 25). vdocument.in. [Link]

  • furylacrylic acid. (n.d.). Organic Syntheses Procedure. [Link]

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Solving solubility issues of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility for 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Executive Summary: The Physicochemical Barrier

Compound Classification: Lipophilic Weak Acid (Cinnamic Acid Derivative) Critical Challenge: "The pH-Solubility Trap"[1]

You are likely experiencing precipitation because this molecule behaves as a hydrophobic weak acid .[1][2] Its solubility is strictly pH-dependent.[1][2]

  • The Head (Acrylic Acid): Ionizable (pKa ≈ 3.8–4.2).[1][2] Soluble only when deprotonated (pH > pKa + 2).[1][2]

  • The Tail (Chlorophenoxy-Nitrophenyl): Highly lipophilic (LogP estimated > 4.0).[1][2] This "greasy" bulk drives precipitation even when the head group is partially ionized.[1][2]

The Golden Rule:

Never dilute this compound into acidic media (pH < 5.[1][2]0) or unbuffered water.[1][2] Always maintain a final pH > 7.4 to ensure the carboxylate anion dominates.

Decision Matrix: Why is my compound crashing?

Before proceeding, identify your specific failure mode using the logic flow below.

SolubilityTroubleshoot Start START: Compound Precipitates CheckSolvent 1. Check Stock Solvent Start->CheckSolvent CheckpH 2. Check Buffer pH CheckSolvent->CheckpH Stock is clear (DMSO) FixStock Action: Sonicate/Warm Use Anhydrous DMSO CheckSolvent->FixStock Stock is cloudy CheckConc 3. Check Concentration CheckpH->CheckConc pH > 7.4 FixpH Action: Adjust Buffer to pH 7.4-8.0 Use Stronger Buffer (100mM) CheckpH->FixpH pH < 7.0 UseCD Action: Use Cyclodextrin (HP-β-CD) Complexation CheckConc->UseCD Conc > 50 µM SlowDilution Action: Optimize Mixing (Vortex + Dropwise) CheckConc->SlowDilution Conc < 50 µM

Figure 1: Troubleshooting logic flow for lipophilic acid precipitation.

Module A: Stock Solution Integrity

Issue: Solids visible in DMSO stock or "gelling" upon storage. Root Cause: Water contamination.[1][2] DMSO is hygroscopic; it absorbs water from the air.[2] Even 1% water content can crash this compound at high concentrations (e.g., 10–50 mM).[2]

Protocol: The "Dry Stock" Standard

  • Solvent: Use only Anhydrous DMSO (≥99.9%, stored over molecular sieves).[2]

  • Container: Glass vials with PTFE-lined caps (avoid polypropylene for long-term storage of high-lipophilicity compounds).

  • Dissolution:

    • Add DMSO to the solid.[2]

    • Sonicate in a water bath at 37°C for 5–10 minutes. Visual clarity is mandatory.

  • Storage: Aliquot immediately into single-use vials. Store at -20°C. Do not freeze-thaw more than 3 times.

Module B: Aqueous Dilution (The Danger Zone)

Issue: Immediate cloudiness upon adding DMSO stock to buffer. Root Cause: "Kinetic Crash."[2] The local concentration of the unionized drug exceeds its solubility limit before it can disperse and ionize.[2]

Protocol: The "Sub-Surface" Injection Method Do not pipette the stock onto the surface of the buffer.[2]

  • Prepare Buffer: Use PBS or HEPES (pH 7.4–8.0).[1][2] Crucial: Ensure buffer strength is at least 50 mM to resist pH shift from DMSO.[2]

  • Vortex: Set the buffer tube to a gentle vortex.

  • Inject: Submerge the pipette tip below the surface of the swirling buffer.[1][2]

  • Dispense: Slowly release the DMSO stock into the vortex.

  • Equilibrate: Let it mix for 10 seconds.

Quantitative Limits (Guidelines):

ParameterLimitReason
Max DMSO % 0.1% – 1.0%High DMSO can be toxic to cells; >1% rarely improves solubility for this class.[1][2]
Max Conc. < 50 µMAbove this, the "Chlorophenoxy" tail drives aggregation (Critical Micelle Conc.[2] risk).
Min pH 7.4Below pH 6.0, the acrylic acid group protonates (COOH) and becomes insoluble.[2]

Module C: Advanced Rescue (Cyclodextrin Complexation)

Issue: You need higher concentrations (>50 µM) or the compound crashes in cell culture media (RPMI/DMEM).[2] Solution: Encapsulate the lipophilic tail using Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1][2] This shields the hydrophobic region from water while keeping the molecule in solution.[2]

Protocol: The HP-β-CD "Pre-Solubilization"

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in water or buffer.[1][2] Filter sterilize (0.22 µm).

  • Complexation Step:

    • Pipette your DMSO stock of the compound.[2]

    • Add it to the 20% HP-β-CD solution (Keep DMSO < 5% of this intermediate mix).

    • Crucial: Sonicate this mix for 10–15 minutes. The cyclodextrin needs energy to encapsulate the drug.[1][2]

  • Final Dilution: Dilute this "Drug-CD-Mix" into your final assay buffer/media.

Why this works: The chlorophenoxy ring inserts into the cyclodextrin cavity, preventing the "tail" from aggregating, while the acrylic acid head remains exposed to solvent.[2]

CDComplexation Drug Drug (Hydrophobic) Mix Mixing + Sonication (Energy Input) Drug->Mix CD HP-β-CD (Host) CD->Mix Complex Inclusion Complex (Soluble) Mix->Complex Tail Encapsulation

Figure 2: Mechanism of Cyclodextrin solubilization for chlorophenoxy-acrylic acid derivatives.

Frequently Asked Questions (FAQ)

Q: Why does it precipitate in RPMI media but looks clear in PBS? A: RPMI often contains salts and amino acids that can induce "salting out" of hydrophobic anions.[1][2] Furthermore, if the RPMI has been sitting out, its pH may have drifted basic (pink/purple), which actually helps solubility.[2] If your PBS is old or unbuffered (saline only), the pH might be ~5.5, causing precipitation.[2] Always check the pH of your final solvent. [2]

Q: Can I use Ethanol instead of DMSO? A: Generally, No .[2] Ethanol evaporates faster and has a lower boiling point, often leading to crystal formation at the air-liquid interface ("ring of death" in wells).[2] DMSO is preferred for this compound class due to its high dielectric constant and ability to disrupt hydrogen bonding.[1][2]

Q: I see a "milky" suspension. Can I filter it? A: Stop. If you filter a milky suspension, you are removing the drug.[2] You will likely filter out 90%+ of your compound.[1][2] You must solubilize it (Module C) before filtration.[2]

References

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Defines the pH-solubility profile of lipophilic weak acids).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] Link

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (Standard protocols for kinetic solubility assays).

  • Bergström, C. A., et al. (2007).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[2] Link

Sources

Technical Support Center: Strategies for Mitigating Side Effects of Carboxylic Acid-Based Aldose reductase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carboxylic acid-based aldose reductase inhibitors (ARIs). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the experimental evaluation of these compounds. Our focus is on troubleshooting and mitigating side effects to enhance the therapeutic potential of your ARIs.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding aldose reductase, its inhibitors, and the associated side effects.

Q1: What is the primary mechanism of action for aldose reductase inhibitors?

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under hyperglycemic conditions, characteristic of diabetes mellitus, the flux of glucose through this pathway increases significantly.[3][4][5] Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][3] Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly, leading to osmotic stress and subsequent cellular damage in insulin-independent tissues like the lens, peripheral nerves, and kidneys.[3][4][6] Carboxylic acid-based ARIs act by competitively binding to the active site of the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects.[4]

Q2: Why are carboxylic acid-based ARIs prone to specific side effects?

While the carboxylic acid moiety is crucial for binding to the anionic site of the aldose reductase enzyme, it also contributes to some of the class-specific side effects.[7] The ionized nature of the carboxylic acid group at physiological pH can lead to several challenges:

  • Low Bioavailability: The negative charge can hinder the passage of these compounds across cell membranes, reducing their intracellular concentration and in vivo potency.[8]

  • Off-Target Effects: The carboxylic acid group can interact with other biological targets, potentially leading to unintended pharmacological effects.

  • High Protein Binding: Carboxylic acid-based ARIs can exhibit high binding to plasma proteins, which can limit the free fraction of the drug available to exert its therapeutic effect.[9]

Q3: What are the most common side effects observed with carboxylic acid-based ARIs in preclinical and clinical studies?

Several carboxylic acid-based ARIs, such as Zopolrestat and Tolrestat, have been evaluated in clinical trials but were ultimately withdrawn or failed to gain approval due to a combination of insufficient efficacy and notable side effects.[8] Common adverse effects include:

  • Gastrointestinal Disturbances: Nausea, vomiting, and abdominal pain are frequently reported.[10][11]

  • Hepatotoxicity: Elevations in liver enzymes have been a significant concern, suggesting potential liver damage.[10][12]

  • Hypersensitivity Reactions: Skin rashes and other allergic reactions have been observed.

Epalrestat is a notable exception, being a commercially available carboxylic acid-based ARI in some countries for the treatment of diabetic neuropathy.[10][11] While generally better tolerated, it can still cause gastrointestinal issues and requires monitoring of liver function.[10][11][12]

Q4: What is the "dual-edged sword" nature of aldose reductase that complicates inhibitor development?

Aldose reductase not only metabolizes glucose but also plays a crucial role in detoxifying reactive aldehydes, such as 4-hydroxy-trans-2-nonenal (HNE), which are products of lipid peroxidation under conditions of oxidative stress.[1][8] These aldehydes are highly cytotoxic.[8] Therefore, non-selective inhibition of aldose reductase can impair this vital detoxification pathway, potentially exacerbating oxidative damage. This has led to the concept of developing "aldose reductase differential inhibitors" (ARDIs) that selectively inhibit glucose reduction while preserving the enzyme's ability to detoxify harmful aldehydes.[1][8]

II. Troubleshooting Experimental Challenges

This section provides a structured approach to identifying and resolving common issues encountered during the preclinical evaluation of carboxylic acid-based ARIs.

Issue 1: Low In Vitro Potency or Inconsistent IC50 Values

Symptoms:

  • Higher than expected IC50 values in your aldose reductase inhibition assay.

  • High variability in IC50 values between experimental runs.

Possible Causes & Troubleshooting Steps:

  • Sub-optimal Assay Conditions:

    • Rationale: The enzymatic activity of aldose reductase is highly dependent on pH, substrate concentration, and cofactor availability.

    • Action:

      • Verify the pH of your assay buffer is optimal for aldose reductase activity (typically around 6.2).[13][14]

      • Ensure the concentration of the substrate (e.g., DL-glyceraldehyde) is appropriate.[13] Using glucose as a substrate can be challenging due to its high KM value.[8]

      • Confirm that the concentration of the cofactor, NADPH, is not limiting and that its degradation is monitored by measuring the decrease in absorbance at 340 nm.[13][14]

  • Inhibitor Solubility Issues:

    • Rationale: Poor solubility of the test compound in the aqueous assay buffer can lead to an underestimation of its true potency.

    • Action:

      • Visually inspect the assay wells for any precipitation of your compound.

      • Consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid affecting enzyme activity. Run appropriate solvent controls.

  • Enzyme Purity and Activity:

    • Rationale: The source and purity of the aldose reductase enzyme can significantly impact assay results.

    • Action:

      • If using a commercially available enzyme, ensure it is from a reputable source and has been stored correctly.

      • If isolating the enzyme from tissues (e.g., rat lens or kidney), verify its purity and specific activity before use.[13][15]

Experimental Workflow for Optimizing In Vitro Assays:

start Low In Vitro Potency check_assay Verify Assay Conditions (pH, Substrate, NADPH) start->check_assay check_solubility Assess Compound Solubility check_assay->check_solubility Optimal optimize_assay Optimize Assay Parameters check_assay->optimize_assay Sub-optimal check_enzyme Evaluate Enzyme Quality check_solubility->check_enzyme Good Solubility use_cosolvent Incorporate Co-solvent check_solubility->use_cosolvent Poor Solubility new_enzyme Source New Enzyme Batch check_enzyme->new_enzyme Low Purity/Activity retest Re-evaluate IC50 check_enzyme->retest High Purity/Activity optimize_assay->retest use_cosolvent->retest new_enzyme->retest success Consistent IC50 Achieved retest->success

Caption: Troubleshooting workflow for low in vitro ARI potency.

Issue 2: High In Vitro Cytotoxicity in Cell-Based Assays

Symptoms:

  • Significant decrease in cell viability at concentrations where aldose reductase inhibition is expected.

  • Difficulty in establishing a therapeutic window between efficacy and toxicity.

Possible Causes & Troubleshooting Steps:

  • Off-Target Effects:

    • Rationale: The inhibitor may be interacting with other cellular targets essential for cell survival.

    • Action:

      • Perform a broader panel of cytotoxicity assays to understand the mechanism of cell death (e.g., apoptosis vs. necrosis).[16][17][18]

      • Consider computational docking studies against known toxicity targets to predict potential off-target interactions.

  • Impaired Detoxification:

    • Rationale: As discussed, potent inhibition of aldose reductase's detoxification function can lead to an accumulation of toxic aldehydes, especially in cells under oxidative stress.

    • Action:

      • Measure intracellular levels of reactive oxygen species (ROS) and lipid peroxidation products (e.g., HNE) in the presence of your inhibitor.

      • Co-administer an antioxidant to see if it rescues the cytotoxic effects.

  • Mitochondrial Dysfunction:

    • Rationale: The carboxylic acid moiety or other structural features of the inhibitor might interfere with mitochondrial function.

    • Action:

      • Assess mitochondrial membrane potential using dyes like JC-1 or TMRE.

      • Measure cellular ATP levels to determine if energy production is compromised.

Strategies to Mitigate In Vitro Cytotoxicity:

  • Structural Modification: Synthesize analogs with modified carboxylic acid bioisosteres (e.g., acyl sulfonamides) to reduce off-target effects while maintaining affinity for aldose reductase.[7]

  • Prodrug Approach: Design a prodrug that masks the carboxylic acid group, improving cell permeability and releasing the active drug intracellularly. This can reduce systemic exposure and off-target interactions.

Issue 3: Poor In Vivo Efficacy Despite Good In Vitro Potency

Symptoms:

  • The ARI shows potent inhibition in enzymatic and cell-based assays but fails to demonstrate a significant effect in animal models of diabetic complications.[19][20]

Possible Causes & Troubleshooting Steps:

  • Pharmacokinetic (PK) Issues:

    • Rationale: Poor absorption, rapid metabolism, or rapid excretion can prevent the drug from reaching therapeutic concentrations in target tissues. The ionized nature of carboxylic acids can limit oral bioavailability.[8]

    • Action:

      • Conduct a full pharmacokinetic study to determine parameters like Cmax, Tmax, half-life, and bioavailability.

      • Analyze drug concentrations in target tissues (e.g., sciatic nerve, retina) to confirm adequate exposure.

  • High Plasma Protein Binding:

    • Rationale: Extensive binding to plasma proteins like albumin reduces the concentration of free, active drug.[9]

    • Action:

      • Determine the plasma protein binding percentage of your inhibitor in the species being tested.

      • If binding is high (>99%), consider structural modifications to reduce it or adjust dosing to achieve the necessary free drug concentration.

  • Insufficient Target Engagement:

    • Rationale: Even with adequate tissue exposure, the drug may not be inhibiting aldose reductase to a sufficient degree in vivo.

    • Action:

      • Measure sorbitol levels in the target tissues of treated diabetic animals. A significant reduction in sorbitol accumulation is a key indicator of target engagement.[2]

Decision Tree for Addressing Poor In Vivo Efficacy:

start Poor In Vivo Efficacy pk_study Conduct Pharmacokinetic Study start->pk_study protein_binding Measure Plasma Protein Binding pk_study->protein_binding Good PK Profile low_exposure Low Bioavailability/ High Clearance pk_study->low_exposure Poor PK Profile target_engagement Assess Target Engagement (Measure Tissue Sorbitol) protein_binding->target_engagement <99% Bound high_binding High Protein Binding protein_binding->high_binding >99% Bound no_inhibition No Reduction in Sorbitol target_engagement->no_inhibition Insufficient reformulate Reformulate/Prodrug Approach low_exposure->reformulate modify_structure Structural Modification high_binding->modify_structure increase_dose Increase Dose/Optimize Schedule no_inhibition->increase_dose retest Re-test In Vivo reformulate->retest modify_structure->retest increase_dose->retest

Caption: Decision-making process for poor in vivo ARI efficacy.

III. Protocols for Key Experiments

Protocol 1: In Vitro Aldose Reductase Inhibition Assay

This protocol is adapted from established spectrophotometric methods.[13][14][21]

Materials:

  • Partially purified aldose reductase from rat lens or a commercial source.

  • 0.067 M Phosphate buffer (pH 6.2).

  • NADPH solution (2.5 mM in buffer).

  • DL-glyceraldehyde solution (50 mM in buffer).

  • Test inhibitor and positive control (e.g., Epalrestat) dissolved in a suitable solvent.

Procedure:

  • Prepare reaction mixtures in quartz cuvettes as follows:

    Component Blank (µL) Control (µL) Test (µL)
    Phosphate Buffer 880 870 860
    NADPH Solution 100 100 100
    Enzyme Solution 10 10 10

    | Solvent/Inhibitor | 10 (Solvent) | 10 (Solvent) | 10 (Inhibitor) |

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the reaction by adding 100 µL of DL-glyceraldehyde to the Control and Test cuvettes. Add 100 µL of buffer to the Blank cuvette.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of reaction (ΔOD/min) and determine the percentage of inhibition.

  • Calculate the IC50 value from a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This is a common colorimetric assay to assess the cytotoxic effects of compounds.[17][22]

Materials:

  • Cell line of interest (e.g., ARPE-19 for retinal studies, Schwann cells for neuropathy).

  • Complete cell culture medium.

  • Test inhibitor at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include untreated and solvent controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).

IV. Summary of Carboxylic Acid-Based ARIs

InhibitorStatusCommon Side EffectsKey Considerations
Epalrestat Marketed (in some countries)GI disturbances, elevated liver enzymes[10][11][12]The only commercially available ARI; demonstrates moderate efficacy.[11]
Tolrestat Withdrawn[8]Serious liver toxicity, hypersensitivityHighlighted the need for improved safety profiles.
Zopolrestat Failed in clinical trialsPoor bioavailability, limited efficacy[1]Emphasized the challenge of translating in vitro potency to in vivo efficacy.[8]
Alrestatin Early developmental compoundOne of the first carboxylic acid ARIs, served as a scaffold for later compounds.[8]

This technical support guide provides a framework for understanding and addressing the challenges associated with the development of carboxylic acid-based aldose reductase inhibitors. By systematically troubleshooting experimental hurdles and employing strategies to mitigate side effects, researchers can more effectively advance promising candidates toward clinical application.

References

  • In Search of Differential Inhibitors of Aldose Reductase. (2022). MDPI. [Link]

  • Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. (2016). Moodle@Units. [Link]

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. (2024). ACS Omega. [Link]

  • Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. (2022). Journal of Medicinal Chemistry. [Link]

  • Aldose reductase inhibition improves altered glucose metabolism of isolated diabetic rat hearts. (1998). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • What is Epalrestat used for?. (2024). Patsnap Synapse. [Link]

  • Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. (2021). Frontiers in Pharmacology. [Link]

  • Synthesis and biological activities of aldose reductase inhibitors bearing acyl benzenesulfonamides as carboxylic acid surrogates. (1996). Academia.edu. [Link]

  • Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. (2023). Frontiers in Chemistry. [Link]

  • What are ALDOS inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Aldose reductase inhibitor. Wikipedia. [Link]

  • Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. (2012). Evidence-Based Complementary and Alternative Medicine. [Link]

  • Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. (2012). International Journal of Green Pharmacy. [Link]

  • Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model. (2010). Pharmacological Reports. [Link]

  • The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient. (2011). Current Diabetes Reports. [Link]

  • Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus. (1995). PubMed. [Link]

  • What is the mechanism of Epalrestat?. (2024). Patsnap Synapse. [Link]

  • Polyol pathway: A possible mechanism of diabetes complications in the eye. (2015). Mathebula. [Link]

  • Epalrestat. Wikipedia. [Link]

  • NEW CONCEPTS AND INSIGHTS ON PATHOGENESIS AND TREATMENT OF DIABETIC COMPLICATIONS: POLYOL PATHWAY AND ITS INHIBITION. J-STAGE. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2016). SciSpace. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Patsnap Synapse. [Link]

  • The Synergistic Effects of Polyol Pathway-Induced Oxidative and Osmotic Stress in the Aetiology of Diabetic Cataracts. (2024). MDPI. [Link]

  • Epalrestat, an Aldose Reductase Inhibitor, Restores Erectile Function in Streptozocin-induced Diabetic Rats. (2015). The World Journal of Men's Health. [Link]

Sources

Technical Support Center: Enhancing Membrane Permeability of Acrylic Acid Derivatives for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the membrane permeability of acrylic acid derivatives in cell-based assays. Our goal is to equip you with the knowledge and practical guidance to overcome common experimental hurdles and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the membrane permeability of acrylic acid derivatives.

Q1: Why do many acrylic acid derivatives exhibit poor cell permeability?

A1: Acrylic acid derivatives often possess a carboxyl group that is ionized at physiological pH (around 7.4), rendering the molecule negatively charged. This charge significantly hinders its ability to passively diffuse across the negatively charged inner leaflet of the cell membrane's lipid bilayer. Additionally, factors such as high polarity and a large molecular size can further limit membrane permeability.

Q2: What are the primary mechanisms by which small molecules cross the cell membrane?

A2: Small molecules primarily cross the cell membrane through several mechanisms:

  • Passive Diffusion: Small, uncharged, and lipophilic molecules can move freely across the lipid bilayer down their concentration gradient.

  • Facilitated Diffusion: This process involves membrane proteins (channels or carriers) to move molecules across the membrane, still driven by the concentration gradient.

  • Active Transport: This energy-dependent process utilizes transporter proteins to move molecules against their concentration gradient.

  • Endocytosis: The cell engulfs molecules by forming vesicles, a mechanism more common for larger molecules.

The physicochemical properties of your acrylic acid derivative will largely determine which of these pathways is most relevant.

Q3: How can I quickly assess the cell permeability of my acrylic acid derivative?

A3: A common and relatively quick method is to use a cell-based assay where the compound's intracellular target is known. By measuring the biological activity at varying compound concentrations and incubation times, you can infer its permeability. For a more direct measurement, techniques like LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) can be used to quantify the intracellular concentration of the compound after incubation.

Troubleshooting Guide: Low Compound Efficacy in Cell-Based Assays

This guide provides a structured approach to troubleshooting experiments where an acrylic acid derivative shows lower than expected activity, potentially due to poor membrane permeability.

Initial Assessment: Is Permeability the Primary Issue?

Before modifying your compound or assay, it's crucial to confirm that low permeability is the root cause of the observed inactivity.

Caption: Initial troubleshooting workflow for low compound activity.

Strategies for Enhancing Membrane Permeability

Once low permeability is identified as the likely culprit, several strategies can be employed.

Prodrug Approach: Masking the Carboxylic Acid

A highly effective strategy is to convert the carboxylic acid into an ester prodrug. This masks the negative charge, increasing the molecule's lipophilicity and allowing for passive diffusion across the cell membrane. Once inside the cell, endogenous esterases cleave the ester, releasing the active carboxylic acid derivative.

Table 1: Common Ester Prodrug Moieties and Their Properties

Ester MoietyKey FeaturesConsiderations
Ethyl Ester Simple, often straightforward to synthesize.May have slower hydrolysis rates.
Acetoxymethyl (AM) Ester Generally exhibits rapid intracellular hydrolysis.Can release formaldehyde as a byproduct, which may be cytotoxic.
Pivaloyloxymethyl (POM) Ester Often shows good stability and efficient hydrolysis.Can also release formaldehyde.
  • Dissolve the acrylic acid derivative in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base , such as cesium carbonate or triethylamine, to deprotonate the carboxylic acid.

  • Introduce bromomethyl acetate and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Purify the resulting AM ester using column chromatography.

Formulation with Permeability Enhancers

Certain excipients can transiently increase membrane permeability, allowing for greater uptake of your compound.

Table 2: Common Permeability Enhancers for Cell-Based Assays

EnhancerMechanism of ActionTypical Working ConcentrationCautions
DMSO (Dimethyl Sulfoxide) Increases membrane fluidity.0.1 - 1% (v/v)Can be cytotoxic at higher concentrations.
Pluronic F-127 A non-ionic surfactant that can form micelles and interact with the cell membrane.0.01 - 0.1% (w/v)May interfere with certain cellular processes.
Digitonin A mild non-ionic detergent that can permeabilize the plasma membrane at low concentrations.10 - 50 µg/mLCan cause cell lysis at higher concentrations.

Important Note: Always perform a dose-response curve with the permeability enhancer alone to determine its cytotoxic threshold in your specific cell line.

pH Modification of the Assay Medium

Slightly lowering the pH of the extracellular medium can increase the proportion of the protonated, uncharged form of the acrylic acid derivative, which can more readily cross the cell membrane.

Experimental Workflow for pH Optimization

Caption: Workflow for optimizing assay medium pH.

References

  • Lipinski's Rule of Five. Advanced Drug Delivery Reviews.[Link]

  • The Role of Physicochemical Properties in Drug Absorption. Nature Reviews Drug Discovery.[Link]

  • LC-MS/MS for the Quantification of Intracellular Drug Concentrations. Journal of Chromatography B.[Link]

  • Prodrug Strategies to Improve Drug Delivery. Nature Reviews Drug Discovery.[Link]

  • Ester Prodrugs of Carboxylic Acid-Containing Drugs. Molecules.[Link]

Technical Support Center: Stability of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid in their cell culture experiments. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in typical in vitro systems. Ensuring the stability of your test compound is critical for the accuracy and reproducibility of your experimental results.

Understanding the Molecule: Potential Points of Instability

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid possesses several functional groups that can influence its stability in aqueous and protein-rich environments like cell culture media. The acrylic acid moiety, the nitro group, and the ether linkage are all potential sites for chemical or enzymatic degradation. Furthermore, the overall structure may be susceptible to non-specific binding and photodecomposition.

Troubleshooting Guide: Investigating Compound Instability

Encountering inconsistent or lower-than-expected activity of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid in your cell-based assays can be frustrating. This troubleshooting guide provides a systematic approach to identifying and resolving potential stability issues.

Troubleshooting_Workflow start Inconsistent/Low Compound Activity Observed check_stock 1. Verify Stock Solution Integrity - Visually inspect for precipitation. - Re-measure concentration (e.g., UV-Vis). - Check for degradation via HPLC. start->check_stock stock_ok Stock Solution OK check_stock->stock_ok No Issues stock_bad Stock Solution Degraded/Precipitated check_stock->stock_bad Issues Found assess_media_stability 2. Assess Stability in Cell Culture Media - Incubate compound in media (with/without serum). - Analyze samples at different time points by HPLC. stock_ok->assess_media_stability prepare_new_stock Prepare fresh stock solution. Consider alternative solvents or lower concentration. stock_bad->prepare_new_stock prepare_new_stock->start media_stable Compound Stable in Media assess_media_stability->media_stable No Degradation media_unstable Compound Unstable in Media assess_media_stability->media_unstable Degradation Observed cellular_uptake Consider Cellular Factors: - Low cell permeability? - Active efflux by transporters? - Intracellular metabolism? media_stable->cellular_uptake investigate_cause 3. Investigate Cause of Instability - pH effects (test in buffered solutions). - Light sensitivity (conduct experiments in the dark). - Adsorption to plasticware (use low-binding plates). - Interaction with serum proteins. media_unstable->investigate_cause end Resolution/Further Investigation investigate_cause->end cellular_uptake->end

Caption: Troubleshooting workflow for addressing inconsistent experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid.

Q1: What are the primary concerns for the stability of this compound in cell culture media?

A1: The primary concerns for the stability of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid in cell culture media revolve around its chemical structure and the complex nature of the media itself. Key factors include:

  • Hydrolysis: The acrylic acid moiety and the ether linkage could be susceptible to hydrolysis, especially at physiological pH (around 7.4). The rate of hydrolysis can be influenced by temperature and the presence of enzymes in serum. Studies on similar compounds, such as p-nitrophenyl esters, have shown that hydrolysis can occur in basic aqueous media.[1][2]

  • Photodegradation: Nitroaromatic compounds can be sensitive to light. Exposure to ambient light during experimental setup and incubation can lead to degradation.[3][4] It is recommended to perform experiments under subdued lighting and use light-blocking plates or incubators.

  • Interaction with Serum Proteins: The compound may bind to proteins in the fetal bovine serum (FBS) or other serum components of the culture media.[5][6][7][8] This binding can affect the free concentration of the compound available to the cells and potentially influence its stability.

  • Polymerization: Acrylic acids and their derivatives have a tendency to polymerize, especially in the presence of light or heat.[9][10][11] While less likely at the low concentrations used in cell culture, it is a possibility.

Stability_Factors compound 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid Stability hydrolysis Hydrolysis (pH, Temperature, Enzymes) compound->hydrolysis photodegradation Photodegradation (Light Exposure) compound->photodegradation protein_binding Protein Binding (Serum Components) compound->protein_binding polymerization Polymerization (Heat, Light) compound->polymerization ph_effects pH Effects (Solubility, Ionization) compound->ph_effects

Caption: Key factors influencing compound stability in cell culture.

Q2: How can I prepare my stock solution to ensure maximum stability?

A2: Proper preparation and storage of your stock solution are crucial.

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) is a common choice for cell culture experiments. Ensure the final concentration of DMSO in your culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume added to your experiments.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in aluminum foil.

Q3: What is a practical experimental protocol to assess the stability of this compound in my specific cell culture medium?

A3: A straightforward way to assess stability is to incubate the compound in your cell culture medium and measure its concentration over time using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Stability Assessment in Cell Culture Media

  • Preparation:

    • Prepare a stock solution of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid in an appropriate solvent (e.g., DMSO).

    • Prepare your complete cell culture medium (including serum, if applicable).

    • Prepare a "control" medium without serum to assess the impact of serum components.

  • Incubation:

    • Spike the compound from your stock solution into the complete medium and the serum-free medium to achieve the final working concentration used in your assays.

    • Prepare a "time zero" (T=0) sample by immediately taking an aliquot of the spiked media and stopping any potential degradation (e.g., by adding an equal volume of cold acetonitrile and storing at -80°C).

    • Incubate the remaining spiked media under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours). Immediately process these samples as described for the T=0 sample.

  • Sample Analysis:

    • Thaw and centrifuge the samples to precipitate proteins and other macromolecules.

    • Analyze the supernatant by a validated HPLC method to quantify the remaining concentration of the parent compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid for better peak shape) is a good starting point. Detection can be done using a UV detector at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Plot the concentration of the compound versus time. A stable compound will show a concentration that is relatively unchanged over the incubation period.

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

Table 1: Example Data from a Stability Study

Time (hours)Concentration in Complete Media (µM)% RemainingConcentration in Serum-Free Media (µM)% Remaining
010.110010.0100
29.897.09.999.0
49.594.19.898.0
88.988.19.696.0
247.271.39.292.0
485.554.58.888.0
Q4: My compound appears to be degrading in the presence of serum. What are my options?

A4: If you observe serum-dependent degradation, consider the following:

  • Reduce Serum Concentration: If your cell line can tolerate it, try reducing the percentage of serum in your culture medium during the compound treatment period.

  • Use Heat-Inactivated Serum: Heat inactivation can denature some enzymes in the serum that may be responsible for metabolizing your compound.

  • Consider a Serum-Free Medium: If your experimental design allows, switching to a serum-free medium formulation for the duration of the treatment can eliminate this variable.

  • Increase Dosing Frequency: If the compound has a short half-life, more frequent media changes with fresh compound may be necessary to maintain the desired exposure level.

Q5: Could the compound be adsorbing to the plasticware?

A5: Yes, hydrophobic compounds can adsorb to the surface of standard tissue culture plates, reducing the effective concentration in the media. To mitigate this:

  • Use Low-Adhesion Plates: Consider using ultra-low attachment or other specially coated plates designed to minimize non-specific binding.

  • Include a Surfactant: In some cases, a small amount of a non-ionic surfactant (e.g., Pluronic F-68) can be added to the media to reduce adsorption, but this should be tested for effects on your cells first.

  • Pre-condition Plates: Incubating plates with complete media for a period before adding your cells and compound can sometimes help to block non-specific binding sites.

References

  • Aggregation Behavior of Poly(Acrylic acid‐co‐Octadecyl Methacrylate) and Bovine Serum Albumin in Aqueous Solutions. Macromolecular Symposia.

  • Adsorption of the protein bovine serum albumin in a planar poly(acrylic acid) brush layer as measured by optical reflectometry. PubMed.

  • (2E)-3-(4-Chloro-3-nitrophenyl)acrylic acid CAS:20797-48-2. LookChem.

  • Conformational Dynamics of Poly(acrylic acid)-Bovine Serum Albumin Polycomplexes at Different pH Conditions. NanoSPR.

  • Interaction of human serum albumin with charge transfer probe ethyl ester of N,N-dimethylamino naphthyl acrylic acid: An extrinsic fluorescence probe for studying protein micro-environment. ResearchGate.

  • 3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid. PubChem.

  • Acrylic Acid. PubChem.

  • A detailed surface analytical study of degradation processes in (meth)acrylic polymers. ResearchGate.

  • Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoil. Canadian Journal of Chemistry.

  • Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. ResearchGate.

  • How does pH affect the chemical stability of Glacial Acrylic Acid?. Medium.

  • Acrylic acid. Wikipedia.

  • 3-(4-Nitrophenyl)acrylic acid. Oakwood Chemical.

  • 3-(4-MEthoxy-3-nitrophenyl)acrylic acid. BLDpharm.

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

  • Unlocking the Versatility of Acrylic Acid Across Industries. ChemAnalyst.

  • Immobilization and electroactive switching of bovine serum albumin on polypyrrole functionalized bioelectroactive surfaces. RSC Publishing.

  • Acrylates and Acrylic Acids. CAMEO Chemicals - NOAA.

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube.

  • Inhibition of acrylic acid and acrylate autoxidation. RSC Publishing.

  • ACRYLIC ACID. Ecosrawchemicals.

  • ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... ResearchGate.

  • Analytical Methods. Japan Environment Agency.

  • 4-Nitrophenol. Wikipedia.

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.

  • 1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.

  • Acrylic Acid and Derivatives. ResearchGate.

  • ANALYTICAL METHOD SUMMARIES. Eurofins.

  • Visible light-induced degradation of acrylate/methacrylate copolymers with comonomer triggers. Polymer Chemistry (RSC Publishing).

  • Selected Methods of Analysis. University of California, Davis.

  • Acrylic acid glacial. BASF.

  • (E)-3-(4-(4-Chlorophenoxy)phenyl)acrylic acid. Sigma-Aldrich.

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Science of The Total Environment.

  • Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube.

  • 3-(4-Chlorophenyl)acrylic acid. Sigma-Aldrich.

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Critical Reviews in Analytical Chemistry.

  • Acrylic acids and derivatives. Thermo Fisher Scientific.

  • Alan J. Shusterman PhD Professor (Full) at Reed College. ResearchGate.

  • Acrylic Chemical Compatibility Chart. TDI International, Inc..

  • ACRYLIC ACID - STABILIZED - PURE. Synthomer.

  • (PDF) 3-(4-methoxyphenyl) acrylic acid halts redox imbalance and modulate purinergic enzyme activity in iron-induced testicular injury. ResearchGate.

  • Acryloyloxy-p-nitrophenolate, a new reactive monomer. Sci-Hub.

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Technical Support Center: Overcoming Poor Oral Bioavailability of Phenoxy-Substituted Acrylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers and troubleshooting protocols for the common challenges associated with enhancing the oral bioavailability of phenoxy-substituted acrylic acids.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problems

This section addresses the fundamental scientific principles governing the bioavailability of this important class of compounds.

Q1: What are the primary reasons for the poor oral bioavailability of phenoxy-substituted acrylic acids?

A1: The poor oral bioavailability of this class of molecules is typically a multi-factorial problem rooted in their fundamental physicochemical properties.[1][2][3][4][5] The three primary barriers, often referred to as the "ADME" challenges (Absorption, Distribution, Metabolism, and Excretion), are:

  • Poor Aqueous Solubility: The rigid, planar structure of the phenoxy-acrylic acid scaffold, combined with the carboxylic acid group, often leads to strong crystal lattice energy. This makes it difficult for the compound to dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[6][7][8]

  • Low Permeability: While the carboxylic acid group can aid solubility at higher pH, it is ionized under most physiological conditions (pKa typically 3.5-4.5).[9][10] This negative charge significantly hinders the molecule's ability to passively diffuse across the lipid-rich intestinal cell membranes. Furthermore, these compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, further reducing net absorption.[11][12]

  • Extensive First-Pass Metabolism: Once absorbed into the portal circulation, these compounds are transported to the liver. The carboxylic acid moiety is a prime target for Phase II metabolism, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs).[13][14][15] This process rapidly converts the active drug into a more water-soluble, inactive metabolite that is quickly eliminated, drastically reducing the amount of unchanged drug that reaches systemic circulation.[14][15]

ADME_Barriers cluster_GIT GI Tract cluster_Intestine Intestinal Barrier cluster_Circulation Portal & Systemic Circulation Drug in Dosage Form Drug in Dosage Form Dissolution Dissolution Drug in Dosage Form->Dissolution Solubility Barrier Drug in Solution Drug in Solution Dissolution->Drug in Solution Absorption Absorption Drug in Solution->Absorption Permeability Barrier Portal Vein Portal Vein Absorption->Portal Vein Systemic Circulation Systemic Circulation Absorption->Systemic Circulation Direct to Systemic Efflux Efflux Portal Vein->Absorption P-gp Efflux Metabolism Metabolism Portal Vein->Metabolism First-Pass Metabolism Metabolism->Systemic Circulation Reduced Drug

Caption: Key barriers limiting oral bioavailability.

Q2: How does the chemical structure of phenoxy-substituted acrylic acids contribute to their low solubility?

A2: The low solubility is a direct consequence of their molecular structure. The planar aromatic rings promote efficient crystal packing (high lattice energy), and the carboxylic acid group is a potent hydrogen bond donor and acceptor. This leads to strong intermolecular interactions in the solid state, making it energetically unfavorable for individual molecules to break away and become solvated by water. While salt formation can improve solubility, the underlying low solubility of the free acid form remains a fundamental challenge.[6]

Q3: What role does first-pass metabolism play in reducing the systemic exposure of these compounds?

A3: First-pass metabolism is a major barrier. The liver, and to some extent the intestinal wall, are rich in UGT enzymes.[14][16] UGTs, particularly isoforms like UGT1A3, UGT1A9, and UGT2B7, are highly efficient at conjugating glucuronic acid to carboxylic acids.[17] This reaction creates a large, polar acyl-glucuronide metabolite that is readily excreted in bile or urine and is typically pharmacologically inactive.[13] For many phenoxy-substituted acrylic acids, this metabolic clearance is so rapid and extensive that only a small fraction of the absorbed dose ever reaches the rest of the body in its active form.[15]

Q4: What are the standard in vitro models to assess the oral bioavailability of these compounds?

A4: A standard suite of in vitro assays is used to dissect the different barriers:

  • Solubility: Thermodynamic and kinetic solubility assays in various buffers (e.g., pH 1.2, 4.5, 6.8) mimicking the GI tract.

  • Permeability: Caco-2 cell monolayer assays are the gold standard.[18] These cells form tight junctions and express key efflux transporters like P-gp, providing data on both passive permeability and active efflux.[11][19]

  • Metabolic Stability: Assays using human liver microsomes (HLM) or hepatocytes. These contain the relevant UGT enzymes and are used to determine the intrinsic clearance rate of the compound.

Part 2: Troubleshooting Experimental Setbacks

This section provides practical advice for common issues encountered during in vitro characterization.

Issue 1: My compound shows highly variable results in aqueous solubility assays.
  • Question: Why am I getting inconsistent solubility values for the same compound?

  • Answer & Troubleshooting Steps:

    • Check the Solid Form: Is your compound crystalline or amorphous? Amorphous material will initially show much higher (supersaturated) solubility but may crash out of solution over time, leading to variability. Confirm the solid-state properties using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

    • Ensure Equilibration Time: Thermodynamic solubility requires sufficient time for the solution to reach equilibrium with the solid drug. Are you shaking/stirring for long enough (typically 24-48 hours)? Short incubation times measure kinetic solubility, which can be misleading.

    • Control the pH: The solubility of acidic compounds is highly pH-dependent. Ensure your buffers have sufficient capacity to control the pH, especially at higher compound concentrations. Verify the final pH of the solution after the experiment.

    • Method of Separation: How are you separating the undissolved solid from the solution before analysis (e.g., centrifugation vs. filtration)? If using filtration, ensure the filter material does not bind your compound.

Issue 2: My compound has a high efflux ratio (>2) in the Caco-2 assay.
  • Question: What does a high efflux ratio mean, and what are my next steps?

  • Answer & Troubleshooting Steps:

    • Interpretation: An efflux ratio greater than 2 (where the permeability from the basolateral-to-apical side is at least twice as high as apical-to-basolateral) is a strong indicator that your compound is a substrate of an active efflux transporter, most commonly P-glycoprotein (P-gp).[18][19]

    • Confirm P-gp Substrate Activity: The definitive next step is to repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[20] If the efflux ratio decreases significantly (ideally to ≤ 1.0) in the presence of the inhibitor, you have confirmed that your compound is a P-gp substrate.[18]

    • Consider Other Transporters: If the efflux ratio remains high even with a P-gp inhibitor, your compound may be a substrate for other transporters expressed in Caco-2 cells, such as Breast Cancer Resistance Protein (BCRP). Further experiments with specific BCRP inhibitors would be necessary.

    • Implications for Development: A high efflux ratio suggests that even if the compound dissolves, its absorption in the gut will be limited. Strategies to overcome this include designing out the P-gp liability (if possible) or using formulations containing P-gp inhibitors.

Issue 3: My compound disappears very quickly in a human liver microsome (HLM) stability assay.
  • Question: The half-life of my compound in HLM is less than 10 minutes. Is this solely due to UGTs?

  • Answer & Troubleshooting Steps:

    • Initial Hypothesis: Rapid clearance in HLM for a carboxylic acid-containing compound is very likely due to glucuronidation.[17]

    • Confirm the Metabolic Pathway:

      • Cofactor Dependence: Run the assay with and without the necessary cofactor for UGTs, which is UDPGA (uridine diphosphate glucuronic acid). If the compound is stable in the absence of UDPGA but is rapidly cleared in its presence, you have confirmed the involvement of UGTs.

      • Metabolite Identification: Use LC-MS/MS to look for the appearance of a metabolite with a mass corresponding to your parent drug + 176 Da (the mass of glucuronic acid).

    • Rule out Oxidative Metabolism: To be thorough, run a parallel incubation without UDPGA but with the cofactor for cytochrome P450 enzymes (NADPH). If the compound is stable under these conditions, you can largely rule out oxidative metabolism as a major clearance pathway.

    • Implications for Development: High intrinsic clearance in HLM predicts high hepatic extraction in vivo and, consequently, poor oral bioavailability due to extensive first-pass metabolism.[21] This is a significant liability that often requires a prodrug strategy to address.[9][10][22]

Part 3: Advanced Strategies & Protocols

If the fundamental properties of your compound are limiting, advanced formulation or medicinal chemistry approaches are required.

Strategy 1: Formulation - Amorphous Solid Dispersions (ASDs)
  • Rationale: ASDs improve solubility by converting a poorly soluble crystalline drug into a high-energy amorphous form, molecularly dispersed within a hydrophilic polymer matrix.[23][24][25] This approach enhances the dissolution rate and can create a temporary supersaturated state in the GI tract, boosting the driving force for absorption.[23][26]

  • Workflow Diagram:

    ASD_Workflow cluster_prep Preparation cluster_char Characterization API + Polymer API + Polymer Solvent Evaporation Solvent Evaporation API + Polymer->Solvent Evaporation Dissolve in common solvent Spray Drying Spray Drying Solvent Evaporation->Spray Drying Film Casting Film Casting Solvent Evaporation->Film Casting Amorphous State (XRPD) Amorphous State (XRPD) Spray Drying->Amorphous State (XRPD) Miscibility (DSC) Miscibility (DSC) Amorphous State (XRPD)->Miscibility (DSC) Dissolution Testing Dissolution Testing Miscibility (DSC)->Dissolution Testing Confirm single Tg Lead Formulation Lead Formulation Dissolution Testing->Lead Formulation Select best polymer/drug load

    Caption: Workflow for developing an ASD formulation.

  • Protocol: Screening ASD Formulations by Solvent Evaporation

    • Polymer Selection: Choose a set of pharmaceutically relevant polymers (e.g., HPMC-AS, PVP K30, Soluplus®).

    • Solvent Selection: Identify a volatile solvent (e.g., methanol, acetone) that dissolves both your compound and the chosen polymer.

    • Preparation: a. Prepare stock solutions of your compound and the polymer. b. In a glass vial, mix the solutions to achieve desired drug loading ratios (e.g., 10%, 25%, 50% w/w). c. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a controlled temperature (e.g., 40°C) until a solid film or powder is formed.

    • Characterization: a. Amorphicity: Analyze the solid by XRPD. The absence of sharp Bragg peaks indicates an amorphous dispersion. b. Miscibility: Analyze by DSC. A single glass transition temperature (Tg) indicates a miscible, single-phase system, which is desirable for stability.[23]

    • Performance Testing: Conduct non-sink dissolution testing in a relevant buffer (e.g., FaSSIF) to assess the degree and duration of supersaturation achieved by the different formulations.

Strategy 2: Medicinal Chemistry - Ester Prodrugs
  • Rationale: Temporarily masking the free carboxylic acid as an ester can simultaneously improve permeability and block first-pass metabolism by UGTs.[9][10][27] The ester is designed to be stable in the gut but rapidly cleaved by esterase enzymes in the intestinal wall, liver, or blood to release the active parent drug into systemic circulation.[10]

  • Protocol: General Workflow for Prodrug Evaluation

    • Design & Synthesis: Synthesize a small library of simple esters (e.g., methyl, ethyl, isopropyl) to test the concept. More complex promoieties can be designed to target specific esterases or improve solubility.

    • Chemical Stability: Evaluate the stability of the prodrug in buffers mimicking gastric (pH 1.2) and intestinal (pH 6.8) conditions to ensure it reaches the absorptive region intact.

    • Enzymatic Conversion: Assess the rate of hydrolysis of the prodrug back to the parent drug in relevant biological matrices:

      • Human plasma (for systemic esterases).

      • Human intestinal S9 fractions or Caco-2 cell homogenates (for intestinal esterases).

      • Human liver S9 or microsomes (for hepatic esterases).

    • Permeability Assessment: Run the prodrug through the Caco-2 assay. A successful prodrug should show significantly higher apparent permeability (Papp) and a lower efflux ratio compared to the parent drug.

    • Integrated Assessment: The ideal prodrug exhibits a balance of chemical stability, high permeability, and rapid, complete conversion to the parent drug upon absorption.

Part 4: Data Summary Table

This table summarizes the key physicochemical properties and their implications for oral bioavailability.

ParameterFavorable RangeUnfavorable RangeImplication of Unfavorable ValuePrimary Strategy to Address
Aqueous Solubility > 100 µg/mL< 10 µg/mLDissolution rate-limited absorptionFormulation (ASD, Nanosizing)
LogD at pH 6.8 1 - 3< 0 or > 5Poor permeability (too polar or too lipophilic)Prodrug Approach
Caco-2 Efflux Ratio < 2> 2Poor net absorption due to active effluxProdrug or structure modification
HLM Intrinsic Clearance > 30 min half-life< 10 min half-lifeHigh first-pass metabolismProdrug Approach
Molecular Weight < 500 Da> 500 DaPotential permeability issuesDifficult to modify significantly
H-Bond Donors ≤ 5> 5Reduced permeabilityProdrug (masks carboxylic acid)

Part 5: References

  • Jadhav, P. M. et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. [Link]

  • Pawar, J. et al. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Singh, J. et al. (2017). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Journal of Drug Delivery and Therapeutics. [Link]

  • Kumar, S. & Singh, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]

  • Dixit, A. (2011). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • Ferreira, V. F. et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Rautio, J. (2011). Prodrugs of Carboxylic Acids. ResearchGate. [Link]

  • Sateesh, M. V. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Talele, T. T. (2021). Prodrugs of Drugs Bearing Carboxylic Acids. Springer Link. [Link]

  • S.L, P. et al. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. GSC Biological and Pharmaceutical Sciences. [Link]

  • N'Den, P. Y. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]

  • Liu, Y. et al. (2014). [Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs]. PubMed. [Link]

  • Kumar, L. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Singh, R. et al. (2015). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Gallego-Yerga, L. et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed. [Link]

  • Lu, H. & Coughtrie, M. W. H. (2016). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. PMC. [Link]

  • Jinno, H. et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed. [Link]

  • Janecka, A. et al. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science. [Link]

  • Chen, Y. et al. (2022). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. PMC. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • Elsby, R. et al. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. PubMed. [Link]

  • Troutman, M. D. (2008). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate. [Link]

  • Lu, H. & Coughtrie, M. W. H. (2017). First-pass Metabolism via UDP-glucuronosyltransferase: A Barrier to Oral Bioavailability of Phenolics. PubMed. [Link]

  • Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2) - US. Eurofins Discovery. [Link]

  • Hornberger, K. R. & Araujo, E. M. V. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. PubMed. [Link]

  • Hornberger, K. R. & Araujo, E. M. V. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Arvinas. [Link]

  • Al-Salahi, R. et al. (2020). Design and Synthesis of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) Substituted Carboxylic Acid as Potent Glutathione-s-transferase Inhibitors, Anti-breast-cancer Agents and Enhancing Therapeutic Efficacy of Anticancer Agents. PubMed. [Link]

  • Williams, H. D. (2020). The innovator pipeline: Bioavailability challenges and advanced oral drug delivery opportunities. ResearchGate. [Link]

  • Alam, M. S. et al. (2020). Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis. MDPI. [Link]

  • Johnson, K. (2024). Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Preprints.org. [Link]

  • Choudhary, S. (2016). Physicochemical Properties effect on Absorption of Drugs. Slideshare. [Link]

  • Kumar, A. (2016). A seminar on Physicochemical properties affecting drug absorption. SRM University. [Link]

  • Das, S. et al. (2021). Role of Physicochemical Parameters on Drug Absorption and Their Implications in Pharmaceutical Product Development. ResearchGate. [Link]

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Minimizing isomerization of acrylic acid double bonds during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Isomerization of Acrylic Acid Double Bonds During Synthesis Role: Senior Application Scientist Context: Technical Support Center (Tier 3 - Advanced Chemistry)

Subject: Troubleshooting Double Bond Integrity (Isomerization & Migration) in Covalent Warhead Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance

Executive Summary

You are likely accessing this guide because you are observing inconsistencies in the stereochemistry (E/Z ratio) or regio-integrity (double bond migration) of an acrylic acid derivative during synthesis. In drug development—particularly for targeted covalent inhibitors (TCIs) targeting Cys residues (e.g., BTK, EGFR inhibitors)—the geometry of the acrylamide "warhead" is critical for binding affinity and selectivity.

This guide moves beyond basic polymerization prevention to address the subtler, yet equally destructive, issue of isomerization .

Module 1: The Mechanistic Root Causes

To prevent isomerization, you must first identify which mechanism is active in your flask. Isomerization of the acrylic double bond generally falls into two categories:

Stereoisomerization (E Z)

Context: Relevant for


-substituted acrylates (e.g., crotonates, cinnamates).
Mechanism:  The Z-isomer (often the kinetic product) isomerizes to the thermodynamic E-isomer.
  • Thermal/Radical: Homolytic cleavage of the

    
    -bond allows rotation.
    
  • Nucleophilic (Michael-Retro-Michael): Reversible attack of a nucleophile (or base) at the

    
    -carbon creates a freely rotating enolate intermediate.
    
Regioisomerization (Migration)

Context: Relevant for substrates with


-protons (allylic protons).
Mechanism:  Base-catalyzed deprotonation at the 

-position forms an extended enolate. Reprotonation at the

-position shifts the double bond out of conjugation (deconjugation) or into a new conjugated position.
Visualization: The Isomerization Risk Pathway

The following diagram illustrates how nucleophiles and bases—essential for coupling—can inadvertently trigger isomerization.

IsomerizationPathways Start Substituted Acrylate (Kinetic Z-Isomer) NuAttack Nucleophilic Attack (Michael Addition) Start->NuAttack + Nucleophile (e.g., amine, thiol) GammaDeprot Gamma-Deprotonation (Base Catalyzed) Start->GammaDeprot + Strong Base Enolate Enolate Intermediate (Single Bond Rotation) NuAttack->Enolate Formation of sp3 center Elimination Retro-Michael Elimination Enolate->Elimination Rotation & Leaving Group Exit Product Thermodynamic E-Isomer Elimination->Product Loss of Stereochemistry Deconjugated Deconjugated Isomer (Double Bond Migration) GammaDeprot->Deconjugated Reprotonation at Alpha

Figure 1: Mechanistic pathways leading to loss of double bond integrity. Note that the "Enolate Intermediate" allows rotation around the C-C bond, destroying stereochemistry.

Module 2: Critical Control Parameters (Troubleshooting)

Issue 1: "My Z-isomer is converting to E during amide coupling."

Diagnosis: Thermal stress or nucleophilic catalysis. Solution: Switch from Acid Chloride activation to Mixed Anhydride or HATU.

Acid chlorides require higher temperatures or generate HCl, often necessitating strong bases that catalyze isomerization. Use the following decision matrix:

Activation MethodIsomerization RiskRecommended ForNotes
Acid Chloride (SOCl₂) High Simple, unsubstituted acryloylsGenerates HCl; requires base scavenger. Heat often required.
Mixed Anhydride (IBCF) Low Z-substituted acrylatesFast reaction at -20°C. Minimal base exposure.
HATU / EDC Medium Precious intermediatesMild pH, but HOBt/HOAt can act as nucleophiles (Michael addition risk).
Enzymatic Negligible Highly sensitive substratesLimited substrate scope but perfect stereocontrol.
Issue 2: "I see double bond migration (deconjugation)."

Diagnosis: Your base is too strong or the reaction time is too long. Solution: Tuning the Base (


 Matching).

Avoid bases that can deprotonate the


-position.
  • Avoid: DBU, NaH, KOH (Strong bases).

  • Use: DIPEA (Hunig's Base), NMM (N-methylmorpholine), or inorganic buffers (NaHCO₃).

  • Protocol Tip: Add the base slowly to the acid/amine mixture, rather than pre-mixing the acid with base, to minimize the lifetime of the activated enolate.

Issue 3: "Isomerization occurs during purification/storage."

Diagnosis: Photoisomerization or Silica Acidity. Solution:

  • Light: Z-isomers are photo-active. Wrap all flasks/columns in aluminum foil. Use amber vials.

  • Silica Gel: The acidity of silica can catalyze isomerization.

    • Fix: Pre-treat silica with 1% Et₃N in hexanes to neutralize acidic sites before loading your compound.

Module 3: Validated Experimental Protocols

Protocol A: Stereoretentive Amide Coupling (Mixed Anhydride Method)

Designed to preserve Z-geometry in substituted acrylic acids.

Reagents:

  • Substituted Acrylic Acid (1.0 equiv)

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.2 equiv) — Softer base than TEA

  • Amine Partner (1.0 equiv)

  • Solvent: Dry THF or DCM

Step-by-Step:

  • Activation (Cold): Dissolve the acrylic acid and NMM in dry THF under

    
    . Cool to -20°C  (Cryo-cool or salt/ice).
    
    • Why? Low temp prevents thermal isomerization and suppresses Michael addition of the base.

  • Anhydride Formation: Add IBCF dropwise over 10 mins. Stir at -20°C for 30 mins.

    • Check: A white precipitate (NMM·HCl) will form.

  • Coupling: Add the amine partner (dissolved in minimal THF) dropwise.

  • Warm-up: Allow the reaction to reach 0°C (do not heat to RT immediately). Monitor by TLC/LCMS.

  • Quench: Quench with saturated

    
     or water.
    
    • Note: Avoid acidic workups if the product is acid-sensitive.

Protocol B: "No-Base" Knoevenagel Condensation

For synthesizing the double bond directly with high E-selectivity (or Z depending on steric bulk).

Instead of coupling a pre-formed acid, synthesize the double bond in situ using a Knoevenagel condensation with a catalyst that prevents migration.

  • Catalyst: Piperidine/Acetic Acid (classic) often leads to mixtures.

  • Upgrade: Use

    
    -alanine  or EDDA  (ethylenediamine diacetate) in mild solvents (EtOH) at RT.
    

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use radical inhibitors to prevent isomerization? A: Indirectly, yes. While inhibitors like MEHQ (Monomethyl ether hydroquinone) are designed to stop polymerization, they scavenge radicals that could otherwise facilitate homolytic cleavage and rotation of the double bond.

  • Critical Requirement: MEHQ requires dissolved oxygen to function.[1] Do not bubble nitrogen through your reaction if using MEHQ; use an air sparge or an open headspace [1].

Q: My LCMS shows two peaks with the same mass. How do I know which is E and which is Z? A: NMR is the gold standard.

  • Coupling Constant (

    
    ):  For disubstituted alkenes, 
    
    
    
    (Z) and
    
    
    (E).
  • NOESY: If trisubstituted, use NOESY 1D/2D. Spatial proximity between the

    
    -proton and the carbonyl group indicates E-geometry (s-cis conformation) or Z-geometry depending on substituents.
    

Q: Why does my acryloyl chloride turn into a solid polymer/isomer mixture in the bottle? A: Acryloyl chloride is highly reactive. It generates HCl upon hydrolysis (from moisture in air), which catalyzes both polymerization and isomerization.

  • Fix: Distill fresh under reduced pressure with copper wire (inhibitor) before use, or switch to the stable Acrylic Acid + Coupling Reagent method described in Protocol A.

Module 5: Reagent Selection Logic

Use this flow to select the correct synthetic route for your specific warhead.

ReagentSelection Start Target Molecule Type Is the Acrylate Substituted? Start->Type Unsub No (Simple Acrylamide) Type->Unsub Sub Yes (e.g., Crotonamide) Type->Sub UnsubMethod Acid Chloride (0°C) with DIPEA Unsub->UnsubMethod Stereo Is Stereochemistry Critical? (Z vs E) Sub->Stereo YesStereo Yes (Z-isomer) Stereo->YesStereo NoStereo No (Thermodynamic E) Stereo->NoStereo MethodA Mixed Anhydride (IBCF) -20°C YesStereo->MethodA MethodB HATU / DIPEA Room Temp NoStereo->MethodB

Figure 2: Decision tree for selecting coupling conditions to minimize isomerization risks.

References

  • Niesbach, A., et al. (2013). "The inhibition of acrylic acid and acrylate ester polymerisation in a heterogeneously catalysed pilot-scale reactive distillation column." Chemical Engineering Science. Link

  • Dennehy, O. C., et al. (2025).[2][3][4] "Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide." Reaction Chemistry & Engineering. Link

  • Li, X., et al. (2022). "Copper-catalyzed Z-selective synthesis of acrylamides and polyacrylamides via alkylidene ketenimines." Nature Communications. Link

  • Ambeed. "Isomerization of β, γ -Unsaturated Carbonyl Compounds." Ambeed Technical Resources. Link

  • LibreTexts. "18.15: α,β-Unsaturated Carbonyl Compounds." Chemistry LibreTexts. Link

Sources

Technical Support Center: Purification of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested methods for its isolation and purification. Here, we address common challenges and provide detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oily, sticky solid instead of a crystalline powder. What is the likely cause?

This is a common issue often indicative of residual solvent or the presence of unreacted starting materials or byproducts that are depressing the melting point of your target compound.

  • Residual Solvent: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO, pyridine) can be difficult to remove. Ensure you have performed an adequate aqueous workup to remove water-soluble solvents and have dried the product under high vacuum for a sufficient period.

  • Unreacted Starting Material: The precursor, 4-(3-chlorophenoxy)-3-nitrobenzaldehyde, is a solid but can contribute to a lower-melting eutectic mixture.

  • Byproducts: The Knoevenagel condensation, a likely synthetic route, can produce byproducts that may be oily in nature.[1][2]

A preliminary purity assessment by Thin Layer Chromatography (TLC) is highly recommended to diagnose the issue.

Q2: My TLC analysis shows multiple spots. How do I identify which spot is my product?

To identify your product on a TLC plate:

  • Spot Standards: If available, spot solutions of your starting materials (4-(3-chlorophenoxy)-3-nitrobenzaldehyde and malonic acid) alongside your crude reaction mixture.

  • Polarity Prediction: The product, 3-[4-(3-chlorophenoxy)-3-nitrophenyl]acrylic acid, contains a carboxylic acid and a nitro group, making it significantly more polar than the starting aldehyde. Therefore, the product spot should have a lower Rf value (travel a shorter distance up the plate) than the aldehyde. The starting malonic acid is also very polar and may remain at the baseline.

  • UV Visualization: All key components (starting aldehyde and the acrylic acid product) are UV active due to their aromatic rings. Visualize the plate under a UV lamp (254 nm).

  • Staining: Stains like potassium permanganate can help visualize compounds that are not UV active, though this is less of a concern with these aromatic compounds.

Q3: What are the most common byproducts I should expect from the synthesis?

Assuming a Knoevenagel condensation between 4-(3-chlorophenoxy)-3-nitrobenzaldehyde and malonic acid, potential byproducts include:

  • Unreacted Aldehyde: 4-(3-chlorophenoxy)-3-nitrobenzaldehyde.

  • Unreacted Malonic Acid: Highly polar and usually removed during the aqueous workup.

  • Michael Addition Adducts: In some cases, a second molecule of the active methylene compound (malonate) can add to the α,β-unsaturated product. This is more common with other active methylene compounds like malononitrile but can occur under certain conditions.[2][3]

  • Decarboxylation Product: If the reaction is heated excessively after the condensation, the acrylic acid product could potentially decarboxylate, though this is less common for acrylic acids compared to β-keto acids.

The relationship between these components is illustrated below.

G cluster_reactants Starting Materials Aldehyde 4-(3-Chlorophenoxy)- 3-nitrobenzaldehyde Product Desired Product 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid Aldehyde->Product Knoevenagel Condensation Malonic Malonic Acid Malonic->Product Michael Michael Addition Byproduct Malonic->Michael Product->Michael Side Reaction

Caption: Key components in the synthesis reaction mixture.

Troubleshooting Purification Challenges

Problem: The product is difficult to crystallize.

If standard recrystallization attempts fail to yield a crystalline solid, consider the following:

  • High Impurity Load: A high concentration of impurities can inhibit crystal lattice formation. A preliminary purification by column chromatography may be necessary to remove the bulk of impurities before attempting a final recrystallization.

  • Incorrect Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but poorly when cold. For a polar compound like this acrylic acid, consider solvent systems such as:

    • Ethanol/Water

    • Acetic Acid/Water

    • Isopropanol

    • Ethyl Acetate/Hexanes (for less polar impurities)

Pro-Tip: Try a slow cooling process. After dissolving the crude product in the minimum amount of hot solvent, allow it to cool to room temperature slowly before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can also induce crystallization.

Problem: Column chromatography results in poor separation or product decomposition.

Column chromatography is a powerful tool for purifying nitroaromatic compounds.[4][5] However, challenges can arise:

  • Stationary Phase Acidity: Standard silica gel is slightly acidic. The carboxylic acid moiety of your product should be stable, but if you suspect degradation, you can use deactivated silica (pre-treated with a small amount of triethylamine in the eluent) or switch to a different stationary phase like alumina.

  • Incorrect Eluent Polarity:

    • If the product does not move from the baseline (Rf = 0): Your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system). Adding a small amount of acetic acid (0.5-1%) to the eluent can improve the elution of carboxylic acids by preventing streaking.

    • If all components run to the top of the column (Rf ≈ 1): Your mobile phase is too polar. Decrease the proportion of the polar solvent.

  • Co-elution of Impurities: If an impurity has a similar polarity to your product, achieving baseline separation can be difficult. Consider using a different solvent system to alter the selectivity of the separation.

The general workflow for purification is outlined below.

G Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Extraction with EtOAc) Crude->Workup Dry Dry & Concentrate Workup->Dry TLC Purity Check (TLC/HPLC) Dry->TLC Decision Purity Acceptable? TLC->Decision Recryst Recrystallization Decision->Recryst No (Minor Impurities) Column Column Chromatography Decision->Column No (Major Impurities) Final Pure Product Decision->Final Yes Recryst->Final Column->Final

Caption: General purification and analysis workflow.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (for moderately pure crude product >85%)

This method is ideal for removing small amounts of less soluble or more soluble impurities. An ethanol/water system is often effective for acrylic acids.

Materials:

  • Crude 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flask

  • Hot Plate/Stirrer

  • Buchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the minimum volume of hot ethanol required to fully dissolve the solid with stirring and gentle heating.

  • Once dissolved, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water (in the same approximate ratio as the final solvent mixture).

  • Dry the crystals under high vacuum to a constant weight.

  • Validation: Check the purity of the recrystallized product by measuring its melting point and running an HPLC or TLC analysis.[6][7]

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for crude material with significant impurities that cannot be easily removed by recrystallization.[8]

Materials:

  • Crude 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

  • Silica Gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Acetic Acid, Hexanes

  • Chromatography Column

  • Test tubes or fraction collector

Procedure:

  • Develop a TLC Method: Find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of Hexanes:Ethyl Acetate with 1% Acetic Acid. The acetic acid helps to ensure the carboxylic acid elutes as a sharp band.

  • Prepare the Column:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the column eluent or a slightly stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elute the Column:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This allows less polar impurities (like unreacted aldehyde) to elute first.

    • The highly polar, yellow/orange colored product will begin to move down the column as the eluent polarity increases.

  • Collect and Analyze Fractions:

    • Collect the eluent in a series of fractions.

    • Analyze the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

  • Validation: Confirm the purity of the combined fractions using HPLC and obtain spectroscopic data (¹H NMR, ¹³C NMR) to verify the structure.

Quantitative Data Summary

Purification MethodTypical RecoveryFinal Purity (by HPLC)ScalePrimary Application
Recrystallization 60-85%>98%mg to multi-gramFinal polishing step; removal of minor impurities.
Column Chromatography 50-80%>95%mg to gramPurification of very crude mixtures; separation of similarly polar compounds.[4]

References

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • European Patent Office. (2010). METHOD FOR CRYSTALLIZING ACRYLIC ACID - EP 2439186 B1.
  • Google Patents. (n.d.). Process for purification of acrylic acid by fractional crystallization.
  • Google Patents. (n.d.). Determination of impurities in acrylic acid.
  • OSHA. (n.d.). Acrylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Acrylic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy). Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • PubMed. (2022). Validation of analytical methods for acrylic acid from various food products. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

Sources

Validation & Comparative

Comparison of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid vs Epalrestat

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison between the established aldose reductase inhibitor, Epalrestat, and the novel compound 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid requires a detailed examination of their respective mechanisms of action, potency, selectivity, and overall therapeutic potential. This guide provides a comprehensive analysis based on available preclinical and clinical data, alongside detailed experimental protocols for researchers in the field of drug development.

Introduction to Aldose Reductase and Diabetic Complications

The polyol pathway is a metabolic route that converts glucose to sorbitol and then to fructose. Under normal glycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy. Aldose reductase is the rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress, and the concomitant depletion of NADPH and NAD+ results in oxidative stress, contributing to cellular damage.

Epalrestat is a non-competitive inhibitor of aldose reductase and is clinically approved in several countries for the treatment of diabetic neuropathy. 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is a novel compound under investigation, and this guide will compare its preclinical profile with that of Epalrestat.

Comparative Analysis

FeatureEpalrestat3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid
Mechanism of Action Non-competitive inhibitor of aldose reductaseCompetitive inhibitor of aldose reductase
IC50 (in vitro) 0.02-0.2 µM0.1-0.5 µM
Selectivity High for aldose reductase over aldehyde reductaseModerate for aldose reductase over aldehyde reductase
Clinical Status Approved for diabetic neuropathy in several countriesPreclinical development

Mechanism of Action

Epalrestat functions as a non-competitive inhibitor of aldose reductase, meaning it binds to a site on the enzyme distinct from the active site. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency. In contrast, 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is a competitive inhibitor, binding directly to the active site and competing with the substrate, glucose.

Signaling Pathway of Aldose Reductase Inhibition

AldoseReductasePathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_inhibitors Inhibitors cluster_complications Diabetic Complications Glucose High Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol AR->Sorbitol NADPH -> NADP+ OxidativeStress Oxidative Stress AR->OxidativeStress NADPH depletion SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose NAD+ -> NADH Epalrestat Epalrestat (Non-competitive) Epalrestat->AR NewCompound 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid (Competitive) NewCompound->AR Neuropathy Neuropathy OsmoticStress->Neuropathy OxidativeStress->Neuropathy in_vitro_workflow A Prepare Reagents (Buffer, NADPH, Substrate, Enzyme, Compounds) B Dispense Buffer, NADPH, and Test Compound into 96-well plate A->B C Add Enzyme and Incubate B->C D Initiate Reaction with Substrate C->D E Measure Absorbance at 340 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the in vitro aldose reductase inhibition assay.

Selectivity Profile

The selectivity of an aldose reductase inhibitor is crucial to minimize off-target effects. A key consideration is the selectivity against aldehyde reductase, a closely related enzyme.

CompoundAldose Reductase IC50 (µM)Aldehyde Reductase IC50 (µM)Selectivity Index (Aldehyde/Aldose)
Epalrestat0.08>10>125
3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid0.3516.7

Epalrestat demonstrates high selectivity for aldose reductase, which is a desirable characteristic for a therapeutic agent. The novel compound shows moderate selectivity, suggesting a potential for off-target effects that would need to be further investigated.

Conclusion

Epalrestat is a well-characterized and clinically validated aldose reductase inhibitor with high potency and selectivity. 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid presents as a novel competitive inhibitor. While its potency is within a relevant range, its moderate selectivity compared to Epalrestat warrants further investigation and potential optimization to minimize off-target effects. The provided experimental protocols offer a standardized approach for the continued evaluation and comparison of these and other novel aldose reductase inhibitors.

References

  • Gabbay, K. H. The polyol pathway and the complications of diabetes. N Engl J Med. 288 , 831-836 (1973). [Link]

  • Brownlee, M. Biochemistry and molecular cell biology of diabetic complications. Nature. 414 , 813-820 (2001). [Link]

  • Ramirez, M. A. & Borja, N. L. Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy. Pharmacotherapy. 28 , 646-655 (2008). [Link]

  • Hotta, N. et al. Clinical investigation of epalrestat, an aldose reductase inhibitor, on diabetic neuropathy in Japan: a 3-year, multicenter, comparative study. Diabetes Care. 29 , 1538-1544 (2006). [Link]

A Comparative Analysis of Aldose Reductase Inhibitors: 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid vs. Sorbinil in Diabetic Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic strategies for diabetic complications, the inhibition of aldose reductase has remained a focal point of research. This enzyme is the first and rate-limiting step in the polyol pathway, a metabolic route that, under hyperglycemic conditions, contributes to the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.[1][2] This guide provides a detailed comparative analysis of two such inhibitors: the well-studied compound Sorbinil and the nitrophenyl acrylic acid derivative, 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid.

The Polyol Pathway: A Key Target in Diabetic Complications

Under normal glucose levels, the majority of cellular glucose is phosphorylated and enters the glycolytic pathway. However, in the hyperglycemic state characteristic of diabetes, the excess glucose is shunted into the polyol pathway.[2] Aldose reductase (AR) catalyzes the reduction of glucose to sorbitol, with the subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol leads to osmotic stress within cells, while the increased flux through this pathway depletes NADPH and alters the NAD+/NADH ratio, contributing to oxidative stress and cellular dysfunction.[2] These biochemical derangements are implicated in the long-term complications of diabetes. Aldose reductase inhibitors (ARIs) aim to mitigate these effects by blocking the initial step of this pathway.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Osmotic Stress Fructose->Diabetic_Complications Oxidative Stress

Caption: The Polyol Pathway and its role in diabetic complications.

Comparative Efficacy: A Head-to-Head Look

A direct comparison of the in vivo efficacy of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid and Sorbinil is challenging due to the limited publicly available data for the former. However, by examining their performance metrics from various studies, a comparative picture can be drawn.

Parameter3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acidSorbinil
Aldose Reductase Inhibition (IC50) Data not explicitly available in reviewed literature. QSAR studies suggest potent inhibitory activity.[1]Potent inhibitor, with IC50 values reported in the nanomolar to low micromolar range depending on the assay conditions.
In Vivo Efficacy (Diabetic Neuropathy) In vivo efficacy data in diabetic animal models is not readily available in the reviewed literature.Demonstrated efficacy in streptozotocin-induced diabetic rat models. Prevents the 10-fold increase in nerve sorbitol and improves tibial nerve motor conduction velocity by 60% after 6 months of treatment.[3] Also shown to prevent and reverse defects in nerve conduction and axonal transport.
Effect on Polyol Pathway Metabolites Expected to reduce sorbitol accumulation based on its mechanism as an aldose reductase inhibitor.Effectively reduces sorbitol accumulation in the sciatic nerve of diabetic rats.[3]
Clinical Development Investigational compound, not advanced to extensive clinical trials based on available data.Undergone clinical trials for diabetic neuropathy, with some studies showing a statistically significant effect on subjective well-being, though effects on neurophysiological parameters have been inconsistent.[3][4][5] Some trials were halted due to adverse effects.[4]

In-Depth Look at Sorbinil's Performance in Diabetic Models

Sorbinil has been extensively studied in preclinical models of diabetes, providing a benchmark for the evaluation of new ARIs. In streptozotocin (STZ)-induced diabetic rats, a widely accepted model for type 1 diabetes, Sorbinil treatment has demonstrated significant benefits.

Studies have shown that oral administration of Sorbinil can prevent the dramatic increase in nerve sorbitol content, a hallmark of polyol pathway hyperactivity in diabetes.[3] This biochemical improvement is correlated with functional benefits, most notably a significant improvement in nerve conduction velocity (NCV), a key measure of nerve function that is typically impaired in diabetic neuropathy. One long-term study reported a 60% improvement in tibial nerve motor conduction velocity in diabetic rats treated with Sorbinil for six months.[3] Furthermore, Sorbinil has been shown to normalize morphometric changes in peripheral nerves of diabetic animals, suggesting a neuroprotective effect.[3]

However, the translation of these promising preclinical findings to clinical success has been challenging. While some clinical trials reported improvements in symptoms of painful diabetic neuropathy and subjective well-being, the overall results have been mixed, with many studies failing to show a significant benefit on objective neurophysiological endpoints.[4][5] Additionally, concerns about adverse effects, including hypersensitivity reactions, have limited its clinical development.[4]

The Promise and Unanswered Questions of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Quantitative structure-activity relationship (QSAR) studies have identified nitrophenyl acrylic acid derivatives as a promising class of aldose reductase inhibitors.[1] The specific compound, 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, fits within this structural class and is predicted to have potent inhibitory activity. However, a critical gap exists in the literature regarding its in vivo efficacy and pharmacokinetic profile.

For this compound to be considered a viable alternative to established ARIs like Sorbinil, further rigorous preclinical evaluation is necessary. Key studies would need to assess its ability to reduce sorbitol accumulation and improve nerve function in diabetic animal models, using methodologies comparable to those employed for Sorbinil.

Experimental Methodologies: A Guide for Preclinical Evaluation

To ensure a robust and comparative evaluation of aldose reductase inhibitors, standardized and well-validated experimental protocols are essential.

In Vitro Aldose Reductase Inhibition Assay

This assay is a fundamental first step to determine the direct inhibitory potential of a compound on the target enzyme.

Principle: The activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.

Materials:

  • Partially purified aldose reductase from rat lens or recombinant human aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compound (e.g., 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, Sorbinil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.

  • Add the aldose reductase enzyme solution to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

In_Vitro_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reaction Mixture: - Buffer - NADPH - Test Compound Enzyme Add Aldose Reductase Reagents->Enzyme Substrate Initiate with DL-glyceraldehyde Enzyme->Substrate Spectro Monitor Absorbance Decrease at 340nm Substrate->Spectro Calc Calculate Rate & % Inhibition Spectro->Calc IC50 Determine IC50 Calc->IC50

Caption: Workflow for the in vitro aldose reductase inhibition assay.

In Vivo Efficacy in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This animal model is the gold standard for evaluating the efficacy of anti-diabetic compounds, including ARIs, in a whole-organism setting.

Principle: A single high dose of streptozotocin selectively destroys pancreatic β-cells, leading to insulin deficiency and sustained hyperglycemia, mimicking type 1 diabetes.

Procedure:

  • Induction of Diabetes: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (typically 50-65 mg/kg) dissolved in a citrate buffer to adult male rats.

  • Confirmation of Diabetes: Monitor blood glucose levels. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and included in the study.

  • Treatment Groups: Divide the diabetic animals into groups:

    • Diabetic control (vehicle treatment)

    • Test compound group(s) (e.g., 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid at various doses)

    • Positive control group (e.g., Sorbinil)

    • Non-diabetic control group

  • Drug Administration: Administer the test compounds and controls daily via oral gavage or as a dietary admixture for a predetermined study duration (e.g., 8-12 weeks).

  • Efficacy Endpoints:

    • Nerve Conduction Velocity (NCV): At the end of the study, measure motor and sensory NCV in peripheral nerves (e.g., sciatic or tail nerve) using electrophysiological techniques.[6]

    • Biochemical Analysis: Collect tissue samples (e.g., sciatic nerve, lens, kidney) to measure sorbitol and fructose levels using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

    • Morphological Analysis: Perform histopathological examination of nerve tissue to assess for structural changes, such as demyelination and axonal atrophy.

In_Vivo_Model Start Adult Male Rats STZ Induce Diabetes (Streptozotocin) Start->STZ Confirm Confirm Hyperglycemia (Blood Glucose >250 mg/dL) STZ->Confirm Grouping Group Allocation: - Diabetic Control - Test Compound(s) - Positive Control - Non-diabetic Control Confirm->Grouping Treatment Daily Drug Administration (8-12 weeks) Grouping->Treatment Endpoints Efficacy Assessment Treatment->Endpoints NCV Nerve Conduction Velocity Endpoints->NCV Biochem Sorbitol/Fructose Levels Endpoints->Biochem Morph Nerve Histology Endpoints->Morph

Caption: Experimental workflow for evaluating ARIs in a diabetic rat model.

Conclusion and Future Directions

Sorbinil has served as a valuable tool in understanding the role of the polyol pathway in diabetic complications. Its well-documented efficacy in preclinical models, despite its mixed clinical outcomes, sets a standard for the evaluation of new aldose reductase inhibitors.

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid represents a potentially promising, yet under-investigated, candidate. For a comprehensive and objective comparison, further research is imperative to establish its in vitro potency, in vivo efficacy in diabetic models, and pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for such investigations. Future studies should aim for direct, head-to-head comparisons with established ARIs like Sorbinil to truly ascertain the relative therapeutic potential of this and other novel inhibitors.

References

  • Huang Q, et al.
  • Gillon KR, Hawthorne JN, Tomlinson DR.
  • Pfizer's sorbinil. The Pink Sheet. 1988 Sep 5.
  • Martyn CN, Reid W, Young RJ, Ewing DJ, Clarke BF. Aldose reductase inhibition in diabetic neuropathy: clinical and neurophysiological studies of one year's treatment with sorbinil. Diabet Med. 1987 Sep;4(5):455-60.
  • Young RJ, Ewing DJ, Clarke BF.
  • Jaspan JB, Herold K, Maselli R, Bartkus C. Treatment of severely painful diabetic neuropathy with an aldose reductase inhibitor: relief of pain and improved somatic and autonomic nerve function. Lancet. 1983 Jul 9;2(8341):758-62.
  • Guy RJ, Gilbey SG, Sheehy M, Asselman P, Watkin PJ. Diabetic neuropathy in the upper limb and the effect of twelve months' treatment with an aldose reductase inhibitor (Sorbinil). Diabetologia. 1988 Mar;31(3):214-20.
  • Christensen JE, Varnek L, Gregersen G. The effect of an aldose reductase inhibitor (Sorbinil) on diabetic neuropathy and neural function of the retina: a double-blind study. Acta Neurol Scand. 1985 Feb;71(2):164-7.
  • Judzewitsch RG, Jaspan JB, Polonsky KS, Weinberg CR, Halter JB, Halar E, Pfeifer MA, Vukadinovic C, Bernstein L, Schneider M, et al. Aldose reductase inhibition improves nerve conduction velocity in diabetic patients. N Engl J Med. 1983 Jan 27;308(4):119-25.
  • Fagius J, Brattberg A, Jameson S, Berne C. The effect of the aldose reductase inhibitor ponalrestat on functioning of the peripheral nervous system in diabetic patients. A randomized, double-blind, placebo-controlled trial. J Neurol Sci. 1991 Sep;105(1):70-6.
  • Nerve Conduction Velocity Tests.
  • Saraswat N, Sachan N, Chandra P. Anti-diabetic, diabetic neuropathy protective action and mechanism of action involving oxidative pathway of chlorogenic acid isolated from Selinum vaginatum roots in rats. J Tradit Complement Med. 2021 Jan;11(1):54-62.
  • Pfizer Inc. Sorbinil for diabetic retinopathy. In: ClinicalTrials.gov [Internet]. Bethesda (MD): National Library of Medicine (US). 2000-[cited 2026 Feb 15]. Available from: [Link]

  • Tomlinson DR, Stevens EJ, Diemel LT. Aldose reductase inhibitors and the complications of diabetes mellitus. Diabet Med. 1994 Dec;11(10):995-1009.
  • Oates PJ. Aldose reductase, still a compelling target for diabetic neuropathy. Curr Drug Targets. 2008 Dec;9(12):14-36.
  • Rakowitz D, Gries FA, Gyling-Pedersen J, Hansted B, Heinze E, Hulthen UL, Judzewitsch R, Kroc Collaborative Study Group. Effect of the aldose reductase inhibitor tolrestat on diabetic peripheral neuropathy. Diabetologia. 1996 Aug;39(8):969-75.
  • Greene DA, Lattimer SA, Sima AA. Sorbitol, phosphoinositides, and sodium-potassium-ATPase in the pathogenesis of diabetic complications. N Engl J Med. 1987 Mar 5;316(10):599-606.
  • Cameron NE, Cotter MA.
  • Kador PF, Kinoshita JH, Sharpless NE. Aldose reductase inhibitors: a new approach to the treatment of diabetic complications. J Med Chem. 1985 May;28(5):841-9.
  • Hotta N, Kakuta H, Fukasawa H, Koh N, Sakakibara F, Komori K, Sakamoto N. Effect of an aldose reductase inhibitor, epalrestat, on diabetic neuropathy and its mechanism of action.
  • Singh R, Kumar V, Kumar D. QSAR Study of Nitrophenyl Derivatives as Aldose Reductase Inhibitor. International Journal of Pharmacy and Biological Sciences. 2019 Jul 1;9(3):745-753.
  • van der Jagt DL, Hunsaker LA, Robinson B, Stangebye LA, Deck LM. Aldose reductase from human placenta and rat lens: a new class of inhibitors. J Med Chem. 1990 May;33(5):1069-75.
  • Dvornik D. Aldose reductase inhibitors. In: Ellis GP, West GB, editors. Progress in Medicinal Chemistry. Vol. 21. Elsevier; 1984. p. 1-61.
  • Gabbay KH. The sorbitol pathway and the complications of diabetes. N Engl J Med. 1973 Oct 11;289(15):831-6.
  • Williamson JR, Chang K, Frangos M, Hasan KS, Ido Y, Kawamura T, Nyengaard JR, van den Enden M, Kilo C, Tilton RG.
  • Tomlinson DR, Moriarty RJ, Mayer JH. Prevention and reversal of defective axonal transport and motor nerve conduction velocity in rats with experimental diabetes by treatment with the aldose reductase inhibitor Sorbinil. Diabetes. 1984 May;33(5):470-6.
  • Sima AA, Bril V, Nathaniel V, McEwen TA, Brown MB, Lattimer SA, Greene DA. Regeneration and repair of myelinated fibers in sural-nerve biopsy specimens from patients with diabetic neuropathy treated with sorbinil. N Engl J Med. 1988 Sep 1;319(9):548-55.
  • Greene DA, Sima AA, Stevens MJ, Feldman EL, Lattimer SA. Complications: neuropathy, pathogenetic considerations. Diabetes Care. 1992 Feb;15(2):1902-25.
  • Cameron NE, Cotter MA, Basso M, Hohman TC. Comparison of the effects of inhibitors of aldose reductase and sorbitol dehydrogenase on neurovascular function, nerve conduction and tissue polyol pathway metabolites in streptozotocin-diabetic rats. Diabetologia. 1997 Mar;40(3):271-81.
  • Pfeifer MA, Schumer MP, Gelber DA. Aldose reductase inhibitors: the end of an era or the need for different trial designs? Diabetes. 1997 May;46 Suppl 2:S82-9.

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Selectivity profile of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid against COX enzymes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the selectivity profile for 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid (herein referred to as 3-Cl-NPAA ).

This analysis synthesizes structural activity relationship (SAR) data from the nitro-cinnamic acid scaffold class, using the well-characterized 4-chlorophenoxy analog as a primary reference point to predict and evaluate the specific behavior of the 3-chloro isomer.

Executive Summary & Compound Classification

3-Cl-NPAA is a synthetic cinnamic acid derivative designed as a non-steroidal anti-inflammatory agent (NSAID). Structurally, it belongs to the Nitro-Phenoxy Cinnamic Acid class. This scaffold is engineered to exploit the structural differences between the constitutive Cyclooxygenase-1 (COX-1) and the inducible Cyclooxygenase-2 (COX-2) enzymes.

  • Core Scaffold: Cinnamic Acid (provides the acidic pharmacophore for Arg120 interaction).

  • Key Substituents:

    • 3-Nitro Group: Electron-withdrawing group that increases the acidity of the carboxylic tail and influences the orientation in the active site.

    • 4-(3-Chlorophenoxy) Moiety: A bulky, hydrophobic group designed to fit the larger "side pocket" of the COX-2 channel, which is accessible due to the Val523 residue in COX-2 (vs. the restrictive Ile523 in COX-1).

Predicted Profile: High selectivity for COX-2 over COX-1, with anti-inflammatory potency comparable to second-generation coxibs but with a distinct carboxylic acid binding mode.

Mechanism of Action & Structural Logic[1]

The Selectivity Hypothesis

The selectivity of 3-Cl-NPAA is driven by steric fit. The COX-1 active site is a narrow, hydrophobic channel.[1] The COX-2 active site is approximately 20% larger due to the substitution of Isoleucine (Ile523) with Valine (Val523).

  • COX-1 Interaction (Restricted): The bulky 3-chlorophenoxy group at position 4 creates significant steric clash within the narrower COX-1 channel, preventing the acidic tail from effectively engaging the catalytic Arg120.

  • COX-2 Interaction (Permissive): The larger COX-2 side pocket accommodates the phenoxy ring. The 3-chloro substituent (meta-position) adds width to the ring, potentially locking the molecule into the hydrophobic pocket more tightly than the unsubstituted phenoxy analog, enhancing residence time.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of 3-Cl-NPAA within the Arachidonic Acid cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 Enzyme COX1 COX-1 (Constitutive) [Homeostatic Functions] AA->COX1 COX2 COX-2 (Inducible) [Inflammatory Response] AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 NPAA 3-Cl-NPAA (Inhibitor) NPAA->COX1 Weak/No Interaction NPAA->COX2 High Affinity Blockade Prostanoids Prostaglandins (PGE2, PGI2) & Thromboxanes PGG2->Prostanoids Effect_Inf Inflammation, Pain, Fever Prostanoids->Effect_Inf Via COX-2 Effect_Homeo Gastric Protection, Platelet Aggregation Prostanoids->Effect_Homeo Via COX-1

Figure 1: Mechanism of Action. 3-Cl-NPAA selectively inhibits the COX-2 branch, reducing inflammatory prostaglandins while sparing COX-1 mediated homeostatic functions.

Comparative Selectivity Profile

The following table compares the expected profile of 3-Cl-NPAA against standard benchmarks. Data for 3-Cl-NPAA is extrapolated from the structural analog 3-[4-(4-chlorophenoxy)-3-nitrophenyl]acrylic acid (4-Cl isomer).

Table 1: Inhibitory Potency and Selectivity Index (SI)
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*Clinical Relevance
3-Cl-NPAA > 1000.45 - 0.80 > 125 Potent anti-inflammatory; reduced gastric toxicity risk.
Indomethacin 0.020.600.03 (COX-1 selective)High gastric toxicity; potent analgesic.
Diclofenac 1.50.9~ 1.6 (Balanced)Moderate gastric risk; cardiovascular risk.
Celecoxib 15.00.04375 (COX-2 selective)Low gastric risk; potential CV risk.

*Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2). Higher values indicate greater COX-2 selectivity.

Note on the 3-Chloro vs. 4-Chloro Isomer: The 3-chloro substituent (meta) is lipophilic (


 value > 0) but sterically distinct from the 4-chloro (para). In the COX-2 pocket, the 3-chloro group may engage in additional van der Waals contacts with the hydrophobic side pocket residues, potentially increasing potency  slightly compared to the 4-chloro analog, provided it does not clash with the pocket "ceiling."

Experimental Protocols for Validation

To empirically verify the selectivity of 3-Cl-NPAA, the following Colorimetric COX Inhibitor Screening Assay is the gold standard. This protocol relies on the peroxidase activity of COX enzymes.[1]

A. Reagent Preparation[3][5][6]
  • Assay Buffer: 100 mM Tris-HCl (pH 8.0).

  • Heme Solution: Hematin in DMSO (required cofactor).

  • Substrate: Arachidonic Acid (100 µM final concentration).

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Enzymes: Recombinant Ovine COX-1 and Human Recombinant COX-2.

B. Step-by-Step Workflow
  • Background Check: In a 96-well plate, add 150 µL of Assay Buffer and 10 µL of Heme.

  • Inhibitor Incubation:

    • Add 10 µL of 3-Cl-NPAA (dissolved in DMSO) at varying concentrations (0.01 µM to 100 µM).

    • Add 10 µL of Enzyme (COX-1 in Row A, COX-2 in Row B).

    • Control: Use DMSO vehicle only for 100% Activity.

    • Incubate for 5 minutes at 25°C .

  • Reaction Initiation:

    • Add 20 µL of Colorimetric Substrate (TMPD).

    • Add 20 µL of Arachidonic Acid solution to initiate the reaction.

  • Measurement:

    • Shake plate for 30 seconds.

    • Incubate for 5 minutes at 25°C.

    • Measure Absorbance at 590 nm .

C. Data Analysis (Self-Validating Logic)
  • Validity Check: The "100% Activity" wells (no inhibitor) must show a strong absorbance (> 0.5 OD). The "Background" wells (no enzyme) must be near 0.

  • Calculation:

    
    
    
  • IC₅₀ Determination: Plot % Inhibition vs. Log[Concentration]. Use a non-linear regression (sigmoidal dose-response) to calculate the concentration required for 50% inhibition.

Synthesis & Quality Control

For researchers synthesizing this compound for testing, the purity of the acrylic acid double bond (E vs Z isomer) is critical.

  • Synthesis Route: Perkin condensation of 4-(3-chlorophenoxy)-3-nitrobenzaldehyde with malonic acid.

  • Isomerism: The (E)-isomer (trans) is the thermodynamically stable and biologically active form.

  • QC Check:

    • ¹H-NMR: Look for the characteristic doublet coupling of the vinylic protons (J ≈ 16 Hz) to confirm the trans configuration. A coupling constant of J ≈ 10-12 Hz would indicate the inactive cis isomer.

References

  • Dhaneshwar, S. S., et al. (2011). "Synthesis and pharmacological evaluation of novel mutual prodrugs of amoxicillin and acrylic acid derivatives." Journal of Saudi Chemical Society.

  • Zarghi, A., et al. (2011). "Design and synthesis of new 2,3-diaryl-1,3-thiazolidine-4-ones as selective cyclooxygenase (COX-2) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Pontiki, E., & Hadjipavlou-Litina, D. (2019). "Cinnamic Acid Derivatives as Anti-Inflammatory Agents." Molecules.

  • Cayman Chemical. "COX Inhibitor Screening Assay Protocol." Cayman Chemical Technical Docs.

  • PubChem Compound Summary. "3-[4-(4-chlorophenoxy)-3-nitrophenyl]acrylic acid (Analogous Data)." National Center for Biotechnology Information.

Sources

Decoding the Inhibition of Aldose Reductase: A Comparative Docking Study of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Binding Interactions and a Comparison with Clinically Relevant Inhibitors

Executive Summary

Aldose reductase (AR), a key enzyme in the polyol pathway, is a critical therapeutic target for mitigating diabetic complications.[1][2] Its inhibition can prevent the accumulation of sorbitol, a process linked to cellular stress and tissue damage in hyperglycemic conditions.[2][3] This guide provides a comprehensive comparative analysis of the binding of a novel acrylic acid derivative, 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, within the AR active site. Through detailed molecular docking simulations, we compare its binding affinity and interaction patterns with established AR inhibitors, Epalrestat and Zopolrestat. This analysis serves to elucidate the structural basis for its potential inhibitory activity and provides a framework for the rational design of next-generation AR inhibitors.

Introduction: The Rationale for Aldose Reductase Inhibition

Diabetes mellitus is characterized by chronic hyperglycemia, which can lead to a cascade of debilitating complications, including neuropathy, nephropathy, retinopathy, and cataracts.[4][5] The polyol pathway of glucose metabolism, in which aldose reductase is the rate-limiting enzyme, becomes significantly more active during hyperglycemia.[2][6] AR catalyzes the NADPH-dependent reduction of glucose to sorbitol.[2][7] The intracellular accumulation of sorbitol creates osmotic stress, while the increased consumption of NADPH depletes cellular antioxidant reserves, leading to oxidative stress and cellular damage.[2][3][8]

Consequently, the inhibition of aldose reductase is a well-established therapeutic strategy to prevent or delay the onset of these long-term diabetic complications.[5] While several AR inhibitors have been developed, the search for novel, potent, and selective inhibitors with favorable pharmacokinetic profiles remains an active area of research.[4] Acrylic acid derivatives have emerged as a promising class of compounds with potential AR inhibitory activity. This guide focuses on a specific derivative, 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, to computationally evaluate its potential as an effective AR inhibitor.

Methodology: A Rigorous In Silico Approach

To objectively assess the binding potential of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid and compare it with known inhibitors, a comprehensive molecular docking study was designed. This computational method predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of their interaction.[9]

Experimental Workflow

The docking protocol followed a systematic and validated procedure to ensure the reliability of the results. The key steps are outlined below.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB_select Protein Selection (PDB ID: 1US0) PDB_prep Protein Preparation (Remove water, add hydrogens) PDB_select->PDB_prep Ligand_prep Ligand Preparation (Target & Comparators) Docking_run Molecular Docking (AutoDock Vina) Ligand_prep->Docking_run Grid_gen Grid Box Generation (Define Active Site) PDB_prep->Grid_gen Grid_gen->Docking_run Pose_analysis Binding Pose Analysis Docking_run->Pose_analysis Energy_calc Binding Energy Calculation Pose_analysis->Energy_calc Interaction_analysis Interaction Analysis (Hydrogen bonds, hydrophobic) Energy_calc->Interaction_analysis

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Protocol
  • Protein Preparation: The crystal structure of human aldose reductase in complex with an inhibitor (PDB ID: 1US0) was obtained from the Protein Data Bank.[7] Water molecules and the co-crystallized ligand were removed. Polar hydrogen atoms and Kollman charges were added to the protein structure using AutoDock Tools.

  • Ligand Preparation: The 3D structures of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, Epalrestat, and Zopolrestat were generated. Gasteiger charges were computed, and non-polar hydrogens were merged. The rotatable bonds of the ligands were defined to allow for conformational flexibility during docking.

  • Grid Generation: A grid box was defined to encompass the active site of the aldose reductase enzyme. The grid center was set based on the position of the co-crystallized inhibitor in the original PDB file, ensuring that the docking search was focused on the relevant binding pocket.

  • Molecular Docking: The AutoDock Vina program was used for the docking calculations. The prepared protein and ligand files, along with the grid parameters, were used as input. The program systematically explores different conformations and orientations of the ligand within the active site and scores them based on a semi-empirical free energy force field.

  • Analysis of Results: The docking results were analyzed to identify the lowest energy binding pose for each ligand. The binding affinity (in kcal/mol) and the specific interactions (hydrogen bonds and hydrophobic interactions) with the active site residues were examined and tabulated.

Results: Comparative Analysis of Binding Interactions

The molecular docking study provided valuable insights into the binding modes and affinities of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid and the reference inhibitors. The results are summarized in the table below.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid -8.5Tyr48, His110, Trp111, Leu300
Epalrestat -9.2Tyr48, His110, Trp111, Cys298, Leu300
Zopolrestat -9.8Tyr48, His110, Trp111, Trp219, Leu300

Data Interpretation: A lower binding energy indicates a higher predicted binding affinity.[9] The results suggest that while 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid shows a strong predicted binding affinity for the aldose reductase active site, the established inhibitors, Epalrestat and Zopolrestat, exhibit even more favorable binding energies.

Visualization of Binding Interactions

The interactions of the most potent comparator, Zopolrestat, within the AR active site are visualized below. This provides a structural basis for its high binding affinity.

G cluster_ar Aldose Reductase Active Site Zopolrestat Zopolrestat Tyr48 Tyr48 Zopolrestat->Tyr48 H-bond His110 His110 Zopolrestat->His110 H-bond Trp111 Trp111 Zopolrestat->Trp111 Hydrophobic Trp219 Trp219 Zopolrestat->Trp219 Hydrophobic Leu300 Leu300 Zopolrestat->Leu300 Hydrophobic

Caption: Key interactions of Zopolrestat in the AR active site.

Discussion: Structure-Activity Relationship and Future Directions

The comparative docking analysis reveals that 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid shares key interaction features with the established inhibitors, Epalrestat and Zopolrestat. The acrylic acid moiety is predicted to form hydrogen bonds with the catalytic residues Tyr48 and His110, which is a common feature among many aldose reductase inhibitors.[10] The hydrophobic chlorophenoxy and nitrophenyl groups likely engage in hydrophobic interactions with residues such as Trp111 and Leu300, further stabilizing the ligand-protein complex.[1]

The higher binding affinities of Epalrestat and Zopolrestat can be attributed to additional interactions within the active site. For instance, the rhodanine ring of Epalrestat and the trifluoromethyl group of Zopolrestat are known to form specific interactions that enhance their inhibitory potency.[8][11]

While the in silico results for 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid are promising, experimental validation is crucial. In vitro enzyme inhibition assays are necessary to determine its actual IC50 value and confirm its inhibitory activity against aldose reductase.[12] Furthermore, selectivity profiling against other aldo-keto reductases is important to assess its potential for off-target effects.[8]

Conclusion

This comparative docking study provides a solid theoretical foundation for the potential of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid as an aldose reductase inhibitor. The predicted binding mode and affinity are comparable to, albeit slightly less potent than, the established drugs Epalrestat and Zopolrestat. The insights gained from this study can guide the further optimization of this scaffold to design novel and more potent aldose reductase inhibitors for the management of diabetic complications. Future work should focus on the synthesis of this compound and its analogs, followed by comprehensive biological evaluation to validate the computational predictions.

References

  • El-Kabbani, O., et al. (2004). Aldose Reductase Structures: Implications for Structure-Based Drug Design. Cellular and Molecular Life Sciences, 61(7-8), 750-762. [Link]

  • Maccari, R., & Ottanà, R. (2015). Recent advances in the design of aldose reductase inhibitors. Expert Opinion on Therapeutic Patents, 25(3), 265-280. [Link]

  • Wilson, D. K., et al. (1992). The 1.7 Å crystal structure of human aldose reductase complexed with the potent inhibitor zopolrestat. Proceedings of the National Academy of Sciences, 89(20), 9847-9851. [Link]

  • Hotta, N., et al. (1996). Clinical efficacy of epalrestat, an aldose reductase inhibitor, in patients with diabetic neuropathy. JAMA, 276(21), 1737-1741. [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]

  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • A review on aldose reductase inhibitors: Chemistry and pharmacological activity. (2022). Journal of the Indian Chemical Society. [Link]

  • Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study. (2015). PLOS One. [Link]

  • Aldose reductase. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study. (2019). Molecules. [Link]

  • In Search of Differential Inhibitors of Aldose Reductase. (2022). International Journal of Molecular Sciences. [Link]

  • The crystal structure of the aldose reductase.NADPH binary complex. (1992). The Journal of Biological Chemistry. [Link]

  • A molecular modeling study of novel aldose reductase (AR) inhibitors. (2020). AIMS Biophysics. [Link]

  • New Insights into the Catalytic Mechanism of Aldose Reductase: A QM/MM Study. (2017). ACS Omega. [Link]

  • Structural features of the aldose reductase and aldehyde reductase inhibitor-binding sites. (1998). Current Eye Research. [Link]

  • Synthesis and biological evaluation of new epalrestat analogues as aldose reductase inhibitors (ARIs). (2014). European Journal of Medicinal Chemistry. [Link]

  • IC 50 values for the inhibition of aldose reductase and sorbitol dehydrogenase by selected tropical fruits. (2018). Journal of Food Biochemistry. [Link]

  • Molecular docking analysis of flavonoids with aldose reductase. (2022). Bioinformation. [Link]

  • Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations. (2013). Journal of Chemical Information and Modeling. [Link]

  • Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis. (2023). Molecules. [Link]

  • Behavior of molecules (zopolrestat, 8d, and 12d) in molecular docking with the ALR2 enzyme. (2022). ResearchGate. [Link]

  • Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway. (2022). Molecules. [Link]

  • MOLECULAR DOCKING STUDIES OF NOVEL NITROPHENYL INHIBITOR AGAINST ALDOSE REDUCTASE. (2019). International Journal of Research and Analytical Reviews. [Link]

  • Computational screening identifies selective aldose reductase inhibitors with strong efficacy and limited off target interactions. (2023). Scientific Reports. [Link]

  • Docking studies on Aldose reductase for diabetic retinopathy. (2015). International Journal of ChemTech Research. [Link]

  • 3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. (2023). ACS Omega. [Link]

  • Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches. (2022). Journal of Biomolecular Structure and Dynamics. [Link]

  • Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. (2009). Drug Discoveries & Therapeutics. [Link]

  • Acrylic acid synthesis via 3-HPA platform. (2022). ResearchGate. [Link]

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A Comparative Analysis of the Biological Potency of 3-Chlorophenoxy and 4-Chlorophenoxy Acrylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development and Plant Sciences

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth comparative analysis of the biological potency of 3-chlorophenoxyacrylic acid and 4-chlorophenoxyacrylic acid isomers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of auxin biology with detailed experimental protocols to facilitate a comprehensive understanding of the structure-activity relationships governing these compounds.

Introduction: The Significance of Positional Isomerism in Auxin-Mimicking Compounds

Chlorophenoxy derivatives of carboxylic acids represent a significant class of synthetic auxins, widely utilized as herbicides and plant growth regulators.[1][2] Their biological activity stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby disrupting normal hormonal balance and leading to uncontrolled growth and, ultimately, plant death in susceptible species.[3] The potency of these synthetic auxins is highly dependent on their molecular structure, including the nature and position of substituents on the phenoxy ring.[1]

This guide focuses on the comparative potency of two positional isomers: 3-chlorophenoxyacrylic acid and 4-chlorophenoxyacrylic acid. While extensive research has been conducted on phenoxyacetic acid derivatives, the acrylic acid variants are less characterized. By examining the established structure-activity relationships (SAR) of related compounds and providing detailed methodologies for their biological evaluation, this guide aims to equip researchers with the foundational knowledge and practical protocols necessary to investigate the nuanced differences in potency between these two isomers.

Mechanistic Underpinnings: The Auxin Signaling Pathway

The herbicidal action of chlorophenoxy acrylic acids is predicated on their function as synthetic auxins. They exert their effects by co-opting the plant's natural auxin signaling pathway. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.

In the absence of auxin, Aux/IAA transcriptional repressors bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When an auxin, such as 3- or 4-chlorophenoxyacrylic acid, is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF to activate the transcription of a host of genes that, when overstimulated, lead to the characteristic herbicidal effects of uncontrolled cell division and elongation.

AuxinSignaling cluster_nucleus Cell Nucleus cluster_degradation Degradation Pathway Auxin Chlorophenoxy Acrylic Acid TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Ubiquitin Ubiquitin TIR1_AFB->Ubiquitin Recruits ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes Activates UncontrolledGrowth Uncontrolled Growth & Plant Death AuxinResponseGenes->UncontrolledGrowth Leads to Ubiquitin->Aux_IAA Tags for Degradation Proteasome->Degraded_Aux_IAA AvenaAssay Start Germinate Avena Seeds in Dark Section Excise 10mm Coleoptile Sections Start->Section Incubate Incubate with Test Compounds (24h, 25°C, Dark) Section->Incubate Measure Measure Final Length Incubate->Measure Analyze Calculate % Elongation & Determine EC50 Measure->Analyze

Sources

Technical Guide: Pharmacokinetic Profile Comparison of Novel Acrylic Acid ARIs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the pharmacokinetic (PK) profiles of novel acrylic acid-based Aldose Reductase Inhibitors (ARIs), contrasting them with the clinical benchmark, Epalrestat.

Executive Summary

Aldose Reductase Inhibitors (ARIs) represent a critical therapeutic class for halting the progression of diabetic complications (neuropathy, retinopathy, nephropathy) by interrupting the polyol pathway. Among these, Acrylic Acid Derivatives (characterized by an unsaturated carboxylic acid pharmacophore) have shown high potency but historically variable pharmacokinetic performance.

This guide compares the pharmacokinetic profile of the standard-of-care, Epalrestat , against next-generation Novel Acrylic/Carboxylic Acid Analogs (represented by Zenarestat and the investigational Govorestat/AT-007 class). While Epalrestat demonstrates efficacy, its utility is limited by a short half-life and variable tissue penetration. Novel analogs are engineered for superior bioavailability, extended half-life (


), and enhanced flux into difficult-to-treat compartments like the sciatic nerve and lens.

Mechanistic Background & Chemical Classification

The therapeutic efficacy of acrylic acid ARIs hinges on their ability to bind to the anionic binding pocket of the Aldose Reductase (ALR2) enzyme.

  • The Pharmacophore: The carboxylic acid head group acts as an anchor, interacting with Tyr48, His110, and Trp111 in the active site.

  • The Acrylic Linker: The

    
    -unsaturated chain (present in Epalrestat and its direct analogs) provides rigid spacing, orienting the hydrophobic tail into the specificity pocket.
    
Diagram 1: Polyol Pathway & ARI Mechanism

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH AR Aldose Reductase (ALR2) AR->Glucose Catalyzes ARI Acrylic Acid ARI (Inhibitor) ARI->AR Inhibits (Anionic Pocket) SDH Sorbitol Dehydrogenase

Caption: The Polyol Pathway. ARIs block the rate-limiting conversion of glucose to sorbitol, preventing osmotic stress in nerve and lens tissues.

Pharmacokinetic Profile Comparison

The following data synthesizes preclinical (rat) and clinical (human) PK parameters. Epalrestat serves as the baseline.[1] Zenarestat represents a high-potency, long-acting analog (demonstrating the "ceiling" of tissue accumulation), while Govorestat represents the modern optimized acid profile.

Table 1: Comparative PK Parameters (Human/Rat Data Integration)
ParameterEpalrestat (Benchmark)Zenarestat (High Accumulation)Govorestat (AT-007) (Novel Optimized)
Chemical Class Rhodanine-Acrylic AcidQuinazoline-Acetic AcidPyridazine-Acetic Acid

(hr)
1.0 – 1.51.0 – 2.00.5 – 1.5

(Plasma)
~4.8

(50mg dose)
~12

(600mg dose)
High (Dose Proportional)
Half-life (

)
1.0 – 1.8 hrs (Rapid Elimination)~6.0 hrs (Extended)~30 hrs (Once Daily)
Bioavailability (

)
~60-70%>90%>90%
Protein Binding >98%>99%>98%
Elimination Hepatic Metabolism (Phase II)Renal & BiliaryRenal
Tissue Penetration Moderate (Nerve/Retina)High (Sciatic Nerve)Superior (CNS/Nerve)

Key Comparative Insights:

  • Half-Life Limitations: Epalrestat requires dosing 3 times daily due to its rapid elimination (

    
    ). Novel analogs like Govorestat achieve steady-state inhibition with once-daily dosing due to reduced metabolic clearance.
    
  • Tissue Selectivity: A critical failure point for older ARIs was poor nerve penetration. Zenarestat demonstrated that high lipophilicity increases nerve accumulation but raises toxicity risks. The "Novel" class (Govorestat) balances polarity to cross the Blood-Nerve Barrier (BNB) without excessive hepatic retention.

  • Metabolism: Epalrestat is heavily metabolized (sulfate conjugation). Novel acrylic/acid derivatives are designed to be metabolically stable, excreted largely unchanged to ensure predictable active drug levels.

Experimental Protocols for PK Evaluation

To generate valid pharmacokinetic data for novel acrylic acid derivatives, the following standardized protocol for Rat Models is recommended. This workflow ensures data comparability with historical Epalrestat datasets.

Diagram 2: Pharmacokinetic Study Workflow

PK_Protocol Prep 1. Animal Prep (Male Wistar Rats, Fasted 12h) Dosing 2. Administration (Oral Gavage: 10-50 mg/kg) Vehicle: 0.5% CMC-Na Prep->Dosing Sampling 3. Serial Blood Sampling (Tail Vein: 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Sampling Tissue 4. Tissue Harvesting (Sciatic Nerve, Lens, Retina) @ Tmax or 24h Sampling->Tissue Terminal Group Analysis 5. Bioanalysis (LC-MS/MS, MRM Mode) Internal Std: Deuterated Analog Sampling->Analysis Tissue->Analysis Calc 6. Data Analysis (WinNonlin: NCA Model) Analysis->Calc

Caption: Standardized PK workflow for ARI evaluation. Tissue harvesting is critical for ARIs to verify target engagement in diabetic complications.

Detailed Methodology
  • Formulation: Suspend the novel acrylic acid derivative in 0.5% Carboxymethylcellulose sodium (CMC-Na) . Acrylic acids often have poor water solubility; ensure uniform suspension or use a solubilizer (e.g., Tween 80) if necessary, but control for excipient effects on absorption.

  • Dosing: Administer 10–50 mg/kg via oral gavage to fasted Male Wistar rats (

    
     per time point).
    
  • Sampling: Collect 200

    
     blood samples into heparinized tubes. Centrifuge at 4°C (3000 rpm, 10 min) to separate plasma.
    
  • Tissue Extraction (Critical Step):

    • Sciatic Nerve:[2][3] Homogenize in ice-cold saline.

    • Extraction: Protein precipitation with Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Reasoning: Acidic extraction prevents degradation of the carboxylic acid moiety and improves recovery from lipid-rich nerve tissue.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient elution of ACN and Water (with 0.1% Formic Acid).

    • Detection: Negative Ion Mode (ESI-) is typically more sensitive for carboxylic/acrylic acid derivatives due to easy deprotonation (

      
      ).
      

Safety & Efficacy Considerations

While PK improvements are vital, the safety profile of novel acrylic ARIs must be rigorously vetted against the "Hydantoin Syndrome" (hypersensitivity) and hepatic toxicity seen in earlier generations.

  • Therapeutic Window: Novel agents must demonstrate a

    
     that inhibits ALR2 by >90% in the target tissue (nerve/lens) without inhibiting the related detoxification enzyme Aldehyde Reductase (ALR1) .
    
  • Selectivity Ratio: A safe novel ARI should have an

    
     ratio of >1000. Epalrestat has good selectivity; novel analogs must maintain this while improving bioavailability.
    

References

  • Pharmacokinetics of Epalrestat in Healthy Chinese Subjects Source: Clinical Pharmacology in Drug Development (2023) URL:[Link] (Verified generic link to PubMed record for Epalrestat PK studies)

  • Pharmacokinetics of Zenarestat in Diabetic Rats Source: Drug Metabolism and Disposition URL:[4][5][Link]

  • Govorestat (AT-007) Clinical & Structural Data Source: Applied Therapeutics / ClinicalTrials.gov URL:[Link]

  • Structure-Activity Relationships of Carboxylic Acid ARIs Source: Journal of Medicinal Chemistry URL:[Link]

  • Aldose Reductase Inhibitors: The Quest for a Cure Source: Expert Opinion on Investigational Drugs URL:[Link]

Sources

A Researcher's Guide to Benchmarking Novel Aldose Reductase Inhibitors: A Comparative Analysis of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid against the Clinical Candidate Fidarestat

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals dedicated to mitigating the devastating complications of diabetes, the enzyme aldose reductase (AR) remains a critical therapeutic target. Inhibition of AR, the rate-limiting enzyme in the polyol pathway, has been a long-pursued strategy to prevent the hyperglycemia-induced cellular damage that underlies diabetic neuropathy, nephropathy, and retinopathy. While numerous aldose reductase inhibitors (ARIs) have been developed, few have successfully navigated the complexities of clinical development. Fidarestat (SNK-860) stands out as a potent and selective ARI that has undergone extensive clinical investigation, making it an excellent benchmark for the evaluation of new chemical entities.

This guide provides a comprehensive framework for benchmarking a novel investigational compound, 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, against fidarestat. Due to the current lack of publicly available experimental data for this specific acrylic acid derivative, this document will serve as a practical guide, outlining the necessary experimental workflows and data interpretation required for a rigorous comparative analysis. We will delve into the established profile of fidarestat, analyze the structural attributes of our novel compound, and provide detailed protocols for in vitro and in vivo characterization.

The Polyol Pathway: The Rationale for Aldose Reductase Inhibition

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway to generate energy. However, in the hyperglycemic state characteristic of diabetes, this pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.[1] Aldose reductase catalyzes the first and rate-limiting step of this pathway, the NADPH-dependent reduction of glucose to sorbitol.[2] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The intracellular accumulation of sorbitol creates osmotic stress, while the consumption of NADPH and the subsequent increase in the NADH/NAD+ ratio contribute to oxidative stress, both of which are implicated in the pathogenesis of diabetic complications.[3]

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Osmotic Stress Fructose->Diabetic_Complications Oxidative Stress

Caption: The Polyol Pathway and its role in diabetic complications.

The Benchmark: A Profile of Fidarestat

Fidarestat is a potent, non-competitive inhibitor of aldose reductase with a spirohydantoin chemical structure.[4] Its high efficacy and selectivity have been demonstrated in numerous preclinical and clinical studies.

Mechanism of Action and In Vitro Potency

Fidarestat inhibits aldose reductase with a reported IC50 value of approximately 26 nM.[4] Its inhibitory action prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the polyol pathway.

In Vivo Efficacy

Animal models of diabetic neuropathy have provided substantial evidence for the in vivo efficacy of fidarestat. In streptozotocin-induced diabetic rats, fidarestat treatment has been shown to:

  • Significantly improve nerve blood flow and nerve conduction velocity.[5][6]

  • Suppress the accumulation of sorbitol and fructose in the sciatic nerve.[6]

  • Normalize levels of reduced glutathione (GSH), a key intracellular antioxidant, in the sciatic nerve.[6]

  • Reduce markers of oxidative stress, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), in dorsal root ganglion neurons.[5][6]

Clinical Trials and Safety Profile

Fidarestat has been evaluated in several clinical trials for the treatment of diabetic peripheral neuropathy. A 52-week, multicenter, placebo-controlled, double-blind study involving 279 patients demonstrated that a 1 mg daily dose of fidarestat significantly improved nerve conduction velocity and subjective symptoms of neuropathy, including numbness, pain, and paresthesia, compared to placebo.[7][8] The treatment was well-tolerated, with an adverse event profile comparable to that of the placebo group.[7][8][9] Another study confirmed its ability to normalize elevated sorbitol levels in the erythrocytes of diabetic patients.[10] Despite these promising results, the development of fidarestat was discontinued, a fate shared by many ARIs, often due to challenges in demonstrating long-term efficacy or concerns about specific adverse effects.[4]

The Challenger: 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Structural Features and SAR Considerations

Aldose reductase inhibitors typically possess two key structural features: a hydrophobic region that interacts with a non-polar pocket of the enzyme and an acidic moiety (or a group that can be metabolized to an acid) that binds to an anionic pocket.[11][12]

  • Acrylic Acid Moiety: The carboxylic acid group of the acrylic acid backbone in our test compound can serve as the necessary acidic function to interact with the anionic binding site of aldose reductase.

  • Hydrophobic Core: The substituted phenyl ring with the chlorophenoxy group provides a significant hydrophobic character, which is crucial for binding to the hydrophobic pocket of the enzyme. The presence of a nitro group on the phenyl ring has also been noted in other classes of aldose reductase inhibitors and is thought to contribute to binding at the active site.[3][13]

The overall structure aligns with the general pharmacophore model for carboxylic acid-based aldose reductase inhibitors.[11]

A Head-to-Head Comparison: Experimental Workflow

To rigorously benchmark 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid against fidarestat, a series of in vitro and in vivo experiments are essential.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation AR_Inhibition Aldose Reductase Inhibition Assay (IC50) Enzyme_Kinetics Enzyme Kinetics (Mode of Inhibition) AR_Inhibition->Enzyme_Kinetics Cell_Based_Assay Cell-Based Sorbitol Accumulation Assay Enzyme_Kinetics->Cell_Based_Assay Diabetic_Animal_Model Diabetic Animal Model (e.g., STZ-induced rats) Cell_Based_Assay->Diabetic_Animal_Model Efficacy_Studies Efficacy Studies (Nerve Conduction Velocity, Sorbitol Levels) Diabetic_Animal_Model->Efficacy_Studies Pharmacokinetics Pharmacokinetic Profiling Diabetic_Animal_Model->Pharmacokinetics Toxicology Preliminary Toxicology Efficacy_Studies->Toxicology

Caption: Experimental workflow for benchmarking a novel ARI.

Part 1: In Vitro Characterization

Objective: To determine the direct inhibitory potency and mechanism of action of the test compound on aldose reductase and its efficacy in a cellular context.

1.1. Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate by aldose reductase.

  • Protocol:

    • Enzyme Source: Partially purified aldose reductase from rat lens or recombinant human aldose reductase.

    • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the enzyme solution.

    • Inhibitor Addition: Add varying concentrations of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid or fidarestat (as a positive control) to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.

    • Initiation of Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.

    • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

1.2. Enzyme Kinetics Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed.

  • Protocol:

    • Follow the general protocol for the aldose reductase inhibition assay.

    • Vary the concentration of the substrate (DL-glyceraldehyde) at fixed concentrations of the inhibitor.

    • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

1.3. Cellular Sorbitol Accumulation Assay

This assay assesses the ability of the inhibitor to prevent sorbitol accumulation in cells cultured under high glucose conditions.

  • Protocol:

    • Cell Culture: Use a relevant cell line, such as rat lens epithelial cells or human retinal pigment epithelial cells, that expresses aldose reductase.

    • High Glucose Challenge: Culture the cells in a high glucose medium (e.g., 30-50 mM D-glucose) in the presence of varying concentrations of the test compound or fidarestat. A normal glucose control (e.g., 5.5 mM D-glucose) should be included.

    • Cell Lysis and Sorbitol Measurement: After incubation, lyse the cells and measure the intracellular sorbitol concentration using a commercially available sorbitol assay kit or by enzymatic methods.

    • Data Analysis: Determine the dose-dependent reduction in sorbitol accumulation and calculate the EC50 value.

Part 2: In Vivo Evaluation

Objective: To assess the efficacy, pharmacokinetics, and preliminary safety of the test compound in a relevant animal model of diabetic complications.

2.1. Diabetic Animal Model

The streptozotocin (STZ)-induced diabetic rat is a widely used and well-characterized model for studying diabetic neuropathy.

  • Protocol:

    • Induction of Diabetes: Induce diabetes in male Sprague-Dawley rats by a single intraperitoneal injection of STZ.

    • Confirmation of Diabetes: Monitor blood glucose levels to confirm the diabetic state (typically >250 mg/dL).

    • Treatment Groups: Divide the diabetic animals into treatment groups: vehicle control, fidarestat (e.g., 1-4 mg/kg/day), and 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid at various doses. A non-diabetic control group should also be included.

    • Dosing: Administer the compounds orally for a predefined period (e.g., 8-12 weeks).

2.2. Efficacy Assessment

  • Nerve Conduction Velocity (NCV): Measure motor and sensory NCV in the sciatic and/or caudal nerves at the beginning and end of the treatment period.

  • Biochemical Measurements: At the end of the study, collect sciatic nerve tissue to measure:

    • Sorbitol and fructose levels.

    • Reduced glutathione (GSH) levels.

    • Markers of oxidative stress (e.g., malondialdehyde, 8-OHdG).

2.3. Pharmacokinetic (PK) Studies

  • Protocol: Administer a single dose of the test compound to a separate cohort of animals and collect blood samples at various time points.

  • Analysis: Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

2.4. Preliminary Toxicology

  • Monitor animal body weight, food and water intake, and general health throughout the study.

  • At the end of the study, perform gross necropsy and collect major organs for histopathological examination.

Data Summary and Interpretation

The collected data should be summarized in a clear and comparative format to facilitate a direct benchmark against fidarestat.

Parameter Fidarestat 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid
In Vitro Aldose Reductase IC50 ~26 nMTo be determined
Mode of Inhibition Non-competitiveTo be determined
Cellular Sorbitol Accumulation EC50 To be determinedTo be determined
In Vivo Efficacy (NCV Improvement) Significant improvement at 1-4 mg/kg/dayTo be determined
In Vivo Efficacy (Nerve Sorbitol Reduction) Significant reductionTo be determined
Pharmacokinetic Profile Favorable oral bioavailabilityTo be determined
Preliminary Safety Well-tolerated in preclinical and clinical studiesTo be determined

A successful novel aldose reductase inhibitor would ideally exhibit comparable or superior in vitro potency to fidarestat, demonstrate significant efficacy in reducing sorbitol accumulation and improving nerve function in vivo, and possess a favorable pharmacokinetic and safety profile.

Conclusion

While 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid presents a promising chemical scaffold for aldose reductase inhibition based on structural analysis, a comprehensive experimental evaluation is imperative to ascertain its therapeutic potential. By systematically following the benchmarking workflow outlined in this guide, researchers can generate the critical data necessary to compare its performance against a well-characterized clinical candidate like fidarestat. This rigorous, data-driven approach is fundamental to the successful identification and development of the next generation of aldose reductase inhibitors that may one day offer a meaningful therapeutic intervention for patients suffering from the chronic complications of diabetes.

References

  • Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat. (2006). PubMed. [Link]

  • Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat. (2006). Mayo Clinic. [Link]

  • Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat. (n.d.). springermedizin.de. [Link]

  • Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study. (2001). PubMed. [Link]

  • Clinical Efficacy of Fidarestat, a Novel Aldose Reductase Inhibitor, for Diabetic Peripheral Neuropathy. (2001). Diabetes Care. [Link]

  • Aldose Reductase Inhibitor Fidarestat Prevents Retinal Oxidative Stress and Vascular Endothelial Growth Factor Overexpression in Streptozotocin-Diabetic Rats. (2003). Diabetes. [Link]

  • Fidarestat. (n.d.). Grokipedia. [Link]

  • Clinical Efficacy of Fidarestat, a Novel Aldose Reductase Inhibitor, for Diabetic Peripheral Neuropathy A 52-week multicenter placebo-controlled double-blind parallel group study. (2025). ResearchGate. [Link]

  • Fidarestat (SNK-860), a Potent Aldose Reductase Inhibitor, Normalizes the Elevated Sorbitol Accumulation in Erythrocytes of Diabetic Patients. (2002). PubMed. [Link]

  • Nitrophenyl derivatives as aldose reductase inhibitors. (2002). PubMed. [Link]

  • Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. (2022). ACS Publications. [Link]

  • Inhibition behaviours of some phenolic acids on rat kidney aldose reductase enzyme. (n.d.). PMC. [Link]

  • 3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid. (n.d.). PubChem. [Link]

  • A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. (2024). Letters in Applied NanoBioScience. [Link]

  • Differential Inhibitors of Aldose Reductase. (2022). Encyclopedia.pub. [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ResearchGate. [Link]

  • QSAR Study of Nitrophenyl Derivatives as Aldose Reductase Inhibitor. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. (n.d.). Bentham Science. [Link]

  • Aldose reductase inhibitor. (1993).
  • In Search of Differential Inhibitors of Aldose Reductase. (2022). PMC. [Link]

  • Aldose reductase inhibitors and uses thereof. (n.d.).
  • Inhibitors of aldose reductase. (2026). Justia Patents. [Link]

  • Synthesis, characterization and antimicrobial activity of novel acrylic materials. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent Studies of Aldose Reductase Enzyme Inhibition for Diabetic Complications. (2025). Bentham Science. [Link]

  • Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. (2009). PubMed. [Link]

  • Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. (2023). Journal of Nanostructures. [Link]

Sources

Comparative Guide: In Vitro vs. In Vivo Correlation of Nitrophenyl Acrylic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Paradox

Nitrophenyl acrylic acid (NPAA) derivatives represent a potent class of electrophilic Michael acceptors . Their primary mechanism of action involves the covalent modification of nucleophilic cysteine residues within target enzyme active sites (e.g., MMP-9, NLRP3, or bacterial thiolases).

While these compounds often display nanomolar potency in biochemical assays (in vitro), they frequently suffer from high attrition rates during preclinical development (in vivo). This guide analyzes the disconnect between these two stages. It moves beyond simple IC50 comparisons to focus on residence time , glutathione (GSH) reactivity , and plasma protein binding as the true determinants of in vivo efficacy.

Mechanistic Grounding: The Covalent Interaction

To understand the IVIVC gap, one must first understand the binding kinetics. Unlike reversible inhibitors, NPAA derivatives do not follow simple equilibrium thermodynamics. They follow a two-step mechanism:

  • Reversible Binding (

    
    ):  The nitrophenyl group steers the molecule into the hydrophobic pocket.
    
  • Irreversible Inactivation (

    
    ):  The acrylic acid "tail" (Michael acceptor) forms a covalent thioether bond with a catalytic cysteine.
    
Visualization: Covalent Michael Addition Pathway

MichaelAddition cluster_0 In Vivo Sinks (Bioavailability Reduction) Enzyme Free Enzyme (Cys-SH) Complex Non-Covalent Complex (EI) Enzyme->Complex Reversible (Ki) Inhibitor NPAA Inhibitor Inhibitor->Complex Reversible (Ki) GSH Glutathione (GSH) Inhibitor->GSH Metabolic Sponging Albumin Serum Albumin Inhibitor->Albumin Non-Specific Binding Covalent Covalent Adduct (E-I) Complex->Covalent Michael Addition (kinact)

Figure 1: The kinetic pathway of NPAA inhibitors. Note that 'In Vivo Sinks' compete with the target enzyme, causing IVIVC discrepancies.

The Disconnect: Why IC50 Fails

The industry standard metric, IC50, is often misleading for NPAA derivatives.

ParameterIn Vitro Behavior (Buffer)In Vivo Behavior (Systemic)Impact on IVIVC
Equilibrium Closed system; infinite time to react.Open system; drug is cleared rapidly.High. IC50 overestimates potency.
Target Occupancy Driven by concentration.Driven by

and exposure time.
Critical. Need residence time data.
Competitors None (purified enzyme).mM levels of Glutathione (GSH).Catastrophic. GSH deactivates the warhead.
Protein Binding 0% (usually).>90% (HSA/AGP binding).High. Reduces free fraction (

).
The Solution: Shift to

For NPAA derivatives, the Second-Order Rate Constant (


)  is the only valid predictor of in vivo efficacy. It accounts for the speed of covalent bond formation, which must outpace clearance and GSH conjugation.

Experimental Protocols for Robust IVIVC

To build a correlation that holds up, you must generate data that mimics the physiological environment.[1]

Protocol A: The GSH Stability Assay (The "Sponge" Test)

Purpose: To quantify how much inhibitor is lost to non-target thiols before reaching the site of action.

  • Preparation: Prepare a 10 mM stock of the NPAA derivative in DMSO.

  • Incubation: Dilute to 10 µM in PBS (pH 7.4) containing 5 mM Glutathione (physiological concentration).

  • Sampling: Aliquot at t = 0, 15, 30, 60, and 120 min.

  • Quenching: Add equal volume ice-cold Acetonitrile (ACN) with internal standard.

  • Analysis: LC-MS/MS monitoring the parent mass and the GSH-adduct mass.

  • Calculation: Determine

    
     (GSH).
    
    • Target Metric:

      
       min is required for viable in vivo efficacy.
      
Protocol B: Jump-Dilution Assay for Residence Time

Purpose: To confirm irreversible binding and rule out rapid off-rates.

  • Incubation: Incubate Enzyme (100x concentration) with Inhibitor (10x IC50) for 1 hour.

  • Jump Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing the substrate.

  • Measurement: Monitor product formation continuously for 60 minutes.

  • Interpretation:

    • Linear recovery of activity: Reversible inhibitor (Poor candidate for this class).

    • Flatline (No recovery): Irreversible/Covalent (Ideal candidate).

Comparative Performance Data

The following table synthesizes typical performance metrics for Nitrophenyl Acrylic Acid derivatives compared to reversible non-covalent analogs (e.g., standard sulfonamides).

FeatureNPAA Derivatives (Covalent)Reversible Analogs (Non-Covalent)
In Vitro Potency (IC50) High (< 10 nM)Moderate (50-500 nM)
Washout Stability Retained (Activity persists after washout)Lost (Activity recovers immediately)
In Vivo Duration Prolonged (PD outlasts PK)Short (PD parallels PK)
Toxicity Risk High (Haptens/Immunogenicity)Low
IVIVC Predictability Low (Unless corrected for GSH reactivity)High (Linear correlation)

Strategic Workflow: Establishing the Correlation

Use this logic flow to determine if your NPAA candidate is ready for animal studies.

IVIVC_Workflow Start NPAA Candidate GSH_Test GSH Stability Assay (t1/2 > 60 min?) Start->GSH_Test Discard Discard / Re-engineer (Too Reactive) GSH_Test->Discard No Kinetic_Test Determine kinact/KI GSH_Test->Kinetic_Test Yes Plasma_Test Plasma Protein Binding (fu > 1%) Kinetic_Test->Plasma_Test Plasma_Test->Discard No InVivo Proceed to In Vivo (PK/PD Study) Plasma_Test->InVivo Yes

Figure 2: Decision tree for progressing NPAA inhibitors. GSH stability is the primary gatekeeper.

Conclusion: The "Goldilocks" Reactivity

The successful IVIVC of nitrophenyl acrylic acid inhibitors relies on tuning the reactivity of the acrylic "warhead."

  • Too Reactive: The drug is consumed by Glutathione in the blood before reaching the target (High in vitro potency, Zero in vivo efficacy).

  • Too Stable: The drug fails to form the covalent bond with the target enzyme (Low in vitro potency).

Recommendation: Optimize for a moderate


 that allows the drug to survive the "GSH sponge" while maintaining a high affinity (

) for the target pocket.

References

  • Design and Synthesis of Cinnamic Acid Derivatives. (2022).[2] Biointerface Research in Applied Chemistry. Discusses the structural basis for MMP-9 inhibition using cinnamic acid scaffolds.

  • Inhibition of Acrylic Acid Autoxidation. (2025). Royal Society of Chemistry. Provides chemical context on the reactivity of acrylic acid monomers and radical trapping, relevant for stability formulations.

  • p-Nitrophenyl Esters and Thiolase Enzymes. (2021). National Institutes of Health (PMC). Details the covalent modification of cysteine residues by nitrophenyl derivatives in OleA enzymes.

  • IVIVC in Drug Development. (2025). Premier Research. General guidance on regulatory standards for establishing In Vitro-In Vivo Correlations.

Sources

Toxicity assessment of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid in HepG2 cells

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Toxicity Assessment of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid in HepG2 Cells

Executive Summary: The Toxicology Profile

Compound: 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid (Hereafter referred to as CNPA ) Classification: Nitro-substituted Cinnamic Acid Derivative / Diaryl Ether Predicted Toxicity Mechanism: Dual-action Hepatotoxicity via Redox Cycling (Nitro group) and GSH Depletion (Michael Acceptor).

This guide outlines the definitive toxicity assessment framework for CNPA in HepG2 (human hepatocellular carcinoma) cells. As a Senior Application Scientist, I present a comparative analysis against structural and mechanistic analogs to benchmark its safety profile. CNPA combines the structural alerts of a nitro-aromatic (potential for redox cycling) and an


-unsaturated carbonyl  (Michael acceptor), necessitating a rigorous, multi-parametric evaluation.

Key Findings (Projected):

  • Cytotoxicity: CNPA exhibits higher potency (lower IC

    
    ) than unsubstituted cinnamic acid due to the lipophilic chlorophenoxy group enhancing cellular uptake.
    
  • Mechanism: Toxicity is driven by oxidative stress (ROS) and covalent binding to cellular thiols (Glutathione).

  • Comparative Risk: Higher hepatotoxic potential than Cinnamic Acid (Safe) but likely lower than Nitrofurantoin (High Redox Potential) due to the stabilizing acrylic tail.

Mechanism of Action (MOA) & Structural Alerts

To accurately assess CNPA, we must understand why it is toxic. The molecule contains two critical "warheads":

  • The Nitro Group (

    
    ):  Susceptible to enzymatic reduction (by nitroreductases), generating nitro-anion radicals that transfer electrons to oxygen, creating Superoxide (
    
    
    
    ).
  • The Acrylic Acid Tail: An electrophilic

    
    -unsaturated system capable of reacting with nucleophilic thiols (like Glutathione) via Michael Addition , stripping the cell of its antioxidant defense.
    
Visualizing the Toxicity Pathway

CNPA_Toxicity_Pathway cluster_Redox Pathway A: Redox Cycling cluster_GSH Pathway B: Michael Addition CNPA CNPA (Compound) Cell_Entry Cellular Uptake (Lipophilic Diffusion) CNPA->Cell_Entry Nitro_Reductase Nitroreductase (Enzymatic Reduction) Cell_Entry->Nitro_Reductase GSH_Adduct CNPA-GSH Adduct Cell_Entry->GSH_Adduct Direct Reaction Nitro_Radical Nitro-Anion Radical Nitro_Reductase->Nitro_Radical Nitro_Radical->Nitro_Reductase Redox Cycle ROS ROS Surge (Superoxide/H2O2) Nitro_Radical->ROS Mito_Dysfunction Mitochondrial Dysfunction (Loss of MMP) ROS->Mito_Dysfunction GSH Glutathione (GSH) Pool GSH->GSH_Adduct GSH_Depletion GSH Depletion GSH_Adduct->GSH_Depletion GSH_Depletion->ROS Loss of Defense Apoptosis Apoptosis / Necrosis Mito_Dysfunction->Apoptosis

Figure 1: Dual-pathway toxicity mechanism of CNPA in HepG2 cells involving Nitro-reduction and Glutathione depletion.

Comparative Analysis: CNPA vs. Alternatives

We compare CNPA against three distinct benchmarks to contextualize its toxicity.

FeatureCNPA (Target) Cinnamic Acid (Baseline) Nitrofurantoin (Mechanistic) Sorafenib (Structural)
Role Test CompoundNegative ControlPositive Control (Redox)Structural Analog (Drug)
Core Structure Diaryl Ether + AcrylicPhenyl Acrylic AcidNitro-furanDiaryl Ether + Urea
Reactive Moiety Nitro + Michael AcceptorMichael Acceptor (Weak)Nitro (High Activity)Kinase Inhibitor
HepG2 IC

(24h)
~20 - 50 µM (Est.)> 500 µM (Safe)~50 - 100 µM~5 - 10 µM (Potent)
ROS Generation High LowVery HighModerate
GSH Depletion Moderate-High LowLowModerate
Primary Risk Oxidative Liver InjuryNoneRedox CyclingIdiosyncratic DILI

Analysis:

  • Vs. Cinnamic Acid: CNPA is significantly more toxic. The addition of the chlorophenoxy and nitro groups increases lipophilicity (LogP) and introduces redox instability.

  • Vs. Nitrofurantoin: CNPA shares the nitro-toxicity liability but likely has different kinetics due to the acrylic tail potentially sequestering it via GSH binding.

  • Vs. Sorafenib: Structurally, both are diaryl ethers. Sorafenib is a potent kinase inhibitor; CNPA's toxicity is likely "off-target" chemical reactivity rather than specific kinase inhibition.

Experimental Protocols (Self-Validating Systems)

To generate the data supporting the table above, follow these rigorous protocols. Each includes a "Self-Validation" step to ensure assay integrity.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC


 value.
  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with CNPA (0, 1, 5, 10, 25, 50, 100 µM). Include DMSO (0.1%) as vehicle control and Triton X-100 as positive kill control.

  • Incubation: 24 hours at 37°C.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 3h. Dissolve formazan in DMSO.

  • Read: Absorbance at 570 nm.

  • Self-Validation: The Z-factor must be > 0.5. The Vehicle Control must show >95% viability relative to untreated cells.

Protocol B: Oxidative Stress Assessment (DCFDA Staining)

Objective: Confirm if the Nitro group is driving ROS.

  • Probe Loading: Pre-load HepG2 cells with 10 µM DCFDA for 30 min in serum-free media.

  • Wash: Remove excess probe (critical to reduce background).

  • Challenge: Add CNPA (at IC

    
     concentration) for 4 hours.
    
    • Control: Co-treat with NAC (N-Acetyl Cysteine, 5 mM) .

  • Analysis: Flow Cytometry (FITC channel).

  • Self-Validation: If CNPA toxicity is ROS-driven, the NAC co-treatment must significantly rescue cell viability and reduce DCFDA fluorescence. If NAC fails to rescue, the mechanism is likely direct alkylation, not ROS.

Protocol C: Glutathione (GSH) Depletion Assay

Objective: Verify Michael Acceptor activity.

  • Lysis: Treat cells for 6h. Lyse in sulfosalicylic acid.

  • Reaction: Mix lysate with DTNB (Ellman’s Reagent).

  • Measurement: Absorbance at 412 nm (TNB formation).

  • Self-Validation: Use Ethacrynic Acid (50 µM) as a positive control for GSH depletion. CNPA should show a dose-dependent decrease in free GSH.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the toxicity assessment, ensuring no mechanistic step is overlooked.

Toxicity_Workflow Start Start: HepG2 Seeding Step1 Step 1: MTT Assay (Range Finding) Start->Step1 Decision IC50 Determined? Step1->Decision Decision->Step1 No (Repeat) Step2A Step 2A: ROS Assay (DCFDA) Decision->Step2A Yes Step2B Step 2B: GSH Assay (DTNB) Decision->Step2B Yes Step3 Step 3: Rescue Exp (+NAC / +GSH) Step2A->Step3 Step2B->Step3 End Final Profile: Redox vs. Alkylating Step3->End

Figure 2: Step-by-step experimental workflow for characterizing CNPA toxicity.

References

  • Gomez-Lechon, M. J., et al. (2010). "In vitro evaluation of potential hepatotoxicity of new compounds." Current Medicinal Chemistry. Link

  • Kovacic, P., & Somanathan, R. (2014). "Nitroaromatic compounds: Toxicity, cell signaling, and oxidative stress." Scientia Pharmaceutica. Link

  • Chan, K., et al. (2001). "The Nrf2 transcription factor... protects against oxidative stress and electrophiles." PNAS. Link

  • Sigma-Aldrich. "Product Specification: Cinnamic Acid Derivatives." Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5399153 (Related Analog)." Link

Safety Operating Guide

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, containment, and disposal protocols for 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid . Due to its specific structural moieties—a nitro group, a halogenated ether linkage, and an acrylic acid tail—this compound presents a multi-faceted hazard profile requiring strict adherence to halogenated organic waste protocols.[1][2][3]

Chemical Identity:

  • Chemical Name: 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid[1][2][3]

  • Chemical Family: Nitro-diaryl ether / Cinnamic acid derivative[1][2][3]

  • Molecular Formula: C₁₅H₁₀ClNO₅[2][3]

  • Key Functional Hazards:

    • Nitro Group (-NO₂): Potential for toxicity and energetic decomposition under extreme heat.[2][3]

    • Chlorophenoxy Ether: Environmental persistence and aquatic toxicity (Organochlorine).[2][3]

    • Acrylic Acid Moiety: Corrosive/Irritant potential; acidic character.[2][3]

Critical Safety Directive:

STOP: Never dispose of this compound down the drain. It is a Halogenated Organic Hazardous Waste .[2][3] It must be destroyed via high-temperature incineration to prevent environmental contamination and potential formation of toxic byproducts (e.g., dioxins) during improper treatment.[1][2][3]

Hazard Assessment & Pre-Disposal Handling

Before initiating disposal, you must validate the state of the material.[1][2][3] The presence of the nitro group and chlorine atom dictates specific segregation rules to prevent incompatible reactions in the waste stream.[3]

Hazard Classification (GHS)
Hazard TypeSignalH-Statement (Inferred)Description
Health Danger H301/H311 Toxic if swallowed or in contact with skin (Typical of nitroaromatics).[2][3][4]
Health Warning H315/H319 Causes skin and serious eye irritation (Acidic moiety).[2][3][4]
Environmental Warning H411 Toxic to aquatic life with long-lasting effects (Organochlorine).[2][3]
Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (if handling solid powder outside a fume hood).[2][3]

  • Skin: Double Nitrile gloves (0.11 mm minimum thickness).[2][3]

  • Eye: Chemical splash goggles (ANSI Z87.1).[2][3]

  • Body: Standard lab coat with closed cuffs; full-length trousers.[2][3]

Detailed Disposal Workflow

This protocol is divided into three streams based on the physical state of the waste. Choose the path that matches your material.[3]

Stream A: Solid Waste (Pure Compound)[2][3]
  • Applicability: Expired powder, recrystallization residues, or synthesis products.[1][2][3]

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or Amber Glass jar with a Teflon-lined screw cap.

  • Protocol:

    • Transfer the solid carefully into the container to avoid dust generation.[3]

    • Do not mix with oxidizers (e.g., permanganates, nitrates) due to the nitro group's reactivity.[1][2][3]

    • Label the container immediately as "Hazardous Waste - Solid, Toxic, Halogenated" .[1][2][3]

    • List the full chemical name.[3][5][6] Do not use abbreviations or structures on the waste label.

Stream B: Liquid Waste (Solutions)
  • Applicability: Mother liquors, HPLC waste, or dissolved samples.[1][2][3]

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste carboy.[2][3]

    • If dissolved in Methanol , DMSO , or Acetone : Dispose in Halogenated Waste carboy (due to the solute's chlorine content).[1][2][3]

  • Protocol:

    • Verify the pH of the solution.[3] If highly acidic (pH < 2), neutralize to pH 5-9 only if your facility requires neutral waste; otherwise, segregate as "Acidic Halogenated Waste" .[1][2][3]

    • Pour into the designated "Halogenated Organic Solvents" carboy.

    • Critical: Ensure the waste container is compatible with the solvent (e.g., do not put acetone solutions in polystyrene).[2][3]

Stream C: Contaminated Debris
  • Applicability: Gloves, weigh boats, paper towels, syringe filters.[1][2][3]

  • Protocol:

    • Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).[2][3]

    • Double-bag the waste.[2][3]

    • Seal with tape and attach a hazardous waste tag labeled "Contaminated Debris - Toxic/Halogenated" .[2][3]

Waste Characterization & Logic (RCRA)

For regulatory compliance (USA/RCRA and EU Waste Framework), this compound falls under specific categories requiring professional incineration.

  • RCRA Status (USA): While not explicitly P- or U-listed by its specific CAS name, it is a Characteristic Waste due to Toxicity and potentially Corrosivity (if acidic).[2][3]

  • Halogenated Rule: The presence of the Chlorine atom (Cl) mandates that this waste stream be treated as Halogenated .[2][3][7]

    • Why? Halogenated organics require higher incineration temperatures (>1100°C) and specific scrubbers to capture acid gases (HCl) and prevent the formation of dioxins/furans.[2][3]

  • Waste Code Assignment (Recommended):

    • D002 (Corrosivity - if pH < 2)[1][2][3]

    • State-Specific Codes: Often categorized under "Halogenated Organic Solids/Liquids" (e.g., California Code 211).[1][2][3]

Decision Matrix (Visualized)

The following diagram illustrates the logical flow for disposing of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid.

DisposalWorkflow Start Waste Material: 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris SolidContainer Container: HDPE Wide-Mouth Jar Solid->SolidContainer LiquidCheck Check Solvent Type Liquid->LiquidCheck DebrisBag Container: Double-Bagged Polyethylene Debris->DebrisBag Labeling Labeling: 'Hazardous Waste - Toxic, Halogenated' Full Chemical Name SolidContainer->Labeling HaloStream Stream: Halogenated Waste Carboy LiquidCheck->HaloStream Regardless of solvent (Compound contains Cl) DebrisBag->Labeling HaloStream->Labeling Final Final Disposal: High-Temp Incineration (Licensed Contractor) Labeling->Final

Caption: Logical decision tree for segregating and packaging 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid waste streams.

Emergency Procedures (Spills)

In the event of a spill during the disposal process:

  • Evacuate & Ventilate: Clear the immediate area.[3][8][9] If the material is a powder, ensure no dust is inhaled.[1][2][3]

  • PPE Up: Don double nitrile gloves, goggles, and a respirator.[1][2][3]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersal, then scoop into a waste container.[1][2][3]

    • Liquid: Absorb with vermiculite or sand.[2][3][9] Do not use combustible materials (like sawdust) due to the nitro group.[2][3]

  • Decontamination: Clean the surface with a soap/water solution.[2][3] Collect all cleaning materials as Contaminated Debris .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5399153 (Analog: 3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid).[2][3] PubChem.[2][3] [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2][3] EPA.gov.[2][3] [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. [Link][2][3]

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, a specialized chemical compound utilized in advanced research and development. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this guide is synthesized from an analysis of its constituent functional groups—a halogenated phenoxy ring, a nitrophenyl group, and an acrylic acid moiety—and grounded in established principles of laboratory safety from authoritative sources. The primary objective is to create a self-validating system of safety that empowers researchers to handle this compound with the highest degree of care and precision.

Hazard Analysis: A Structurally-Informed Risk Assessment

The chemical structure of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid presents a composite hazard profile that must be carefully considered. Our safety protocol is derived from understanding the risks associated with its core components:

  • Acrylic Acid Moiety : Acrylic acid and its derivatives are known to be irritants and are potentially corrosive to the skin, eyes, and respiratory tract. Direct contact can cause chemical burns, and inhalation of dusts can lead to respiratory irritation.

  • Nitrophenyl Group : Nitroaromatic compounds are a class of chemicals with well-documented toxicological profiles. They can be toxic upon ingestion, inhalation, or skin absorption. Systemic effects can include impacts on the blood (methemoglobinemia) and liver. The presence of the nitro group necessitates handling procedures that minimize any potential for systemic exposure.

  • Chlorophenoxy Group : Halogenated aromatic compounds exhibit a wide range of toxicities. Chlorinated phenols, for example, can be severe irritants and are toxic. This functional group enhances the need for robust skin and respiratory protection to prevent absorption.

Given this composite profile, the compound must be treated as hazardous, with a potential for severe irritation, corrosivity, and systemic toxicity. The following PPE and handling protocols are designed to mitigate these risks at every stage of the experimental workflow.

Required Personal Protective Equipment (PPE)

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid in various laboratory scenarios.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling/Weighing Solid Chemical safety goggles and a full-face shield.Nitrile gloves (double-gloved). Ensure gloves are rated for chemical resistance.Flame-resistant lab coat, fully buttoned.Required. Use a certified N95 or higher-rated respirator within a fume hood or ventilated enclosure.
Solution Preparation Chemical safety goggles and a full-face shield.Nitrile gloves (double-gloved).Flame-resistant lab coat.Required. All work must be conducted within a certified chemical fume hood.
Reaction & Work-up Chemical safety goggles.Nitrile gloves (double-gloved).Flame-resistant lab coat.Required. All work must be conducted within a certified chemical fume hood.
Waste Disposal Chemical safety goggles.Nitrile gloves (double-gloved).Flame-resistant lab coat.Recommended if outside of a fume hood.

Step-by-Step Handling Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible safety outcomes.

Preparation and Weighing of Solid Compound
  • Designated Area : All handling of the solid form of this compound must occur within a designated area, such as a certified chemical fume hood or a powder containment balance enclosure.

  • PPE Donning : Before entering the designated area, don all required PPE as specified in the table above: a lab coat, double-gloved nitrile gloves, and chemical safety goggles. Don the N95 respirator and face shield immediately before handling the primary container.

  • Material Transfer : Use tools such as a chemical spatula to carefully transfer the solid from its storage container to a tared weigh boat or reaction vessel. Avoid any actions that could generate dust, such as scooping aggressively or pouring from a height.

  • Clean-Up : After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to collect any residual dust. Dispose of the wipe in the designated solid hazardous waste container.

  • PPE Doffing : Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Dispose of the outer gloves immediately in the designated waste stream.

Solution Preparation and Transfer
  • Fume Hood : All solution preparations must be performed inside a certified chemical fume hood with the sash at the appropriate working height.

  • Solvent Addition : Add the weighed solid to the reaction vessel or flask. Slowly add the desired solvent using a pipette or graduated cylinder, directing the flow down the side of the vessel to avoid splashing.

  • Mixing : If mixing is required, use a magnetic stir bar or overhead stirrer. Ensure the vessel is securely clamped. If sonication or heating is necessary, ensure proper ventilation and temperature control to avoid aerosolization of the compound.

  • Transfer : When transferring the solution, use a pipette or cannula to prevent spills.

Workflow for Safe Handling and Emergency Response

The following diagram outlines the logical flow for safely managing 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, from preparation to disposal and emergency response.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase cluster_emergency Emergency Response prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Full PPE (Goggles, Shield, Double Gloves, Coat, Respirator) prep_area->don_ppe weigh 3. Weigh Solid Compound (Minimize Dust) don_ppe->weigh exposure Personnel Exposure don_ppe->exposure If PPE Fails dissolve 4. Prepare Solution (In Fume Hood) weigh->dissolve spill Spill Occurs weigh->spill Potential Hazard react 5. Conduct Reaction (Monitor & Control) dissolve->react dissolve->spill Potential Hazard decon 6. Decontaminate Equipment react->decon dispose 7. Segregate & Dispose Waste (Solid & Liquid Streams) decon->dispose doff_ppe 8. Doff PPE Correctly dispose->doff_ppe evacuate_spill Evacuate & Alert spill->evacuate_spill contain_spill Contain (if safe) spill->contain_spill remove_ppe Remove Contaminated PPE exposure->remove_ppe flush_area Flush Affected Area (15+ min) exposure->flush_area seek_medical Seek Medical Attention exposure->seek_medical

Caption: Workflow for handling 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid.

Spill and Exposure Management

In Case of a Spill:

  • Alert & Evacuate : Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or generates significant dust.

  • Control Access : Prevent others from entering the contaminated area.

  • Assess : From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment. Contact your institution's Environmental Health & Safety (EHS) office.

  • Clean-Up (Small Spill) : For a minor spill of the solid, gently cover it with an absorbent material designed for chemical spills. Carefully scoop the material into a labeled hazardous waste container. For a liquid spill, use a chemical spill kit to absorb the material.

In Case of Personnel Exposure:

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

Disposal of Contaminated Materials

All materials, including contaminated gloves, wipes, and disposable labware, that come into contact with 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid must be disposed of as hazardous chemical waste.

  • Solid Waste : Collect in a clearly labeled, sealed container designated for "Halogenated and Nitrated Organic Solid Waste."

  • Liquid Waste : Collect in a separate, clearly labeled, sealed container for "Halogenated and Nitrated Organic Liquid Waste."

  • Sharps : Any contaminated needles or sharp objects must be placed in a designated sharps container.

Never dispose of this chemical or its contaminated materials in standard trash or down the drain. Follow all institutional, local, and national regulations for hazardous waste disposal.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.